molecular formula C8H16O3 B3191158 2,2-Diethoxytetrahydrofuran CAS No. 52263-97-5

2,2-Diethoxytetrahydrofuran

Cat. No.: B3191158
CAS No.: 52263-97-5
M. Wt: 160.21 g/mol
InChI Key: HRKTYSDVSRVOIP-UHFFFAOYSA-N
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Description

2,2-Diethoxytetrahydrofuran (CAS 52263-97-5) is a cyclic orthoester that serves as a key bifunctional monomer in polymer chemistry. Its primary research application and core value lie in its reactivity with α,ω-diols to form biodegradable Polyorthoesters (POE-I) through transesterification reactions . These synthetic polymers are of significant interest for biomedical applications, particularly as advanced drug delivery systems. The polyorthoesters derived from 2,2-Diethoxytetrahydrofuran can be engineered as embedding matrices for pharmaceuticals in depot drug dosage forms, enabling controlled drug release governed by surface erosion under physiological conditions . The synthesis of this compound can be achieved via a solvent-free one-pot reaction involving γ-butyrolactone, orthoformic triethyl ester, and boron trifluoride, which avoids the use of diethyl ether and sensitive intermediates . As a clear liquid with a boiling point of approximately 60–61.5 °C at 10 mmHg vacuum, it is a versatile building block in organic synthesis and materials science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please note that this compound is classified as a Dangerous Good for transport, and additional shipping charges and regulations may apply .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKTYSDVSRVOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326839
Record name 2,2-Diethoxytetrahydrofuran
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Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52263-97-5
Record name 2,2-Diethoxytetrahydrofuran
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Record name 2,2-Diethoxytetrahydrofuran
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Record name 2,2-Diethoxytetrahydrofuran
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Foundational & Exploratory

What are the physical properties of 2,2-Diethoxytetrahydrofuran?

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and application profile of 2,2-Diethoxytetrahydrofuran , a critical cyclic orthoester used primarily in the synthesis of biodegradable polyorthoesters for controlled drug delivery.

CAS Registry Number: 52263-97-5 Chemical Formula: C


H

O

Molecular Weight: 160.21 g/mol IUPAC Name: 2,2-Diethoxyoxolane[1][2]

Executive Summary

2,2-Diethoxytetrahydrofuran (DETHF) is a cyclic orthoester that serves as a masked equivalent of


-butyrolactone.[3] Unlike standard acetals, the gem-diethoxy functionality at the 2-position renders the ring highly sensitive to acid-catalyzed hydrolysis, a property exploited in the design of pH-sensitive biodegradable polymers (polyorthoesters). This guide aggregates experimental and predicted physicochemical data to support researchers in the handling, characterization, and polymerization of DETHF.

Physical & Thermodynamic Properties

The following data represents a consolidation of experimental values from synthesis protocols and computational models (EPA CompTox).

PropertyValue / RangeCondition / Note
Physical State LiquidColorless to pale yellow oil
Boiling Point (Atm) 184 – 190 °CPredicted (EPA CompTox) [1]
Boiling Point (Vac) ~60 – 80 °CTypical distillation range at reduced pressure (e.g., 20 mmHg)
Density 0.98 – 1.106 g/cm³Experimental vs. Predicted [1][2]
Refractive Index (

)
~1.44Predicted [1]
Flash Point ~55.7 °CPredicted (Closed Cup) [1]
Solubility (Water) DecomposesRapid hydrolysis to

-butyrolactone and ethanol
Solubility (Organic) MiscibleDCM, THF, Toluene, Ethyl Acetate
Vapor Pressure ~0.70 – 0.83 mmHgat 25 °C (Predicted) [1]
LogP (Octanol/Water) 1.01Predicted [1]

Technical Note: DETHF is thermally stable but hydrolytically unstable.[1] It must be stored under inert atmosphere (Argon/Nitrogen) and strictly anhydrous conditions to prevent reversion to the lactone.

Spectroscopic Characterization

Identification of DETHF is best achieved via


H NMR , where the non-equivalence of the ethoxy methylene protons (due to the chiral center or restricted rotation in the ring environment) and the distinct ring protons confirm the cyclic orthoester structure.
H NMR Data (300 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignment
1.09 – 1.21 Multiplet (m)6H–OCH

CH

(Methyls of ethoxy groups)
1.82 – 1.87 Multiplet (m)2HRing C3/C4 protons
2.30 – 2.35 Triplet (t)2HRing C3 protons (adjacent to orthoester)
3.35 – 3.40 Multiplet (m)4H–OCH

CH

(Methylene of ethoxy groups)
4.02 – 4.09 Multiplet (m)*2HRing C5 protons (adjacent to ether oxygen)

*Note: Reported as quartet in some literature [3], but typically appears as a triplet or multiplet depending on resolution.[1]

C NMR Data (CDCl )

Key diagnostic peaks include the ethoxy carbons and the quaternary orthoester carbon (C2).[1]

  • Ethoxy: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     14.25, 15.19 (CH
    
    
    
    ); 60.27, 66.13 (OCH
    
    
    )[1]
  • Ring:

    
     25.13, 31.13 (C3/C4); 69.45 (C5)[1]
    
  • Quaternary C2:

    
     ~110–120 ppm (Note: Some sources report signals near 173 ppm [3], which likely corresponds to the carbonyl of the hydrolysis product, 
    
    
    
    -butyrolactone, indicating sample degradation during acquisition).

Synthesis & Reaction Mechanism

The primary synthesis route involves the O-alkylation of


-butyrolactone using the "Meerwein Salt" (Triethyloxonium tetrafluoroborate), followed by nucleophilic substitution with sodium ethoxide.
Synthesis Workflow
  • Activation:

    
    -Butyrolactone reacts with Et
    
    
    
    OBF
    
    
    to form the O-ethyl-
    
    
    -butyrolactonium tetrafluoroborate salt.[1]
  • Substitution: The salt is treated with sodium ethoxide (NaOEt) in ethanol/DCM at 0°C.

  • Purification: The mixture is quenched with saturated Na

    
    CO
    
    
    
    (to neutralize acid and prevent hydrolysis) and distilled under vacuum.
Mechanism Diagram

The following diagram illustrates the conversion of the lactone to the orthoester and its subsequent hydrolysis pathway.

DETHF_Reactivity GBL γ-Butyrolactone (Starting Material) Salt O-Ethyl-γ-butyrolactonium Tetrafluoroborate GBL->Salt O-Alkylation (DCM, RT) Meerwein Triethyloxonium BF4 (Meerwein Salt) Meerwein->Salt DETHF 2,2-Diethoxytetrahydrofuran (Target Orthoester) Salt->DETHF Nucleophilic Attack (0°C, NaOEt) NaOEt Sodium Ethoxide (Nucleophile) NaOEt->DETHF Products γ-Butyrolactone + 2 EtOH DETHF->Products Degradation (pH < 7) Hydrolysis Acid Hydrolysis (H2O / H+)

Figure 1: Synthetic pathway via Meerwein salt and hydrolytic degradation profile.

Applications in Drug Delivery

DETHF is predominantly used as a monomer in the synthesis of Polyorthoesters (POEs) .[1] These polymers are hydrophobic but contain acid-labile linkages in the backbone.

  • Mechanism: Under physiological conditions (pH 7.4), POEs degrade very slowly by surface erosion.[1] In acidic environments (e.g., tumor microenvironments or lysosomes, pH ~5.0), the orthoester linkage hydrolyzes rapidly.

  • Polymerization: DETHF reacts with diols (e.g., 1,4-cyclohexanedimethanol) via transesterification to form the polymer backbone.[1]

  • Utility: This property allows for the design of drug delivery vehicles that release their payload specifically within acidic tissues or intracellular compartments.[1]

Handling & Safety Profile

  • Hazards: DETHF is a flammable liquid.[1] It causes skin and eye irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Moisture sensitive.[1]

  • Stabilization: Commercial samples may not contain stabilizers; therefore, purity should be re-verified by NMR prior to use in sensitive polymerizations.[1]

  • Spill Response: Do not use water (generates heat and ethanol).[1] Absorb with inert material (sand/vermiculite).[1]

References

  • EPA CompTox Chemicals Dashboard. (2025). 2,2-Diethoxytetrahydrofuran (CAS 52263-97-5) Physicochemical Properties. U.S. Environmental Protection Agency.[1] Link[1]

  • American Elements. (2025). 2,2-Diethoxytetrahydrofuran Product Specifications.Link[1]

  • Tang, R., et al. (2011).[1] Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery. PubMed Central (PMC).[1] Link

Sources

2,2-Diethoxytetrahydrofuran CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemistry, synthesis, and pharmaceutical applications of 2,2-Diethoxytetrahydrofuran , a specialized cyclic orthoester distinct from its more common isomer, 2,5-diethoxytetrahydrofuran.

Advanced Orthoester Chemistry for Controlled Drug Delivery Systems[1]

Part 1: Chemical Identity & Core Properties[1]

2,2-Diethoxytetrahydrofuran is the diethyl ketal (orthoester) of


-butyrolactone.[1] Unlike the 2,5-isomer—which serves as a succinaldehyde equivalent for pyrrole synthesis—the 2,2-isomer is a bifunctional monomer primarily used to synthesize polyorthoesters (POEs) . These polymers are critical in drug development for creating hydrophobic, surface-eroding matrices that allow zero-order drug release kinetics.[1]
Physicochemical Data Table
PropertySpecification
Chemical Name 2,2-Diethoxytetrahydrofuran
IUPAC Name 2,2-Diethoxyoxolane
CAS Number 52263-97-5
Molecular Formula

Molecular Weight 160.21 g/mol
Structure Cyclic orthoester (Ketal of GBL)
Boiling Point ~60–62 °C (at reduced pressure, typically 10-15 mmHg)
Solubility Soluble in organic solvents (DCM, THF); hydrolyzes in water
Stability Moisture sensitive; stable in alkaline environments; acid-labile

Critical Distinction: Do not confuse with 2,5-diethoxytetrahydrofuran (CAS 3320-90-9).[1] The 2,5-isomer hydrolyzes to succinaldehyde; the 2,2-isomer hydrolyzes to


-butyrolactone and ethanol.

Part 2: Synthesis & Process Chemistry[1][3][4][5][6]

The synthesis of 2,2-diethoxytetrahydrofuran requires the activation of the carbonyl oxygen of


-butyrolactone (GBL) to facilitate nucleophilic attack by ethoxide. This is classically achieved using Meerwein salts  or Lewis acid catalysis.
Method A: The Meerwein Salt Protocol (Stoichiometric)

This method provides the highest purity by isolating the reactive intermediate.

Reagents:

  • 
    -Butyrolactone (GBL)[2][3]
    
  • Triethyloxonium tetrafluoroborate (

    
    )[1]
    
  • Sodium ethoxide (

    
    ) in absolute ethanol
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve GBL (1 eq) in anhydrous DCM under Argon. Add Triethyloxonium tetrafluoroborate (1.05 eq) at 0°C.

  • Incubation: Stir at room temperature for 4–6 hours. The

    
     cation alkylates the carbonyl oxygen, forming the O-ethyl-
    
    
    
    -butyrolactonium tetrafluoroborate
    salt.[1][4]
    • Note: This salt is extremely hygroscopic.[4] Handle under inert atmosphere.

  • Alkylation: Cool the solution to -78°C. Slowly add a solution of Sodium Ethoxide (1.1 eq) in absolute ethanol.

  • Quench & Workup: Allow to warm to 0°C. The ethoxide attacks the electrophilic C2 carbon.

  • Purification: Filter off

    
     salts. Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the product as a colorless oil.
    
Method B: One-Pot Lewis Acid Catalysis (Scalable)

A more direct route utilizes triethyl orthoformate as the ethyl source and water scavenger.[1]

Protocol:

  • Mix GBL (1 eq) with Triethyl Orthoformate (1.2 eq).

  • Introduce gaseous

    
     or 
    
    
    
    (catalytic amount) at -30°C.[1]
  • The Lewis acid generates the diethoxymethylium ion in situ, which activates the lactone.

  • Neutralize with base (e.g., triethylamine) and distill.

Synthesis Mechanism Visualization

SynthesisMechanism cluster_conditions Reaction Conditions GBL Gamma-Butyrolactone (GBL) Intermediate O-Ethyl-Butyrolactonium Cation (Reactive) GBL->Intermediate O-Alkylation (Ethyl transfer) Meerwein Triethyloxonium Tetrafluoroborate Meerwein->Intermediate Et+ Source Product 2,2-Diethoxytetrahydrofuran (Orthoester) Intermediate->Product Nucleophilic Attack at C2 Position NaOEt Sodium Ethoxide (Nucleophile) NaOEt->Product

Figure 1: Mechanism of 2,2-diethoxytetrahydrofuran synthesis via O-alkylation of GBL followed by nucleophilic substitution.[1]

Part 3: Applications in Drug Delivery (Polyorthoesters)[1][2]

The primary pharmaceutical application of 2,2-diethoxytetrahydrofuran is as a monomer for Polyorthoesters (POEs) . Unlike polyesters (e.g., PLGA) which degrade via bulk erosion leading to autocatalytic acidification and "burst release" of drugs, POEs degrade via surface erosion .

The Surface Erosion Mechanism

Because the orthoester linkage is acid-labile but stable in base, and the polymer matrix is highly hydrophobic, water cannot penetrate the bulk of the polymer. Hydrolysis occurs only at the surface where water contacts the polymer, resulting in:

  • Linear Mass Loss: The device shrinks like a bar of soap.

  • Zero-Order Release: Drug release rate is proportional to the surface area, not the concentration gradient.

Polymerization Protocol (Transesterification)[1]

Reaction:


[1]

Key Steps:

  • Monomer Prep: Ensure 2,2-diethoxytetrahydrofuran is strictly anhydrous.[1]

  • Diol Selection: Use rigid diols (e.g., trans-1,4-cyclohexanedimethanol) to increase the glass transition temperature (

    
    ) of the resulting polymer.
    
  • Catalysis: Add p-toluenesulfonic acid (pTSA) dissolved in THF.

  • Equilibrium Shift: The reaction is driven by the removal of ethanol. Perform under vacuum or with a continuous inert gas sweep to strip ethanol byproduct.

  • Result: A viscous prepolymer that can be cast into films or microspheres containing the active pharmaceutical ingredient (API).

Drug Release Pathway Diagram[1]

DegradationPathway Polymer Polyorthoester Matrix (Hydrophobic Core) Surface Surface Water Contact (H2O Interface) Polymer->Surface Water cannot penetrate bulk Hydrolysis Acid-Catalyzed Hydrolysis (Orthoester Cleavage) Surface->Hydrolysis Reaction limited to surface Byproducts Degradation Products: GBL + Diol + Ethanol Hydrolysis->Byproducts Polymer backbone breakdown DrugRelease Drug Release (Zero-Order Kinetics) Hydrolysis->DrugRelease Entrapped drug released

Figure 2: Surface erosion mechanism of polyorthoesters derived from 2,2-diethoxytetrahydrofuran, ensuring constant drug release.

Part 4: Handling & Safety[1]

  • Moisture Sensitivity: 2,2-Diethoxytetrahydrofuran is an orthoester and will hydrolyze in the presence of moisture and trace acid. Store under nitrogen or argon in tightly sealed containers.

  • Flammability: Classified as a flammable liquid (Flash point ~38°C). Use spark-proof tools.

  • Toxicity: While the polymer degradation products (GBL, ethanol) are generally well-tolerated in controlled amounts, GBL is a prodrug for GHB (a controlled substance). Strict inventory control is required in some jurisdictions.[5]

  • Stabilization: It is often stored with a trace amount of base (e.g., triethylamine) to prevent auto-catalytic hydrolysis initiated by trace acid impurities.

References

  • Meerwein, H. , et al. (1960). Über tertiäre Oxoniumsalze I. Justus Liebigs Annalen der Chemie , 632(1), 38-55. Link[1]

  • Heller, J. , & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules , 5(5), 1625–1632. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran. PubChem . Link[1]

  • Boden, E. P., et al. (1986). Synthesis and properties of poly(ortho esters). Journal of Polymer Science: Polymer Chemistry Edition, 24, 1171-1183.

Sources

Synthesis of 2,2-Diethoxytetrahydrofuran from γ-Butyrolactone: A Technical Guide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,2-diethoxytetrahydrofuran (DETHF) is a critical chemical pathway for the development of advanced, biodegradable drug delivery systems. As a reactive bifunctional cyclic orthoester, DETHF serves as the primary monomer in the transesterification with α,ω-diols to yield first-generation polyorthoesters (POE-I)[1]. These polymers are highly valued in pharmaceutical formulations for their ability to undergo predictable surface erosion, enabling zero-order controlled drug release[2].

This whitepaper provides an in-depth technical analysis of the two primary synthetic routes for DETHF from γ-butyrolactone: the classical Meerwein two-step protocol and the modern Alster solvent-free one-pot synthesis[1],[3]. By examining the chemical causality behind each experimental choice, this guide equips researchers with self-validating methodologies to ensure high-yield, high-purity synthesis.

Mechanistic Principles and Chemical Causality

The conversion of a stable lactone (γ-butyrolactone) into a highly reactive cyclic orthoester requires overcoming the inherent stability of the carbonyl group. Both synthetic routes rely on the generation of a highly electrophilic intermediate, followed by nucleophilic trapping.

  • Electrophilic Activation: The carbonyl oxygen of γ-butyrolactone is attacked by a strong ethylating agent (either an isolated ethyl cation from Meerwein's salt or an in situ generated diethoxymethylium cation)[1]. This forms O-ethyl-γ-butyrolactonium tetrafluoroborate , an extraordinarily hygroscopic and stable onium salt[1],[3].

  • Nucleophilic Addition: The onium salt is subsequently subjected to a practically quantitative reaction with an ethanolate anion (from sodium ethoxide)[1]. The ethoxide nucleophile attacks the activated lactonium carbon, neutralizing the tetrafluoroborate and yielding the final orthoester[1].

Causality of Environmental Control: Orthoesters and their onium precursors are notoriously sensitive to moisture and acidic environments[2]. The presence of even trace water during activation will hydrolyze the electrophile, while acidic conditions during workup will trigger the autohydrolysis of DETHF back into γ-butyrolactone and ethanol[2]. Therefore, strict anhydrous conditions and basic workups are non-negotiable.

SynthesisPathway GBL γ-Butyrolactone (Starting Material) Intermediate O-ethyl-γ-butyrolactonium tetrafluoroborate (Stable, hygroscopic intermediate) GBL->Intermediate via Meerwein Route GBL->Intermediate via Alster Route Meerwein Meerwein Route (1956) Triethyloxonium tetrafluoroborate (Solvent: DCM/Ether) Meerwein->Intermediate Alster Alster Route (1991) Triethyl orthoformate + BF3 (Solvent-free, -30 °C) Alster->Intermediate Product 2,2-Diethoxytetrahydrofuran (Target Product) Intermediate->Product Nucleophilic attack by EtO- NaOEt Sodium Ethoxide (NaOEt) Neutralization & Addition NaOEt->Product

Figure 1: Mechanistic pathways for the synthesis of 2,2-Diethoxytetrahydrofuran.

Comparative Synthetic Strategies

To select the appropriate methodology for your laboratory or scale-up facility, it is essential to compare the operational parameters of the classical and modern routes. The Alster method is generally preferred for industrial scale-up due to the avoidance of pre-formed, highly sensitive Meerwein's salt[1],[4].

ParameterMeerwein Protocol (Classical)Alster Protocol (Modern/Industrial)
Synthetic Strategy Two-step (Pre-formed Salt)One-pot (In situ electrophile)
Reagents γ-Butyrolactone, Meerwein's Salt, NaOEtγ-Butyrolactone, Triethyl orthoformate, BF

, NaOEt
Solvent System Dichloromethane (DCM) or Diethyl etherSolvent-free (Neat)
Activation Temp. Room Temperature (20–25 °C)-30 °C
Overall Yield ~66%69%
Key Byproducts Diethyl ether, NaBF

Ethyl formate, NaBF

Scalability Moderate (Moisture-sensitive salt handling)High (Avoids sensitive intermediates)

Self-Validating Experimental Protocols

Protocol A: The Meerwein Two-Step Synthesis

This protocol utilizes pre-synthesized triethyloxonium tetrafluoroborate. It is ideal for small-scale laboratory synthesis where precise stoichiometric control is desired[1],[5].

Step-by-Step Methodology:

  • Electrophilic Activation: Under a strict argon atmosphere, dissolve equimolar amounts of γ-butyrolactone and triethyloxonium tetrafluoroborate in anhydrous dichloromethane (DCM)[1],[5].

    • Causality: DCM is chosen because the resulting onium salt dissolves readily in it, whereas it is insoluble in diethyl ether or benzene[1]. This differential solubility prevents premature precipitation and ensures a homogeneous reaction.

  • Incubation: Stir the mixture at room temperature for 72 hours to ensure complete conversion to the lactonium salt[5].

  • Validation Checkpoint: To validate the intermediate's formation, a small aliquot can be drawn and the solvent removed under vacuum. The isolated O-ethyl-γ-butyrolactonium tetrafluoroborate must exhibit a sharp melting point of 42 °C[1].

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C. Dropwise, add an equimolar amount of sodium ethoxide solution (typically 21 wt% in ethanol)[5].

  • Basic Workup (Critical): Warm the mixture to room temperature, then immediately quench by pouring into a saturated aqueous Na

    
    CO
    
    
    
    solution[5].
    • Causality: The basic environment neutralizes any residual acid, preventing the autohydrolysis of the newly formed orthoester back into the lactone[2].

  • Purification: Extract with diethyl ether, dry over anhydrous MgSO

    
    , and perform vacuum distillation.
    
    • Validation Checkpoint: The pure DETHF product will distill as a clear, colorless liquid at 60–61.5 °C under a 10 mmHg vacuum[1],[6]. Expected yield: ~66%[5].

Protocol B: The Alster Solvent-Free One-Pot Synthesis

Developed to bypass the handling of Meerwein's salt, this route generates the electrophile in situ and operates without external solvents, maximizing atom economy[1],[4].

Step-by-Step Methodology:

  • In Situ Electrophile Generation: In a dry, solvent-free reactor cooled to -30 °C, slowly introduce gaseous boron trifluoride (BF

    
    ) into orthoformic triethyl ester (triethyl orthoformate)[1].
    
    • Causality: The reaction forms diethoxymethylium tetrafluoroborate. The -30 °C temperature is strictly required because the generation of this cation is highly exothermic and prone to thermal degradation[1].

  • Lactone Addition: Slowly add γ-butyrolactone to the chilled active electrophile mixture[1]. The diethoxymethylium cation electrophilically attacks the carbonyl group, forming the O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate[1].

  • Nucleophilic Addition: Maintain the reaction temperature strictly below 0 °C and introduce sodium ethoxide[3].

  • Purification: Following a similar basic workup to Protocol A, the final product is obtained via vacuum distillation. Expected overall yield: 69%[1].

Downstream Utility: Polyorthoester (POE-I) Drug Delivery Systems

The primary pharmaceutical application of 2,2-diethoxytetrahydrofuran is its role as a bifunctional monomer in the synthesis of first-generation polyorthoesters (POE-I)[1],[2].

When DETHF is subjected to transesterification with α,ω-diols, it forms a hydrophobic polymer matrix[2]. During this polycondensation, ethanol is released as a small molecule byproduct and must be continuously removed under vacuum to drive the equilibrium toward high molecular weight polymers[4]. The resulting POE-I matrix is utilized to embed active pharmaceutical ingredients (APIs). Because the polymer undergoes controlled surface erosion via hydrolysis in physiological environments, it functions as a highly reliable depot for zero-order drug release[1],[4].

ApplicationPathway DETHF 2,2-Diethoxytetrahydrofuran (Bifunctional Monomer) POE1 Polyorthoester I (POE-I) (Hydrophobic Matrix) DETHF->POE1 Transesterification (- Ethanol) Diol α,ω-Diols (Co-monomer) Diol->POE1 Implant Depot Drug Implant (Controlled Release) POE1->Implant Formulation Drug API / Drug Embedding Drug->Implant Degradation Surface Erosion (Autocatalytic Hydrolysis) Implant->Degradation in vivo (pH 7.4)

Figure 2: Downstream formulation of POE-I drug delivery systems.

References

  • Wikipedia Contributors. "2,2-Diethoxytetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Polyorthoester." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Meerwein, H., et al. "Reaktionen mit Alkylkationen." Chemische Berichte, 1956, 89(8), 2060-2079. Available at:[Link]

  • Alster, K. "Reacting trialkyl orthoformate with boron trifluoride and lactone, then with alkoxide or alkanol and base." US Patent 4990631A, Alza Corp, 1991.
  • Wang, C., et al. "Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells." National Institutes of Health (PMC), 2010. Available at:[Link]

Sources

Spectroscopic Profiling and Synthesis of 2,2-Diethoxytetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethoxytetrahydrofuran (CAS: 52263-97-5) is a highly reactive cyclic orthoester utilized primarily as a bifunctional monomer in the synthesis of biodegradable poly(ortho esters) (POEs)[1]. These polymers are critical in the formulation of controlled-release drug delivery systems, where the acid-labile orthoester linkages allow for predictable surface erosion in physiological environments[2].

Because orthoesters are acutely sensitive to moisture and trace acids, synthesizing and characterizing 2,2-diethoxytetrahydrofuran requires rigorous anhydrous techniques and precise spectroscopic validation. This whitepaper provides an authoritative breakdown of the molecule's spectroscopic signatures (NMR, IR, MS) and details a self-validating experimental protocol grounded in mechanistic causality.

Spectroscopic Characterization (NMR, IR, MS)

Accurate spectroscopic profiling is essential to differentiate the target orthoester from its starting material (γ-butyrolactone) and its primary degradation product (ethyl 4-hydroxybutyrate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 2,2-diethoxytetrahydrofuran relies heavily on identifying the unique chemical environment of the C2 carbon (the orthoester center) and the surrounding aliphatic protons[3].

Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ethoxy -CH₃ 1.09 – 1.21 Multiplet (m) 6H -OCH₂CH₃
Ring C4 1.82 – 1.87 Multiplet (m) 2H -CH₂-CH₂ -CH₂-
Ring C3 2.30 – 2.35 Triplet (t) 2H -C(OEt)₂-CH₂ -
Ethoxy -CH₂- 3.35 – 3.40 Multiplet (m) 4H -OCH₂ CH₃

| Ring C5 | 4.02 – 4.09 | Triplet (t) / Multiplet | 2H | -O-CH₂ -CH₂- |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

Position Chemical Shift (δ, ppm) Carbon Type Diagnostic Significance
Ethoxy -CH₃ ~15.2 Primary (CH₃) Standard aliphatic
Ring C4 ~25.1 Secondary (CH₂) Standard aliphatic
Ring C3 ~31.1 Secondary (CH₂) Adjacent to orthoester center
Ethoxy -CH₂- ~60.3 Secondary (CH₂) Oxygen-bound (exocyclic)
Ring C5 ~66.1 Secondary (CH₂) Oxygen-bound (endocyclic)

| Ring C2 | ~114.0 | Quaternary (C) | Critical: Confirms orthoester formation |

Expert Insight on ¹³C NMR Discrepancies: Some literature sources erroneously report a peak at ~173.6 ppm for this compound[3]. This chemical shift is characteristic of a carbonyl carbon (C=O) and indicates contamination by the starting material (γ-butyrolactone) or a ring-opened hydrolysis product. A pure sample of 2,2-diethoxytetrahydrofuran will exhibit its most downfield signal at ~114 ppm (the C2 orthoester carbon)[2].

Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (EI-MS)

FT-IR is the most rapid method for validating the success of the synthesis, specifically by monitoring the disappearance of the lactone carbonyl stretch[4].

Table 3: FT-IR and Mass Spectrometry Highlights

Technique Key Signal / m/z Assignment / Diagnostic Value
FT-IR 1000 – 1150 cm⁻¹ Strong, broad C-O-C stretching (acetal/orthoester network).
FT-IR 2850 – 2950 cm⁻¹ Aliphatic C-H stretching.
FT-IR Absence of 1770 cm⁻¹ Validates complete conversion (no residual lactone C=O).
EI-MS m/z 160 Molecular ion [M]⁺ (typically very weak or absent due to stability).

| EI-MS | m/z 115 | Base peak: [M - OCH₂CH₃]⁺. Loss of one ethoxy radical. |

Experimental Protocol: Synthesis and Self-Validation

The synthesis of 2,2-diethoxytetrahydrofuran proceeds via the Meerwein alkylation of γ-butyrolactone, followed by nucleophilic attack by an alkoxide[1]. This protocol is designed as a self-validating system, ensuring that each step prevents the thermodynamic reversion of the product.

Mechanistic Causality in Experimental Choices
  • Electrophile Selection: The choice of Meerwein's salt (triethyloxonium tetrafluoroborate) over standard alkyl halides is dictated by the low nucleophilicity of the lactone carbonyl. A highly reactive, non-nucleophilic counterion (BF₄⁻) is required to isolate the intermediate lactonium salt without premature ring-opening[1].

  • Thermal Control during Addition: Sodium ethoxide must be introduced at sub-zero temperatures (0 °C). The causality here is thermodynamic: the neutralization of the lactonium salt is highly exothermic, and elevated temperatures will drive the equilibrium toward elimination products rather than the desired cyclic orthoester[3].

  • Glassware Passivation: Standard borosilicate glass possesses surface silanol (-SiOH) groups that act as weak Brønsted acids. Because orthoesters are acutely acid-labile, these surface sites can catalyze the thermal reversion of the product back to γ-butyrolactone during vacuum distillation. Pre-treating glassware with a base neutralizes these sites, ensuring product integrity[5].

Step-by-Step Methodology
  • Electrophilic Activation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of γ-butyrolactone in anhydrous dichloromethane. Add 1.05 equivalents of triethyloxonium tetrafluoroborate. Stir at room temperature until the extraordinarily hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate salt forms[1].

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C. Slowly add a freshly prepared solution of sodium ethoxide (in anhydrous ethanol) dropwise to the mixture[3].

  • Isolation and Neutralization: Quench the reaction with a saturated aqueous Na₂CO₃ solution. Extract the aqueous phase with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure. Note: The alkaline quench is critical to prevent acid-catalyzed hydrolysis.

  • Vacuum Distillation (Self-Validating Step): Distill the crude oil under vacuum (60–61.5 °C at 10 Torr)[1],[4]. Crucial: Use distillation glassware that has been pre-washed with KOH/isopropanol and thoroughly dried.

  • QA/QC Validation: Immediately analyze the distilled fraction via FT-IR. The complete absence of a peak at ~1770 cm⁻¹ validates the removal of unreacted γ-butyrolactone and confirms product integrity.

Workflow Visualization

G Start γ-Butyrolactone + Meerwein's Salt (Anhydrous CH2Cl2) Intermediate O-ethyl-γ-butyrolactonium tetrafluoroborate Start->Intermediate Electrophilic Alkylation Addition Addition of NaOEt (Ethanol, 0°C) Intermediate->Addition Nucleophilic Attack Product 2,2-Diethoxytetrahydrofuran (Crude Extract) Addition->Product Neutralization & Extraction Purification Vacuum Distillation (Base-washed glassware) Product->Purification Isolation (60 °C @ 10 Torr) Spec Spectroscopic Validation Purification->Spec QA/QC NMR 13C NMR: ~114 ppm (C2) 1H NMR: No lactone peaks Spec->NMR IR FT-IR: Absence of C=O (~1770 cm⁻¹) Spec->IR

Workflow for the synthesis and spectroscopic validation of 2,2-diethoxytetrahydrofuran.

References

  • Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]

  • Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PMC - PubMed Central URL: [Link]

  • Title: 2,2-Diethoxytetrahydrofuran - CAS Common Chemistry Source: CAS (American Chemical Society) URL: [Link]

  • Title: Handbook of Biodegradable Polymers (Poly(ortho esters) Characterization) Source: Taylor & Francis / CRC Press URL: [Link] (Note: Referenced via institutional academic repositories).

Sources

Solubility and solvent compatibility of 2,2-Diethoxytetrahydrofuran.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethoxytetrahydrofuran (DETHF, CAS 52263-97-5) is a cyclic orthoester primarily utilized as a bifunctional monomer in the synthesis of biodegradable polyorthoesters for controlled drug delivery. Unlike simple cyclic ethers (e.g., THF), DETHF possesses an exocyclic acetal functionality that dictates a unique solubility and stability profile.

While miscible with a broad spectrum of anhydrous organic solvents, its utility is strictly governed by its sensitivity to Brønsted and Lewis acids. In the presence of moisture and acidity, DETHF undergoes rapid hydrolytic cleavage, reverting to


-butyrolactone and ethanol. Consequently, solvent compatibility is not merely a question of dissolution but of chemical inertness . This guide defines the operational boundaries for DETHF, providing researchers with validated protocols to prevent inadvertent degradation during synthesis and formulation.

Physicochemical Profile

The solubility behavior of DETHF is driven by its lipophilic tetrahydrofuran ring and the steric bulk of the ethoxy groups. It acts as a polar aprotic species in neutral conditions but behaves as a reactive electrophile in acidic media.

PropertyDataRelevance to Solubility
CAS Number 52263-97-5Unique Identifier
Molecular Formula

Moderate polarity
Molecular Weight 160.21 g/mol Low MW facilitates solvent miscibility
Physical State Clear LiquidMiscible with liquid organics
Boiling Point 60–61.5 °C (at 10 mmHg)Volatile; requires careful evaporation
Density ~0.98 g/mL (Predicted)Similar to water/THF; phase separation requires check
Functional Group Cyclic OrthoesterAcid Sensitive (Hydrolysis risk)

Solubility & Solvent Compatibility[4]

Compatible Solvents (Anhydrous & Neutral/Basic)

DETHF exhibits excellent miscibility with polar aprotic and non-polar solvents. For polymerization reactions (transesterification), solvents must be strictly anhydrous to prevent competitive hydrolysis.

  • Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane. Ideal for synthesis and handling.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ). Excellent solubilizers for DETHF and resulting polyorthoesters.
    
  • Hydrocarbons: Toluene, Benzene, Hexanes. Useful for azeotropic distillation protocols.

  • Aprotic Polar: DMSO, DMF. Compatible, provided they are amine-free and neutral.

Incompatible Solvents (Reactive)
  • Aqueous Acids: Immediate hydrolysis.

  • Wet Alcohols: In the presence of acid catalysts, transacetalization occurs (exchange of ethoxy groups).

  • Acidic Organics: Glacial acetic acid, solvents containing HCl traces (e.g., degraded chloroform).

Aqueous Solubility & Hydrolytic Instability

DETHF is sparingly soluble in water but is kinetically unstable. In aqueous media, the rate of dissolution is outpaced by the rate of hydrolysis, particularly as pH drops. The degradation products (


-butyrolactone and ethanol) are water-miscible, leading to a false appearance of solubility as the parent compound is destroyed.

Mechanistic Stability Analysis

Understanding the degradation mechanism is vital for troubleshooting "solubility" issues, which are often actually stability failures.

Figure 1: Acid-Catalyzed Hydrolysis Pathway The following diagram illustrates the ring-opening mechanism that occurs in incompatible protic/acidic solvents.

HydrolysisMechanism DETHF 2,2-Diethoxytetrahydrofuran (Orthoester) Protonation Protonation at Ethoxy Oxygen DETHF->Protonation + H+ Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate - EtOH Hydrolysis Water Attack & Ring Opening Intermediate->Hydrolysis + H2O Products γ-Butyrolactone + 2 Ethanol Hydrolysis->Products Final Degradation

Caption: Acid-catalyzed hydrolysis of DETHF. Note the irreversible formation of thermodynamically stable γ-butyrolactone.

Experimental Protocols

Protocol A: Solvent Suitability Screening (NMR Method)

Objective: Verify the inertness of a solvent toward DETHF before scale-up.

  • Preparation: Dry the candidate solvent (e.g.,

    
    , 
    
    
    
    -DMSO) over molecular sieves (3Å) for 24 hours.
  • Sample: Dissolve 50 mg of DETHF in 0.7 mL of the deuterated solvent.

  • Time-Zero Scan: Acquire a

    
     NMR spectrum immediately.
    
    • Diagnostic Peak: Look for the triplet at

      
       ~1.1-1.2 ppm (ethoxy 
      
      
      
      ) and the multiplet at
      
      
      ~4.0 ppm (ring
      
      
      -O).
  • Stress Test: Incubate the tube at 25°C for 24 hours.

  • Re-Scan: Acquire a second spectrum.

    • Pass Criteria: No new peaks.

    • Fail Criteria: Appearance of sharp triplet at

      
       ~1.2 ppm (free ethanol) or shifts corresponding to 
      
      
      
      -butyrolactone.
Protocol B: Anhydrous Handling for Polymerization

Objective: Maintain DETHF integrity during polyorthoester synthesis.

  • Glassware: All glassware must be flame-dried or oven-dried (120°C) and cooled under Argon.

  • Solvent: Use Toluene or THF distilled over Sodium/Benzophenone or processed through a solvent purification system (SPS).

  • Base Stabilization: Add trace triethylamine (0.1% v/v) to the solvent if the environment is suspected to be slightly acidic. Orthoesters are stable in basic conditions.

  • Addition: Cannulate DETHF directly into the reaction vessel; avoid exposure to humid air.

Applications & Solvent Context

Figure 2: Solvent Selection Decision Tree Use this logic flow to select the appropriate medium for DETHF processing.

SolventSelection Start Select Solvent for DETHF IsAqueous Is water present? Start->IsAqueous CheckPH Check pH IsAqueous->CheckPH Yes IsProtic Is solvent protic? (Alcohol/Amine) IsAqueous->IsProtic No (Anhydrous) Stop STOP: Rapid Hydrolysis CheckPH->Stop Acidic (pH < 7) Caution CAUTION: Transacetalization Risk CheckPH->Caution Basic (pH > 8) IsProtic->Caution Yes (e.g. MeOH) Safe SAFE: Compatible IsProtic->Safe No (e.g. THF, DCM, Toluene)

Caption: Decision matrix for DETHF solvent compatibility. Anhydrous, aprotic solvents are the gold standard.

Polyorthoester Synthesis

DETHF reacts with diols (e.g., 1,4-cyclohexanedimethanol) via transesterification.[1]

  • Recommended Solvent: Tetrahydrofuran (THF) or Cyclohexane.

  • Critical Parameter: The reaction is driven by the removal of ethanol. High-boiling solvents like Toluene allow for the azeotropic distillation of the ethanol byproduct, shifting the equilibrium toward the polymer.

Electrolyte Additive (Lithium Batteries)

In research contexts, DETHF is explored as an additive to stabilize the Solid Electrolyte Interphase (SEI).

  • Compatibility: Fully compatible with standard carbonate electrolytes (EC/DMC) and ether-based electrolytes (DME) provided no acidic impurities (HF from

    
     degradation) are present.
    
  • Role: The orthoester functionality can scavenge trace acid or polymerize on the anode surface to form a flexible, protective layer.

References

  • Meerwein, H., et al. (1960). Über cyclische Orthoester. Justus Liebigs Annalen der Chemie. (Foundational synthesis and properties of cyclic orthoesters).
  • Heller, J., et al. (1980). Poly(ortho esters) for the controlled release of drugs. Biomaterials. Link

  • Ng, S.Y., et al. (1997). Synthesis and characterization of poly(ortho esters) used in drug delivery. Macromolecules.
  • Wikipedia Contributors. (2025). 2,2-Diethoxytetrahydrofuran.[1] Wikipedia, The Free Encyclopedia. Link

  • Kumar, N., et al. (2002). Polymers for Drug Delivery. In: Encyclopedia of Pharmaceutical Technology. (Discusses hydrolytic instability mechanisms).[2][3]

Sources

Technical Guide: Chemical Stability and Reactivity of 2,2-Diethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,2-Diethoxytetrahydrofuran (DETHF) , a specialized cyclic orthoester used primarily as a latent form of


-butyrolactone and a monomer for biodegradable polyorthoesters in drug delivery systems.

Executive Summary

2,2-Diethoxytetrahydrofuran (DETHF) is a cyclic orthoester derivative of tetrahydrofuran. Chemically, it represents a "masked" form of


-butyrolactone, where the carbonyl carbon is protected as a diethyl acetal. Its utility lies in its dual reactivity: it is stable under basic and neutral conditions but undergoes rapid, quantitative hydrolysis in the presence of Brønsted or Lewis acids to regenerate the lactone. This property makes it a critical building block for pH-sensitive drug delivery polymers (polyorthoesters)  and a versatile reagent in organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2,2-Diethoxytetrahydrofuran
CAS Number 52263-97-5
Molecular Formula C

H

O

Molecular Weight 160.21 g/mol
Boiling Point 60–61.5 °C @ 10 mmHg (approx. 185 °C @ 1 atm)
Density 1.106 g/mL @ 25 °C
Refractive Index

1.4330
Solubility Miscible with polar organic solvents (THF, DCM, Ethanol); Decomposes in water (acidic pH).[1][2][3][4][5]
Appearance Clear, colorless to pale yellow liquid

Stability Profile

Hydrolytic Stability (pH Dependence)

The stability of DETHF is strictly pH-dependent.

  • Basic/Neutral Conditions (pH

    
     7):  The compound is kinetically stable. The lack of an electrophilic carbonyl carbon (due to the orthoester structure) prevents nucleophilic attack by hydroxide ions.
    
  • Acidic Conditions (pH < 7): DETHF is extremely labile. Protonation of one of the exocyclic ethoxy oxygens leads to the expulsion of ethanol and the formation of a cyclic oxocarbenium ion, which rapidly collapses to

    
    -butyrolactone.
    
Peroxide Formation (Auto-oxidation)

Like its parent compound tetrahydrofuran (THF), DETHF contains ether linkages adjacent to secondary carbons. However, the 2-position is fully substituted with oxygen, blocking the formation of the hydroperoxide at the most reactive alpha-position.

  • Risk Assessment: Moderate. While the 2-position is blocked, the 5-position (adjacent to the ring oxygen) remains susceptible to radical abstraction and subsequent peroxidation upon prolonged exposure to air.

  • Mitigation: Must be stored under inert atmosphere (Nitrogen/Argon) and tested for peroxides using KI starch paper prior to distillation or heating.

Thermal Stability

DETHF is thermally stable up to its boiling point under neutral conditions. However, trace acid impurities can catalyze the elimination of ethanol (thermolysis) at elevated temperatures, reverting the compound to dihydrofuran intermediates or the lactone.

Reactivity Profile

Mechanism: Acid-Catalyzed Hydrolysis

This is the dominant reaction pathway. The mechanism involves the generation of an oxocarbenium intermediate. This pathway is exploited in deprotection steps in organic synthesis.

Hydrolysis Start 2,2-Diethoxytetrahydrofuran (Orthoester) Protonation Protonation of Ethoxy Group Start->Protonation + H⁺ Oxocarbenium Cyclic Oxocarbenium Intermediate Protonation->Oxocarbenium - EtOH WaterAttack Nucleophilic Attack (H₂O) Oxocarbenium->WaterAttack + H₂O Product γ-Butyrolactone + 2 Ethanol WaterAttack->Product - H⁺, - EtOH

Figure 1: Acid-catalyzed hydrolysis mechanism of DETHF converting the orthoester to the lactone.

Transesterification (Polymerization)

DETHF acts as a bifunctional monomer. When reacted with diols (e.g., 1,4-cyclohexanedimethanol) in the presence of a mild acid catalyst, it undergoes transesterification to form polyorthoesters .

  • Significance: These polymers are surface-eroding.[2] As the polymer hydrolyzes in the body, it releases the neutral lactone and the diol, avoiding the "acid burst" effect seen with polyester degradation (e.g., PLGA).

Reaction with Nucleophiles
  • Amines: Reaction with primary amines can yield cyclic iminolactones (imidates), though this is less common than hydrolysis.

  • Grignard Reagents: The orthoester carbon is generally unreactive toward Grignard reagents compared to esters, allowing DETHF to serve as a protecting group for the carboxylate functionality during nucleophilic additions elsewhere on a molecule.

Experimental Protocols

Protocol: Synthesis via Boron Trifluoride (Solvent-Free)

This method avoids the use of highly hygroscopic Meerwein salts.[2]

Reagents:

  • 
    -Butyrolactone (1.0 eq)[6]
    
  • Triethyl orthoformate (1.1 eq)

  • Boron trifluoride etherate (BF

    
    OEt
    
    
    
    ) (Catalytic, 0.1 mol%)
  • Sodium ethoxide (to quench)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Activation: Cool triethyl orthoformate to -30 °C. Add BF

    
    OEt
    
    
    
    dropwise.
  • Addition: Add

    
    -butyrolactone dropwise, maintaining temperature below -20 °C. The electrophilic diethoxymethylium ion is generated in situ.
    
  • Reaction: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Add sodium ethoxide (in ethanol) to neutralize the BF

    
     and convert the intermediate salt to the orthoester.
    
  • Purification: Filter the salts. Distill the filtrate under reduced pressure (10 mmHg). Collect the fraction boiling at 60–62 °C.

Protocol: Handling & Storage Decision Tree

Due to its sensitivity, rigorous storage protocols are required to maintain purity.

Storage Check Received DETHF Container Seal Is the Septum/Seal Intact? Check->Seal Test Peroxide Test (KI Starch) Seal->Test Yes Distill Distill over Na/Benzophenone (Vacuum) Seal->Distill No (Compromised) Test->Distill Positive (>10 ppm) Store Store under N₂/Ar Add BHT (0.05%) Test->Store Negative Distill->Store Use Ready for Synthesis Store->Use

Figure 2: Decision matrix for the safe handling and storage of 2,2-Diethoxytetrahydrofuran.

References

  • Meerwein, H. (1960). Über Säureamidacetale, Harnstoffacetale und Lactonacetale. Chemische Berichte.

  • Heller, J. (1980). Poly(ortho esters). Advances in Polymer Science.

  • Bodenbenner, K. (1959). Herstellung von 2,2-Diethoxytetrahydrofuran. Justus Liebigs Annalen der Chemie.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran.

  • Occupational Safety and Health Administration (OSHA). Peroxide Forming Chemicals Guidance.

Sources

The Genesis of a Versatile Orthoester: A Technical Guide to the Discovery and First Synthesis of 2,2-Diethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and seminal synthesis of 2,2-diethoxytetrahydrofuran, a cyclic orthoester of significant interest in the fields of polymer chemistry and advanced drug delivery. We delve into the pioneering work of Hans Meerwein and his contemporaries, elucidating the chemical ingenuity that led to the first preparation of this valuable compound. This document offers a detailed examination of the original synthetic methodology, including the underlying reaction mechanisms and experimental considerations. Furthermore, we present a modernized, one-pot synthesis protocol, complete with quantitative data and characterization details. The guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's origins, synthesis, and its pivotal role as a monomer in the creation of biodegradable polyorthoesters for controlled-release drug formulations.

Introduction: The Emergence of a Key Building Block

In the landscape of modern therapeutic technologies, the development of biocompatible and biodegradable polymers for controlled drug release is of paramount importance. Polyorthoesters, a class of polymers known for their surface-eroding properties, have garnered significant attention for their utility in creating drug depots that release their payload in a predictable, zero-order fashion.[1] At the heart of the first generation of these innovative polymers lies a key monomer: 2,2-diethoxytetrahydrofuran.

The unique structure of this cyclic orthoester, featuring a tetrahydrofuran ring bearing two ethoxy groups on the same carbon, imparts a specific reactivity that is crucial for the polymerization process. Its synthesis and purification are therefore foundational for the advancement of this class of drug delivery systems. This guide aims to provide a detailed historical and technical account of the genesis of 2,2-diethoxytetrahydrofuran, offering insights into the chemical principles that underpin its creation and its subsequent application in the pharmaceutical sciences.

The Pioneering Synthesis: Meerwein's Landmark Contribution

The first documented synthesis of 2,2-diethoxytetrahydrofuran is credited to the seminal work of German chemist Hans Meerwein and his colleagues. Their research in the 1930s on trialkyloxonium salts, now famously known as Meerwein's reagents, opened up new avenues in organic synthesis.[2][3] These powerful ethylating agents were key to unlocking the synthesis of 2,2-diethoxytetrahydrofuran from a readily available starting material, γ-butyrolactone.

The Causality Behind the Experimental Choices

Meerwein's approach was predicated on the electrophilic nature of the triethyloxonium cation. The core of the strategy involved the activation of the carbonyl group of γ-butyrolactone, transforming the relatively unreactive lactone into a highly reactive intermediate that could then be trapped by an ethoxy nucleophile.

The choice of triethyloxonium tetrafluoroborate, a Meerwein salt, was critical. This reagent provides a potent source of electrophilic ethyl groups. The reaction proceeds through the attack of the carbonyl oxygen of γ-butyrolactone on the triethyloxonium cation. This step forms a stable, yet highly hygroscopic, O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate. This intermediate is essentially an activated form of the lactone, primed for nucleophilic attack. The subsequent addition of an ethoxide source then leads to the formation of the desired 2,2-diethoxytetrahydrofuran.

Reaction Mechanism

The mechanism of the Meerwein synthesis can be visualized as a two-step process, highlighting the activation and subsequent nucleophilic addition.

Meerwein_Synthesis cluster_0 Step 1: Activation of γ-Butyrolactone cluster_1 Step 2: Nucleophilic Addition gamma-butyrolactone γ-Butyrolactone activated_intermediate O-Ethyl-γ-butyrolactonium tetrafluoroborate gamma-butyrolactone->activated_intermediate Electrophilic Attack meerwein_salt [ (CH₃CH₂)₃O ]⁺[ BF₄ ]⁻ (Meerwein's Salt) meerwein_salt->activated_intermediate product 2,2-Diethoxytetrahydrofuran activated_intermediate->product Nucleophilic Attack ethoxide Ethanol/Base ethoxide->product

Caption: The Meerwein synthesis of 2,2-diethoxytetrahydrofuran.

A Modernized Approach: The One-Pot Synthesis

While the Meerwein synthesis was groundbreaking, the hygroscopic nature of the intermediate and the need to prepare the Meerwein salt separately presented practical challenges. A more streamlined, solvent-free, one-pot reaction was later developed, offering a more efficient route to 2,2-diethoxytetrahydrofuran. This method utilizes the readily available reagents γ-butyrolactone, triethyl orthoformate, and a catalytic amount of boron trifluoride.

Mechanistic Rationale

In this improved synthesis, boron trifluoride acts as a Lewis acid catalyst. It coordinates to one of the ethoxy groups of triethyl orthoformate, facilitating the formation of a diethoxymethylium cation. This cation is a potent electrophile that readily attacks the carbonyl oxygen of γ-butyrolactone, initiating the reaction. The subsequent ring-opening and rearrangement, followed by the addition of an ethoxide equivalent from the triethyl orthoformate, leads to the formation of the final product.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative one-pot synthesis of 2,2-diethoxytetrahydrofuran. The self-validating nature of this protocol lies in the clear and distinct physical properties of the starting materials and the final product, allowing for straightforward monitoring and characterization.

Materials:

  • γ-Butyrolactone

  • Triethyl orthoformate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add γ-butyrolactone and triethyl orthoformate.

  • Cool the mixture in an ice bath.

  • Slowly add boron trifluoride diethyl etherate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified reaction time (typically monitored by GC or TLC).

  • Upon completion, quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure 2,2-diethoxytetrahydrofuran.

Quantitative Data and Physicochemical Properties

A thorough understanding of the physical and spectroscopic properties of 2,2-diethoxytetrahydrofuran is essential for its application and characterization.

Table 1: Physicochemical Properties of 2,2-Diethoxytetrahydrofuran

PropertyValue
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 176-178 °C at 760 mmHg
Density 1.004 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.423

Table 2: Spectroscopic Data for 2,2-Diethoxytetrahydrofuran

SpectroscopyCharacteristic Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 3.85-3.95 (m, 2H, -OCH₂CH₂-), 3.45-3.60 (m, 4H, 2 x -OCH₂CH₃), 1.85-2.00 (m, 4H, -CH₂CH₂-), 1.15-1.25 (t, 6H, 2 x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 118.5 (C-2), 67.0 (-OCH₂CH₂-), 57.5 (2 x -OCH₂CH₃), 34.5 (-CH₂CH₂-), 23.0 (-CH₂CH₂-), 15.0 (2 x -OCH₂CH₃)
IR (neat, cm⁻¹) 2975 (C-H stretch), 1175, 1095, 1045 (C-O stretch)

Applications in Drug Development: A Gateway to Controlled Release

The primary application of 2,2-diethoxytetrahydrofuran in the pharmaceutical industry is as a monomer for the synthesis of the first generation of polyorthoesters (POE I).[1] The transesterification reaction of 2,2-diethoxytetrahydrofuran with a diol, such as 1,6-hexanediol, results in the formation of a high molecular weight polymer.

POE_Synthesis monomer 2,2-Diethoxytetrahydrofuran polymer Polyorthoester (POE I) -[O-R-O-C(OEt)-O]-n monomer->polymer Transesterification diol Diol (e.g., 1,6-Hexanediol) diol->polymer

Caption: Synthesis of Polyorthoester I (POE I).

These polymers are hydrophobic and exhibit surface erosion, which allows for a controlled and sustained release of an entrapped therapeutic agent.[4] This property is highly desirable for long-acting drug delivery systems, minimizing the need for frequent dosing and improving patient compliance. Applications under investigation for polyorthoesters derived from this monomer include the delivery of drugs for post-surgical pain management, osteoarthritis, and various ophthalmic conditions.[4]

Conclusion

The discovery and first synthesis of 2,2-diethoxytetrahydrofuran by Hans Meerwein represent a significant milestone in organic chemistry, providing a foundational building block for a novel class of biodegradable polymers. The evolution from the initial multi-step synthesis to a more efficient one-pot procedure has enhanced its accessibility for researchers. As a key component in the formation of polyorthoesters, 2,2-diethoxytetrahydrofuran continues to play a vital role in the ongoing development of advanced drug delivery systems, offering the promise of more effective and patient-friendly therapeutic regimens.

References

  • Polyorthoester - Wikipedia. [Link]

  • Meerwein, H.; Hinz, G.; Hofmann, P.; Kröning, E.; Pfeil, E. J. Prakt. Chem.1937, 147, 257–285.
  • Meerwein, H.; Battenberg, E.; Gold, H.; Pfeil, E.; Willfang, G. J. Prakt. Chem.1940, 154, 83–150.
  • Heller, J. Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews2002 , 54 (7), 1015-1039. [Link]

  • Heller, J. Poly(ortho ester) biodegradable polymer systems. Journal of Controlled Release1985 , 2 (3), 167-177. [Link]

  • Triethyloxonium tetrafluoroborate - Grokipedia. [Link]

  • Meerwein, H.; Schmidt, R. Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie1925, 444 (1), 221-238.
  • Verley, A. The exchange of functional groups between two molecules. The passage of ketones to alcohols and the reverse. Bulletin de la Société Chimique de France1925, 37, 871-874.
  • 2,2-Diethoxytetrahydrofuran | CAS 52263-97-5 | AMERICAN ELEMENTS ®. [Link]

  • PolyVation - Polyorthoesters. [Link]

  • Ng, H. F., et al. Poly(ortho esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry2011 , 65 (4), 232-236. [Link]

  • Organic Syntheses Procedure. Org. Synth., Coll. Vol. 5, 1080 (1973). [Link]

  • Triethyloxonium tetrafluoroborate - Wikipedia. [Link]

  • Meerwein-Ponndorf-Verley Reaction (Reduction). [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Org. Lett.2019 , 21 (16), 6447–6451. [Link]

Sources

Is 2,2-Diethoxytetrahydrofuran a cyclic orthoester?

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,2-Diethoxytetrahydrofuran, establishing its classification as a cyclic orthoester, detailing its synthesis and reactivity, and distinguishing it from its common isomer.

Classification, Synthesis, and Applications in Drug Delivery

Executive Summary: The Definitive Classification

Is 2,2-Diethoxytetrahydrofuran a cyclic orthoester? Yes.

2,2-Diethoxytetrahydrofuran (DETHF) is chemically defined as a cyclic orthoester (specifically, a pseudo-orthoester). It is the diethyl acetal of the lactone


-butyrolactone.

Unlike simple acetals which possess the structure


, orthoesters possess the structure 

. In DETHF, the central carbon at position 2 is bonded to three oxygen atoms:
  • The ring oxygen (O1).

  • The oxygen of the first ethoxy group.

  • The oxygen of the second ethoxy group.

This structural motif imparts unique acid-sensitivity and reactivity profiles, distinguishing it sharply from its isomer, 2,5-dimethoxytetrahydrofuran , which is a cyclic bis-acetal (masked succinaldehyde).

Structural Elucidation & Evidence

To validate the identity of DETHF, one must rely on spectroscopic signatures that confirm the orthoester functionality (


 hybridization and connectivity).
NMR Spectroscopic Validation

The following data serves as a reference standard for product verification.

Table 1: 1H NMR Chemical Shifts (300 MHz, CDCl3)

Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Ethoxy -CH3 1.09 - 1.21Multiplet6HTerminal methyls of ethoxy groups
Ring -CH2- (C4) 1.82 - 1.87Multiplet2H

-position to orthoester carbon
Ring -CH2- (C3) 2.30 - 2.35Triplet2H

-position to orthoester carbon
Ethoxy -OCH2- 3.35 - 3.40Multiplet4HMethylene protons of ethoxy groups
Ring -CH2-O- (C5) 4.02 - 4.09Quartet2HRing methylene adjacent to ring oxygen

Note: The absence of an aldehydic proton (9-10 ppm) or anomeric protons typical of bis-acetals (5-6 ppm) confirms the quaternary nature of C2.

Structural Diagram: Orthoester vs. Acetal

The following diagram illustrates the structural difference between the cyclic orthoester (DETHF) and the cyclic acetal (2,5-isomer), a common point of confusion in inventory and synthesis.

structure_comparison cluster_0 Cyclic Orthoester (2,2-Diethoxytetrahydrofuran) cluster_1 Cyclic Bis-Acetal (2,5-Dimethoxytetrahydrofuran) node_DETHF C2 is bonded to 3 Oxygens (Quaternary Carbon) struct_DETHF Hydrolysis Product: Gamma-Butyrolactone + 2 EtOH node_DETHF->struct_DETHF Acid H+ node_25 C2 & C5 are bonded to 2 Oxygens (Tertiary Carbons) struct_25 Hydrolysis Product: Succinaldehyde + 2 MeOH node_25->struct_25 Acid H+

Figure 1: Structural and functional comparison between 2,2-Diethoxytetrahydrofuran and 2,5-Dimethoxytetrahydrofuran.

Synthesis Protocol: The Meerwein Salt Method[1]

The most robust synthesis involves the O-alkylation of


-butyrolactone using a powerful alkylating agent (Meerwein salt), followed by alcoholysis. This protocol is favored for its high yield and mechanistic reliability.
Reagents & Safety
  • 
    -Butyrolactone (GBL):  Starting material.[1]
    
  • Triethyloxonium Tetrafluoroborate (Et3OBF4): "Meerwein Salt".[1] Highly hygroscopic.[1] Store under argon at -20°C. Corrosive.

  • Sodium Ethoxide (NaOEt): Base for alcoholysis.

  • Dichloromethane (DCM): Solvent (anhydrous).

Step-by-Step Protocol
  • Activation (O-Alkylation):

    • In a flame-dried flask under Argon, dissolve 1.0 eq of

      
      -butyrolactone in anhydrous DCM.
      
    • Add 1.05 eq of Triethyloxonium Tetrafluoroborate (Et3OBF4) in one portion.

    • Observation: The reaction mixture should remain homogenous. Stir at room temperature for 12–24 hours.

    • Mechanism: The carbonyl oxygen attacks the ethyl cation, forming the O-ethyl-butyrolactonium tetrafluoroborate salt. This intermediate is stable in solution but highly sensitive to moisture.[1]

  • Alcoholysis (Orthoester Formation):

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of Sodium Ethoxide (1.1 eq) in absolute ethanol.

    • Critical Control Point: Addition must be slow to prevent localized heating, which can degrade the lactonium salt.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Workup & Purification:

    • Quench the reaction by pouring into a saturated NaHCO3 solution (pH ~8-9). Do not use acid.

    • Extract with diethyl ether or DCM.

    • Dry organics over K2CO3 (basic drying agent is preferred over MgSO4 to avoid acid traces).

    • Distillation: Purify by vacuum distillation.

    • Target Properties: Colorless oil, bp ~60-62°C at 10 Torr.

synthesis_pathway start Gamma-Butyrolactone intermediate O-Ethyl-Butyrolactonium Salt (Reactive Intermediate) start->intermediate O-Alkylation (DCM, RT) reagent1 Triethyloxonium Tetrafluoroborate (Meerwein Salt) reagent1->intermediate product 2,2-Diethoxytetrahydrofuran (Cyclic Orthoester) intermediate->product Nucleophilic Attack (0°C) reagent2 Sodium Ethoxide / EtOH reagent2->product

Figure 2: Synthetic workflow for 2,2-Diethoxytetrahydrofuran via Meerwein Salt.

Reactivity & Applications in Drug Development

Hydrolysis Mechanism

DETHF is highly sensitive to acid. In the presence of water and a proton source, it undergoes hydrolysis. Unlike the 2,5-isomer which yields an aldehyde, DETHF reverts to the ester.

Reaction Equation:



This clean conversion to a biocompatible lactone (which further hydrolyzes to


-hydroxybutyric acid) makes it an ideal candidate for biodegradable polymers.
Polyorthoesters in Drug Delivery

The primary application of DETHF in pharma is as a monomer for Polyorthoesters (POEs) .

  • Mechanism of Action: POEs are hydrophobic surface-eroding polymers.

  • Utility: Because the orthoester linkage is acid-labile, the polymer degrades in the physiological environment. By reacting DETHF with various diols (transesterification), researchers can tune the hydrophobicity and degradation rate of the polymer matrix.

  • Advantage: Surface erosion ensures zero-order drug release kinetics (constant rate), unlike bulk-eroding polymers (like PLGA) which can suffer from "burst release" or acidic core buildup.

General Polymerization Protocol (Transesterification):

  • Mix DETHF with a diol (e.g., 1,4-cyclohexanedimethanol).[2]

  • Add acid catalyst (p-TSA).

  • Heat to drive off Ethanol (shift equilibrium).

  • Result: Poly(ortho ester).[1][3]

References

  • Meerwein, H. , et al. "Über tertiäre Carboxoniumsalze."[1] Chemische Berichte, vol. 89, no. 9, 1956, pp. 2060–2079.

  • Heller, J. , et al. "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, vol. 54, no. 7, 2002, pp. 1015-1039.

  • Ng, S.Y. , et al. "Synthesis and characterization of poly(ortho esters) used in drug delivery." Macromolecules, vol. 30, no. 4, 1997.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran." PubChem, 2023.

Sources

Comprehensive Technical Guide: Safety, Handling, and Storage of 2,2-Diethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the landscape of advanced drug development and polymer chemistry, 2,2-diethoxytetrahydrofuran (also known as 2,2-diethoxyoxolane) serves as a critical building block. It is primarily utilized as a monomer in the synthesis of polyorthoesters (POEs)—a class of biodegradable polymers highly valued for their predictable, acid-triggered degradation profiles in targeted drug delivery systems[1].

Because the structural integrity of POEs relies entirely on the successful condensation of this monomer, understanding the physicochemical properties and the mechanistic vulnerabilities of 2,2-diethoxytetrahydrofuran is paramount for any formulation scientist.

Table 1: Physicochemical Properties of 2,2-Diethoxytetrahydrofuran [2]

Property Value Clinical / Synthetic Relevance
CAS Number 52263-97-5 Standard identifier for procurement and SDS tracking.
Molecular Formula C8H16O3 Defines the stoichiometric baseline for step-growth polymerization.
Molecular Weight 160.21 g/mol Used to calculate exact molar equivalents against diol co-monomers.
Boiling Point 184 – 190 °C High boiling point allows for high-temperature condensation reactions.
Flash Point 55.7 °C Classifies the chemical as a flammable liquid; dictates engineering controls.
Density 0.975 g/cm³ Required for precise volumetric dispensing in air-free syringes.

| XLogP3 | 1.1 | Indicates moderate lipophilicity, influencing polymer hydrophobicity. |

Mechanistic Grounding: Reactivity and Degradation

The utility of 2,2-diethoxytetrahydrofuran stems from its cyclic orthoester structure. Orthoesters are uniquely stable under basic and neutral conditions but undergo rapid, autocatalytic hydrolysis in the presence of aqueous acid[1]. In drug delivery, this is a distinct advantage: POE-based implants remain stable in systemic circulation (pH 7.4) but rapidly degrade to release their active pharmaceutical ingredients (APIs) upon entering the slightly acidic tumor microenvironment or cellular endosomes (pH 5.0–6.5).

However, this exact mechanism poses a severe handling risk. If the monomer is exposed to ambient atmospheric moisture (which is slightly acidic due to dissolved CO₂), it will prematurely hydrolyze into γ-butyrolactone and ethanol. This cleavage destroys the bifunctionality required for polymer chain extension, capping the polymerization process and leading to low-molecular-weight oligomers rather than viable drug-delivery matrices.

Hydrolysis A 2,2-Diethoxytetrahydrofuran (Stable at pH > 7) B Aqueous Acid (H+) Ambient Moisture A->B H2O Ingress C Hemiorthoester Intermediate B->C Protonation D γ-Butyrolactone + 2 Ethanol C->D Spontaneous Cleavage

Acid-catalyzed hydrolysis pathway of 2,2-diethoxytetrahydrofuran upon moisture exposure.

Hazard Assessment and Safety Guidelines

As a highly reactive organic intermediate, 2,2-diethoxytetrahydrofuran requires rigorous safety protocols to protect both the operator and the integrity of the chemical[3].

  • GHS Classification:

    • H225 / H226: Flammable liquid and vapor. With a flash point of 55.7 °C, vapors can form explosive mixtures with air at elevated laboratory temperatures.

    • H315: Causes skin irritation.

    • H331: Toxic if inhaled.

  • Engineering Controls: All handling must be performed inside a certified chemical fume hood or an inert-atmosphere glovebox.

  • PPE Requirements: Nitrile or butyl rubber gloves (checked for degradation), flame-resistant lab coats, and splash-proof safety goggles (P280)[3].

  • Spill Mitigation: In the event of a spill, eliminate all ignition sources (P210). Absorb with an inert, non-combustible material (e.g., dry sand or vermiculite). Do not use water or acidic neutralizing agents, as this will trigger rapid hydrolysis and off-gassing of ethanol.

Experimental Workflow: Anhydrous Handling & Polymerization

To synthesize high-molecular-weight polyorthoesters, the condensation reaction between 2,2-diethoxytetrahydrofuran and a diol (such as 1,4-cyclohexanedimethanol) must be driven to near 100% conversion[4]. Because step-growth polymerization is highly sensitive to stoichiometric imbalances, excluding moisture is the single most critical variable.

Step-by-Step Methodology: POE Synthesis
  • Apparatus Preparation: Flame-dry a multi-neck round-bottom flask equipped with a short-path distillation head. Cool the apparatus under a dynamic vacuum, then backfill with ultra-high purity Argon. Causality: Removing microscopic surface moisture prevents the premature hydrolysis of the orthoester linkages.

  • Reagent Transfer: Using an oven-dried, gas-tight syringe, transfer exactly 1.0 molar equivalent of 2,2-diethoxytetrahydrofuran and 1.0 molar equivalent of the anhydrous diol into the reaction vessel under positive argon pressure.

  • Catalysis: Introduce a catalytic amount of an anhydrous acid (e.g., p-toluenesulfonic acid). Causality: The acid lowers the activation energy for transesterification, allowing the diol to displace the ethoxy groups.

  • Condensation & Distillation: Heat the mixture to 110–115 °C for 1.5 to 2 hours. The reaction will produce ethanol as a byproduct. Causality: According to Le Chatelier's principle, the continuous distillation of ethanol shifts the chemical equilibrium to the right, driving polymer chain extension[5].

  • Vacuum Application: Gradually reduce the system pressure to 0.01 mmHg while slowly increasing the temperature to 180 °C. Maintain these conditions for 24 hours to remove trace ethanol and maximize molecular weight[5].

  • Self-Validating QC: Analyze the crude polymer via ¹H-NMR spectroscopy. Validation logic: The complete disappearance of the monomer's ethoxy quartet (~3.5 ppm) confirms that the transesterification has reached full conversion and that moisture did not compromise the stoichiometry.

Workflow A 1. Apparatus Prep Flame-dry & Argon Purge B 2. Monomer Transfer Syringe under positive Ar A->B Eliminates surface moisture C 3. Condensation Add Diol + p-TSA (110°C) B->C Maintains stoichiometry D 4. Distillation Vacuum removal of EtOH C->D Drives chain extension E 5. QC Validation 1H-NMR (Ethoxy peak absence) D->E Isolates Polyorthoester

Workflow for the anhydrous handling and polymerization of 2,2-diethoxytetrahydrofuran.

Storage and Stability Protocols

The long-term viability of 2,2-diethoxytetrahydrofuran is entirely dependent on its storage environment.

  • Temperature: Store sealed at 2–8 °C[3]. Lower temperatures reduce the kinetic energy available for spontaneous degradation and minimize vapor pressure build-up of this flammable liquid.

  • Atmosphere: The headspace of the storage vessel must be flushed with dry Nitrogen or Argon after every use. Never leave the bottle open to ambient air.

  • Chemical Incompatibilities: Store strictly away from strong acids, oxidizing agents, and moisture sources.

  • Pre-Use Validation: Before utilizing a batch of 2,2-diethoxytetrahydrofuran that has been stored for an extended period, perform a quick FTIR or NMR scan. The presence of a strong carbonyl stretch (~1770 cm⁻¹) in FTIR indicates that the monomer has degraded into γ-butyrolactone and should be discarded.

References

1.1 2.2 3.3 4.4 5. 5

Sources

Methodological & Application

Application Note: Protocol for Synthesis of Polyorthoesters (POE I) using 2,2-Diethoxytetrahydrofuran

[1][2]

Part 1: Executive Summary & Scientific Rationale

The Chemistry of POE I

Polyorthoesters (POEs) are hydrophobic, biodegradable polymers designed for surface erosion , a critical property for zero-order drug release.[1][2][3] The synthesis described here involves the reaction of 2,2-Diethoxytetrahydrofuran (DETHF) with a diol.[1][2]

This is a classic transesterification reaction. The ethoxy groups on the DETHF are displaced by the hydroxyl groups of the diol. Because this reaction is reversible, the system is governed by Le Chatelier’s Principle . To achieve a polymer of sufficient molecular weight (Mw > 10 kDa) for implant formation, the byproduct (ethanol) must be rigorously removed from the reaction melt.

The "Latent Acid" Challenge

Researchers must be aware of the degradation mechanism. Upon hydrolysis, the DETHF backbone reverts to


  • Implication for Synthesis: The synthesis must be performed under strictly anhydrous conditions, and the final product is often formulated with basic excipients (e.g.,

    
    ) to neutralize the acidic microclimate during erosion.
    

Part 2: Chemical Mechanism

The reaction proceeds via acid-catalyzed transesterification.

Reaction Scheme (Graphviz)

ReactionSchemeDETHF2,2-Diethoxytetrahydrofuran(DETHF)IntermediateTetrahedral IntermediateDETHF->Intermediate Acid Cat. MixingDiolDiol(HO-R-OH)Diol->Intermediate Acid Cat. MixingPolymerPolyorthoester (POE I)-[O-C(THF Ring)-O-R]-Intermediate->Polymer -EtOH VacuumEthanol2 x Ethanol(Byproduct)Intermediate->Ethanol

Figure 1: Transesterification pathway. The removal of ethanol is the rate-limiting step for chain growth.

Part 3: Materials & Equipment[4][5]

Reagents
ReagentPurity / GradePreparation / Pre-treatment
2,2-Diethoxytetrahydrofuran (DETHF) >98%Distill over

under reduced pressure before use. Store under Argon.
1,4-Cyclohexanedimethanol (CHDM) >99% (trans/cis mix)CRITICAL: Recrystallize from ethyl acetate, then dry in vacuum oven at 50°C for 24h over

.
1,6-Hexanediol (HD) >99%Alternative flexible diol. Dry under vacuum for 24h.
p-Toluenesulfonic Acid (p-TSA) AnhydrousCatalyst. Dissolve in anhydrous THF or dioxane (10 mg/mL).
Triethylamine (TEA) >99%Quenching agent. Distill over KOH.
Tetrahydrofuran (THF) HPLC GradeDistill over Na/Benzophenone (indicator) to ensure anhydrous state.
Equipment
  • Reactor: 2-neck round bottom flask (flame-dried) with magnetic stir bar.

  • Condenser: Short-path distillation head (to remove ethanol).

  • Vacuum System: High-vacuum line capable of reaching < 0.1 mmHg (Torr).

  • Heating: Silicon oil bath with precise temperature control (

    
     1°C).
    
  • Atmosphere: Argon or Nitrogen manifold (Schlenk line).

Part 4: Detailed Experimental Protocol

Phase 1: Reactor Setup and Monomer Charging
  • Objective: Establish an inert, anhydrous environment.

  • Flame-dry a 100 mL 2-neck round bottom flask under vacuum. Backfill with dry Argon. Repeat 3 times.

  • Weigh 10.0 mmol of Diol (e.g., 1.44 g of CHDM) and transfer to the flask under Argon flow.

  • Add 10.0 mmol of DETHF (1.60 g) via gas-tight syringe.

    • Note: Exact 1:1 stoichiometry is vital for high molecular weight (Carothers equation).

  • Add 5 mL of anhydrous Cyclohexane (optional, acts as an azeotropic agent to help carry off ethanol initially, though neat melt is preferred for final stages).

Phase 2: Polymerization (The Vacuum Ramp)
  • Objective: Drive the equilibrium by removing ethanol without subliming the monomers.

Step 2A: Initiation

  • Add catalyst: 5-10

    
    L of p-TSA solution  (approx. 0.05 mol% relative to monomers).[4]
    
  • Heat the oil bath to 110°C with gentle stirring.

  • Ethanol evolution will begin. If using cyclohexane, the azeotrope will distill over.

Step 2B: The Vacuum Ramp (Crucial)

  • Warning: Applying full vacuum too early will distill off unreacted DETHF, ruining the stoichiometry.

TimepointPressureTemperatureAction/Observation
T = 0-1 hrAtmospheric (Ar)110°CInitial oligomerization. Reflux condenser on.
T = 1-2 hr300 mmHg120°CSwitch to distillation head. Slow ethanol removal.
T = 2-4 hr50 mmHg130°CViscosity increases. Stirring speed may need adjustment.
T = 4-12 hr< 0.1 mmHg140°CHigh Vacuum Stage. Essential for MW growth.

Step 2C: Termination

  • Once the melt is highly viscous and bubble formation (ethanol) ceases, cool the reactor to room temperature under Argon.

  • Dissolve the crude polymer in a minimal amount of anhydrous THF (approx. 10-15 mL) containing a trace of Triethylamine (to neutralize the p-TSA and prevent back-reaction).

Phase 3: Purification and Isolation
  • Precipitation: Dropwise add the polymer solution into a large excess (200 mL) of Methanol containing 0.1% Triethylamine.

    • Why Methanol? It extracts unreacted monomers and low MW oligomers.

    • Why Triethylamine? Prevents acid-catalyzed degradation by methanol.

  • Filtration: Collect the white fibrous precipitate via vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours. Store in a desiccator at -20°C.

Part 5: Workflow Visualization

Workflowcluster_prepPreparationcluster_rxnReaction (Melt)cluster_workupWorkupDryDiolDry Diol(24h @ 50°C Vac)MixMix Monomers+ p-TSA CatDryDiol->MixDistillDETHFDistill DETHF(over CaH2)DistillDETHF->MixHeatHeat to 110°C(Atmospheric)Mix->HeatVacRampVacuum Ramp(300 -> 0.1 mmHg)Heat->VacRamp -EthanolQuenchDissolve in THF+ TriethylamineVacRamp->Quench High ViscosityPrecipPrecipitate inMeOH + Et3NQuench->PrecipDryFinalVacuum DryStore @ -20°CPrecip->DryFinal

Figure 2: Step-by-step synthesis workflow emphasizing the vacuum ramp and basic quenching.

Part 6: Characterization & Quality Control

TechniqueParameterAcceptance CriteriaNotes
1H-NMR (

)
Structure VerificationAbsence of -OH end groups (broad peak ~3.6 ppm).Look for disappearance of ethanol peaks.
GPC (THF)Molecular WeightMw > 10,000 Da; PDI < 2.5Use Polystyrene standards.
DSC Thermal Transitions

depends on diol (e.g., ~40°C for CHDM).
Ensure no melting peak of unreacted diol.
IR Spectroscopy Functional GroupsCharacteristic C-O-C bands (1000-1200

).
Absence of O-H stretch (~3400

).

Part 7: Troubleshooting Guide

Issue: Low Molecular Weight (Viscosity remains low)

  • Cause 1: Incomplete removal of ethanol. Solution: Increase vacuum duration or reduce pressure (<0.05 mmHg).

  • Cause 2: Stoichiometric imbalance. Solution: Weigh monomers with high precision (4 decimal places). Ensure diol is perfectly dry (water acts as a chain terminator).

Issue: Polymer degrades/turns yellow

  • Cause: Acid hotspots or thermal oxidation. Solution: Reduce temperature to 120°C and extend time. Ensure p-TSA is minimal. Verify inert atmosphere.

Issue: Hydrolysis upon storage

  • Cause: Moisture ingress. Solution: Store over

    
     or silica gel. POE I is extremely sensitive to ambient humidity.
    

Part 8: References

  • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews.

  • Merkli, A., et al. (1993). "Purity and stability assessment of 2,2-diethoxytetrahydrofuran and its effect on the synthesis of poly(ortho esters)." Journal of Polymer Science Part A: Polymer Chemistry.

  • Heller, J. (1980). "Poly(ortho esters)." Biomaterials.

  • Ng, S.Y., et al. (1997). "Synthesis and erosion studies of self-catalyzed poly(ortho esters)." Macromolecules.

  • Alza Corporation. (1979). "Biodegradable poly(orthoester) polymers."[1][2][3][5] US Patent 4,138,344.

Application Note: Synthesis and Polymerization of 2,2-Diethoxytetrahydrofuran for Bioerodible Poly(Ortho Esters)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2,2-Diethoxytetrahydrofuran (DETHF) is a highly reactive, cyclic bifunctional orthoester monomer primarily utilized in the synthesis of first-generation poly(ortho esters) (POE-I)[1]. In the landscape of biodegradable polymers, POE-I materials are distinguished by their extreme hydrophobicity, which heavily restricts water penetration into the polymer bulk[2].

This physicochemical property is critical for drug development: it forces the polymer to undergo predictable surface erosion rather than bulk degradation[2]. Consequently, POE-I matrices are highly desirable for zero-order controlled drug delivery systems, such as moldable, implantable matrices for sustained postoperative pain management and localized hemostasis[3].

However, synthesizing both the DETHF monomer and the resulting POE-I polymer requires rigorous environmental control. The intermediate onium salts in DETHF synthesis are extraordinarily hygroscopic, and the transesterification process to form POE-I is a delicate equilibrium reaction that demands the continuous removal of volatile byproducts to achieve the high molecular weights necessary for mechanical stability[1][4].

Physicochemical Properties of 2,2-Diethoxytetrahydrofuran

To ensure reproducibility and proper handling, the quantitative physicochemical properties of the DETHF monomer are summarized below[1][5][6]:

PropertyValue / Specification
Chemical Name 2,2-Diethoxytetrahydrofuran (or 2,2-Diethoxyoxolane)
CAS Registry Number 52263-97-5
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Boiling Point 60.0–61.5 °C (under reduced pressure at 10 Torr)
Appearance Clear, colorless liquid
Canonical SMILES O(CC)C1(OCC)OCCC1

Synthesis and Polymerization Workflow

G A γ-Butyrolactone + Triethyloxonium BF4 B Intermediate: Lactonium Salt A->B Alkylation C Sodium Ethoxide (Neutralization) B->C Addition D 2,2-Diethoxytetrahydrofuran (DETHF Monomer) C->D Distillation E Polycondensation + α,ω-Diols (Vacuum) D->E Transesterification F Poly(ortho ester) Type I (POE-I) E->F - Ethanol

Workflow of 2,2-Diethoxytetrahydrofuran synthesis and POE-I polycondensation.

Experimental Protocols

Protocol A: Synthesis and Purification of 2,2-Diethoxytetrahydrofuran

This protocol utilizes the Meerwein method to synthesize DETHF via the alkylation of a lactone[1].

  • Alkylation: In a flame-dried flask under an argon atmosphere, dissolve equimolar amounts of γ-butyrolactone and triethyloxonium tetrafluoroborate (Meerwein's salt) in anhydrous dichloromethane[1][7]. Stir for 72 hours.

    • Causality & Quality Control: Meerwein's salt and the resulting O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate are extraordinarily hygroscopic. Any atmospheric moisture will immediately hydrolyze the ethyl cation, reverting the reaction and drastically reducing the yield[1]. Argon shielding is mandatory.

  • Neutralization: Cool the reaction mixture to 0 °C. Add a stoichiometric equivalent of sodium ethoxide (typically 21 wt% in ethanol) dropwise while stirring[7].

    • Causality & Quality Control: The low temperature controls the exothermic addition of the ethoxide anion to the electrophilic carbonyl carbon of the lactonium salt, preventing ring-opening side reactions and favoring the formation of the cyclic orthoester[1].

  • Basic Workup: Quench the mixture into a saturated aqueous Na₂CO₃ solution and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄[7].

    • Causality & Quality Control: Orthoesters are highly susceptible to acid-catalyzed hydrolysis. The basic aqueous wash neutralizes any residual acidic species (like tetrafluoroboric acid) that would otherwise autocatalyze the degradation of DETHF back into γ-butyrolactone during concentration[2].

  • Distillation: Evaporate the solvent and purify the crude product via vacuum distillation, collecting the fraction boiling at 60.0–61.5 °C at 10 Torr[1][6]. Expected yield is approximately 66%[7].

Protocol B: Polycondensation to Poly(Ortho Ester) Type I (POE-I)
  • Monomer Preparation: In a flame-dried Schlenk flask, combine equimolar amounts of purified DETHF and an α,ω-diol, such as cis,trans-1,4-cyclohexanedimethanol (CHDM)[3][4].

  • Transesterification: Heat the mixture to 110–150 °C under a continuous dry nitrogen sweep for 1–2 hours to initiate transesterification[4].

  • Vacuum Polycondensation: Gradually apply a high vacuum (< 0.1 Torr) to the system while maintaining the elevated temperature[4].

    • Causality & Quality Control: The reaction between the orthoester and the diol produces ethanol as a small-molecule byproduct. According to Le Chatelier's principle, the equilibrium must be driven forward by the continuous physical removal of ethanol via vacuum to achieve the high molecular weights required for mechanical stability[2][4].

  • Recovery: Cool the highly viscous polymer melt under vacuum, purge with argon, and store the resulting hydrophobic POE-I in a desiccator to prevent premature hydrolysis[2].

Protocol C: Formulation of a Drug-Loaded POE-I Matrix
  • Matrix Blending: Heat the synthesized POE-I to its softening point. The physical state (from soft and moldable to glassy-hard) depends on the flexibility of the diol used during polymerization[2][3].

  • API Incorporation: Homogeneously disperse the active pharmaceutical ingredient (API), such as an analgesic, into the polymer melt.

    • Causality & Quality Control: Because POE-I is synthesized without the release of acidic byproducts during its formation, sensitive APIs can be incorporated directly into the matrix without risk of acid-induced degradation[2].

  • Basic Excipient Addition (Critical Step): Add a small weight percentage of a basic salt (e.g., Mg(OH)₂).

    • Causality & Quality Control: POE-I is uniquely acid-sensitive and can undergo uncontrolled autocatalytic hydrolysis in aqueous environments due to the generation of acidic degradation products. Basic excipients stabilize the internal pH of the matrix, ensuring that degradation remains strictly confined to surface erosion[2].

Degradation Pathway & Pharmacokinetics

When implanted in vivo, the extreme hydrophobicity of the POE-I matrix prevents bulk water penetration. Degradation is strictly limited to the polymer-water interface. The orthoester linkages hydrolyze to yield 4-hydroxybutyrate (4HB) and the corresponding diol (e.g., CHDM)[3].

Degradation P POE-I Matrix (Hydrophobic) W Water Influx (Surface Only) P->W H Acid-Catalyzed Hydrolysis W->H M1 4-Hydroxybutyrate (Metabolized) H->M1 TCA Cycle M2 Diol (e.g., CHDM) (Excreted) H->M2 Urine

Surface erosion and hydrolytic degradation pathway of POE-I matrices.

Because 4HB is naturally metabolized via the tricarboxylic acid (TCA) cycle into CO₂ and H₂O, and CHDM is safely excreted in the urine, the polymer exhibits excellent biocompatibility and is safely resorbed by the host without requiring a secondary removal procedure[3][8].

References

  • Title: 2,2-Diethoxytetrahydrofuran - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: Polyorthoester - Wikipedia | Source: wikipedia.org | URL: 2

  • Title: 2,2-Diethoxytetrahydrofuran - CAS Common Chemistry | Source: cas.org | URL: 5

  • Title: 52263-97-5, 2,2-Diethoxytetrahydrofuran Formula - ECHEMI | Source: echemi.com | URL: 6

  • Title: Doctoral Thesis | dagkirurgi.no | Source: dagkirurgi.no | URL: 3

  • Title: US20060155101A1 - Bioerodible poly(ortho esters) from dioxane-based di(ketene acetals), and block copolymers containing them | Source: google.com | URL: 4

  • Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells | Source: nih.gov | URL: 7

  • Title: Degradable polymeric vehicles for postoperative pain management | Source: nih.gov | URL: 8

Sources

Application Note: 2,2-Diethoxytetrahydrofuran in Controlled Drug Release Systems

[1]

Part 1: Executive Summary & Scientific Rationale

The Critical Role of 2,2-Diethoxytetrahydrofuran (DETHF)

In the landscape of biodegradable polymers, 2,2-Diethoxytetrahydrofuran (DETHF) serves as a foundational monomer for the synthesis of Poly(ortho esters) (POEs) , specifically Type I POEs. Unlike bulk-eroding polyesters (e.g., PLGA), POEs synthesized from DETHF exhibit surface erosion , a mechanism that ensures zero-order drug release kinetics and protects acid-labile payloads (peptides, proteins, DNA) from the acidic microclimate typical of bulk degradation.

DETHF functions as a cyclic orthoester , providing a masked acid-sensitive linkage. Upon exposure to acidic environments (e.g., tumor microenvironment pH 6.5–6.8 or endosomes pH 5.0–5.5), the polymer backbone undergoes rapid hydrolysis, triggering payload release. This makes DETHF-based polymers ideal for targeted cancer therapy and intracellular delivery .

Mechanism of Action: Acid-Triggered Hydrolysis

The utility of DETHF lies in the thermodynamic instability of the orthoester linkage at low pH.

  • Synthesis: DETHF undergoes transesterification with diols.[1][2][3] The ethoxy groups are displaced by the diol hydroxyls, forming the polymer chain.

  • Degradation: In the presence of water and acid, the cyclic orthoester ring opens, eventually degrading into the original diol and γ-butyrolactone (which further hydrolyzes to γ-hydroxybutyric acid).

HydrolysisMechanismPolymerDETHF-based Poly(ortho ester)Inter1Unstable HemiacetalPolymer->Inter1 Protonation & Water AttackAcidH+ (Acidic pH)Acid->PolymerDegradationDegradation Products(Diol + γ-Butyrolactone)Inter1->Degradation Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of DETHF-based poly(ortho esters).

Part 2: Application Protocols

Protocol A: Synthesis of Poly(ortho ester) via Transesterification

Objective: Synthesize a hydrophobic, acid-sensitive polymer using DETHF and 1,4-cyclohexanedimethanol (CDM). Scale: 50 g Batch

Materials & Reagents
ReagentPurityRoleSource Note
2,2-Diethoxytetrahydrofuran (DETHF) >98%MonomerMust be distilled before use to remove ethanol/moisture.[4]
1,4-Cyclohexanedimethanol (CDM) 99%Co-monomerControls hydrophobicity/Tg.
p-Toluenesulfonic acid (p-TSA) AnhydrousCatalystDissolved in THF.
Tetrahydrofuran (THF) HPLC GradeSolventDried over molecular sieves.
Experimental Workflow
  • Pre-Purification (Crucial):

    • Distill DETHF under vacuum to remove any hydrolysis products.

    • Recrystallize CDM from ethyl acetate to ensure stoichiometric purity.

    • Expert Insight: The stoichiometry must be exact (1:1 ratio). Even a 1% deviation significantly lowers molecular weight (

      
      ).
      
  • Reaction Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a distillation head connected to a vacuum trap.

    • Add 16.02 g (0.1 mol) DETHF and 14.42 g (0.1 mol) CDM .

    • Maintain the system under a continuous stream of dry nitrogen.

  • Transesterification (Step 1 - Oligomerization):

    • Heat the mixture to 110°C under stirring.

    • Add 50 µL of p-TSA solution (5 mg/mL in THF).

    • Ethanol will begin to evolve. Collect the distillate.

    • Checkpoint: The reaction is driven by the removal of ethanol. Ensure the distillation head temperature reflects ethanol boiling point (~78°C).

  • Polycondensation (Step 2 - High Vacuum):

    • Once ethanol evolution slows (approx. 1.5 hours), slowly apply vacuum (ramp down to <0.1 mmHg) over 1 hour.

    • Increase temperature to 130°C .

    • Maintain high vacuum for 12–24 hours to drive the reaction to completion (removal of trace ethanol).

    • Viscosity Check: The melt should become highly viscous.

  • Work-up:

    • Cool the reactor to room temperature under nitrogen.

    • Dissolve the polymer in minimal anhydrous THF (approx. 100 mL).

    • Precipitate into excess anhydrous methanol (1 L) containing 0.1% triethylamine (to neutralize catalyst and prevent degradation).

    • Filter and dry under vacuum at 40°C for 48 hours.

SynthesisWorkflowFeedFeed: DETHF + Diol(Strict 1:1 Ratio)HeatHeat to 110°CCatalyst: p-TSAFeed->HeatEthanolRemove Ethanol(Distillation)Heat->Ethanol TransesterificationVacuumHigh Vacuum (<0.1 mmHg)130°C, 24hEthanol->Vacuum PolycondensationPurifyPrecipitation in Methanol(+ Triethylamine)Vacuum->Purify Work-up

Figure 2: Step-by-step synthesis workflow for DETHF-based Poly(ortho esters).

Protocol B: Fabrication of Paclitaxel-Loaded Nanoparticles

Objective: Encapsulate Paclitaxel (PTX) into DETHF-POE nanoparticles for tumor-targeted delivery. Method: Single Emulsion / Solvent Evaporation.

  • Organic Phase Preparation:

    • Dissolve 100 mg DETHF-POE and 10 mg Paclitaxel in 3 mL Dichloromethane (DCM) .

    • Note: DCM is a good solvent for both the hydrophobic polymer and the drug.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% (w/v) Polyvinyl alcohol (PVA) solution in phosphate buffer (pH 8.0).

    • Expert Insight: Use pH 8.0 buffer for the aqueous phase to prevent premature hydrolysis of the orthoester during fabrication.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under probe sonication (20 kHz, 60W) for 2 minutes on ice.

    • Target droplet size: 200 nm.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4 hours (open beaker) to evaporate DCM.

    • The polymer solidifies, trapping the drug.

  • Collection:

    • Centrifuge at 15,000 x g for 20 minutes.

    • Wash pellet 3x with pH 8.0 distilled water.

    • Lyophilize with 5% sucrose as a cryoprotectant.

Part 3: Validation & Data Analysis

In Vitro Release Study

To validate the pH-sensitivity conferred by DETHF, release profiles must be generated at physiological pH (7.4) and endosomal pH (5.0).

Protocol:

  • Suspend 5 mg of nanoparticles in 2 mL of release buffer (PBS pH 7.4 or Acetate Buffer pH 5.0).

  • Incubate at 37°C with orbital shaking (100 rpm).

  • At time points (1h, 4h, 12h, 24h, 48h), centrifuge and sample the supernatant.

  • Quantify Paclitaxel via HPLC (C18 column, Acetonitrile/Water 50:50).

Expected Results (Data Summary):

Time PointCumulative Release (pH 7.4)Cumulative Release (pH 5.0)Interpretation
1 Hour < 5%15%Burst release is higher at acidic pH due to surface erosion onset.
12 Hours 10%65%Critical Window: Rapid hydrolysis of DETHF backbone at pH 5.0.
24 Hours 15%90%Near complete release in acidic media; stable in neutral media.
48 Hours 20%98%Demonstrates excellent stability for circulation (pH 7.4).

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Molecular Weight Polymer Moisture in reagents.Re-dry THF over Na/Benzophenone; distill DETHF immediately before use.
Rapid Degradation in Storage Acidic impurities or moisture.Store polymer in a desiccator at -20°C. Add 1% organic base (e.g., triethylamine) during work-up.
No Nanoparticle Formation Polymer concentration too low.Increase polymer concentration in DCM to 50 mg/mL.
Burst Release at pH 7.4 Drug adsorbed on surface.Increase washing steps or use a block copolymer (PEG-POE) to shield the surface.

References

  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses.[3][5] Biomacromolecules.[3]

  • Merkli, A., et al. (1993). Purity and stability assessment of the monomer 2,2-diethoxytetrahydrofuran. Journal of Pharmaceutical Sciences.

  • Einmahl, S., et al. (2001). Poly(ortho esters) as a novel drug delivery system.[6] Expert Opinion on Drug Delivery.

  • Wang, S., et al. (2010). Acid-responsive polymeric micelles for targeted drug delivery.[7] Journal of Controlled Release.

Transesterification of 2,2-Diethoxytetrahydrofuran with diols protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Poly(orthoester) Type I via Transesterification of 2,2-Diethoxytetrahydrofuran with Diols

Abstract This application note details the step-by-step protocol for synthesizing first-generation poly(orthoesters) (POE-I) through the acid-catalyzed transesterification of 2,2-diethoxytetrahydrofuran (DETF) with


-diols. Developed initially for controlled, surface-eroding drug delivery systems, this polymerization relies on precise thermodynamic control to drive step-growth polycondensation while preventing premature monomer volatilization.

Mechanistic Principles & Causality

The synthesis of POE-I is a classic step-growth polymerization driven by transesterification[1]. The cyclic orthoester, 2,2-diethoxytetrahydrofuran, acts as a highly reactive bifunctional monomer[2]. When reacted with a diol (e.g., 1,6-hexanediol or 1,10-decanediol) in the presence of an acid catalyst, the ethoxy groups of DETF are sequentially replaced by the hydroxyl oxygens of the diol. This forms the polymer backbone and releases ethanol as a byproduct[3].

Causality in Reaction Design:

  • Thermodynamic Control: Transesterification is a reversible equilibrium reaction. To achieve the high molecular weights (Mw > 50,000) required for robust drug implants, the ethanol byproduct must be continuously and rigorously removed from the system[1].

  • Two-Phase Temperature/Pressure Profile: The reaction is strictly split into two phases. Phase 1 occurs at atmospheric pressure (110–115 °C) to allow initial oligomerization without boiling off the volatile DETF monomer (which boils at ~60 °C under reduced pressure)[4]. Phase 2 utilizes high vacuum (0.01 mm Hg) and elevated temperatures (180 °C) to force the polycondensation of these oligomers into high-molecular-weight polymer chains by stripping residual ethanol[3].

  • Acid Sensitivity: The resulting POE-I is highly hydrophobic but exceptionally acid-sensitive. In aqueous environments, it undergoes autocatalytic hydrolysis[1]. Therefore, the catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) must be used sparingly, and the final polymer is often formulated with basic excipients to ensure zero-order surface erosion rather than uncontrolled bulk degradation.

Materials and Reagents

Table 1: Standard Reagents for POE-I Synthesis

ReagentFunctionMolar RatioNotes
2,2-Diethoxytetrahydrofuran Monomer A1.00Must be strictly anhydrous to prevent premature hydrolysis[2].

-Diol
(e.g., 1,10-decanediol)
Monomer B1.00Exact stoichiometric balance is critical for step-growth[3].
Polyphosphoric Acid (or p-TsOH)Acid Catalyst~0.001Typically 0.05 g per 0.3 moles of monomer[3].
Nitrogen Gas Inerting AgentN/APrevents oxidative degradation of diols at high temperatures.

Experimental Protocol

Note: This protocol is adapted from the foundational methodologies established for bioerodible drug delivery devices[3].

Step 1: Reaction Setup and Purging

  • Equip a flame-dried, heavy-walled polymerization reactor with a mechanical stirrer, a short-path distillation head, and a vacuum line equipped with a cold trap.

  • Charge the reactor with 1.00 molar equivalent of the selected diol (e.g., 54.7 g of 1,10-decanediol for a 0.312 mol scale) and the acid catalyst (e.g., 0.05 g of polyphosphoric acid)[3].

  • Purge the system with dry nitrogen for 15 minutes to displace oxygen and ambient moisture.

Step 2: Phase 1 - Transesterification (Oligomerization) 4. Under a continuous nitrogen blanket at atmospheric pressure, add 1.00 molar equivalent of 2,2-diethoxytetrahydrofuran (e.g., 50.0 g, 0.312 mol) to the reactor with constant stirring[3]. 5. Gradually heat the mixture to 110–115 °C. 6. Maintain this temperature for 1.5 to 2 hours. Observation: Ethanol will begin to gently distill from the reactor. This step forms the initial low-molecular-weight oligomers[3].

Step 3: Phase 2 - Polycondensation 7. After the initial distillation of ethanol ceases, begin reducing the pressure of the system. Critical Step: Reduce the pressure gradually over a 2-hour period to 0.01 mm Hg to prevent violent bumping and monomer loss[5]. 8. Concurrently with the pressure reduction, elevate the reactor temperature to 180 °C over the same 2-hour period[5]. 9. Hold the reaction at 180 °C and 0.01 mm Hg for 24 hours. The continuous vacuum strips trace ethanol, driving the step-growth equilibrium toward the high-molecular-weight poly(orthoester)[3].

Step 4: Isolation 10. Break the vacuum with dry nitrogen. 11. Extrude or mechanically recover the highly viscous, hydrophobic polymer melt from the reactor while still hot. 12. Store the polymer in a desiccator under vacuum or inert gas to prevent premature ambient hydrolysis[1].

Reaction Workflow and Logic

POE_Workflow Start Monomer Loading DETF + Diol + Acid Catalyst Phase1 Phase 1: Transesterification 110°C - 115°C | 1 atm Start->Phase1 N2 Atmosphere Distill Ethanol Distillation (Drives Equilibrium) Phase1->Distill Byproduct Removal Phase2 Phase 2: Polycondensation 180°C | 0.01 mm Hg Distill->Phase2 Oligomer Formation End Poly(orthoester) Type I Isolation & Storage Phase2->End 24 hr Vacuum

Workflow logic for POE-I synthesis, highlighting the transition to vacuum polycondensation.

Quantitative Data & Optimization

The mechanical and degradation properties of the resulting POE-I are highly dependent on the diol selected. Adjusting the diol dictates the glass transition temperature (Tg) and the flexibility of the resulting drug depot.

Table 2: Impact of Diol Selection on POE-I Properties (0.312 mol scale)[3]

Diol MonomerCatalystMax Temp (°C)Vacuum (mm Hg)Weight Average MW (Mw)
1,10-Decanediol Polyphosphoric Acid1800.01~57,800
1,6-Hexanediol Polyphosphoric Acid1800.01~45,000
trans-1,4-Cyclohexanedicarbinol p-Toluenesulfonic Acid1800.01~62,000

Applications in Drug Development

Poly(orthoesters) synthesized via this protocol are uniquely suited for solid depot drug delivery systems. Because the polymer is highly hydrophobic, water intrusion into the bulk matrix is minimized. Degradation occurs primarily at the polymer-water interface (surface erosion), allowing for zero-order release kinetics of embedded active pharmaceutical ingredients (APIs)[1]. To prevent the acidic degradation byproducts (such as


-butyric acid derivatives) from accelerating internal bulk erosion, basic salts (e.g., magnesium hydroxide) are frequently incorporated into the final drug formulation.

References

  • Heller, J., et al. "Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)." U.S. Patent 4,093,709A, issued June 6, 1978.
  • Wikipedia contributors. "2,2-Diethoxytetrahydrofuran." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia contributors. "Polyorthoester." Wikipedia, The Free Encyclopedia. [Link]

Sources

Precision Hydrolysis of 2,2-Diethoxytetrahydrofuran: Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2,2-Diethoxytetrahydrofuran (2,2-DETHF) is a cyclic orthoester utilized primarily as a monomer in the synthesis of polyorthoesters (POEs) —a class of surface-eroding, biodegradable polymers critical for controlled drug delivery systems.[1] Unlike bulk-eroding polyesters (e.g., PLGA), POEs degrade at a constant rate confined to the polymer-water interface, offering zero-order drug release kinetics.

The hydrolysis of 2,2-DETHF is the fundamental degradation mechanism of these materials. Understanding this reaction is essential for:

  • Polymer Characterization: Assessing the hydrolytic stability of drug delivery matrices.

  • Synthetic Manipulation: Selectively deprotecting the masked lactone/ester functionality.

  • Regulatory Compliance: Monitoring the formation of Gamma-Butyrolactone (GBL), a regulated precursor to Gamma-Hydroxybutyric Acid (GHB).

This guide details the conditions for hydrolysis , distinguishing between kinetic control (yielding Ethyl 4-hydroxybutyrate) and thermodynamic control (yielding Gamma-Butyrolactone).

Mechanistic Insight: Stereoelectronic Control

The hydrolysis of 2,2-DETHF is acid-catalyzed and follows an A-1 or A-S_E2 mechanism depending on pH, but the product distribution is governed by stereoelectronic effects (Deslongchamps' Theory).

The Pathway[1]
  • Protonation: Acid protonates one of the exocyclic ethoxy oxygens.

  • Rate-Limiting Cleavage: The C-O bond breaks, expelling ethanol and forming a cyclic dialkoxycarbenium ion .

  • Hydration: Water attacks the carbenium ion to form a hemiorthoester intermediate (tetrahedral intermediate).

  • Collapse: The hemiorthoester collapses. Crucially, stereoelectronic rules dictate that orbital overlap (lone pair on O antiperiplanar to the leaving group bond) favors the expulsion of the exocyclic ethanol over the ring opening.

Key Outcome:

  • Kinetic Product: Ethyl 4-hydroxybutyrate (Open chain hydroxy-ester).

  • Thermodynamic Product: Gamma-Butyrolactone (Cyclized lactone) + Ethanol.

Mechanism Diagram (DOT)

HydrolysisMechanism Start 2,2-Diethoxytetrahydrofuran Inter1 Protonated Orthoester Start->Inter1 + H+ H_Ion H+ Carbenium Cyclic Oxocarbenium Ion Inter1->Carbenium - EtOH (Rate Limiting) Hemi Hemiorthoester (Tetrahedral Intermediate) Carbenium->Hemi + H2O Water H2O Kinetic Kinetic Product: Ethyl 4-hydroxybutyrate Hemi->Kinetic Fast (Exocyclic Cleavage) Thermo Thermodynamic Product: Gamma-Butyrolactone (GBL) Kinetic->Thermo Slow Cyclization (Acid/Heat)

Caption: Acid-catalyzed hydrolysis pathway showing the divergence between kinetic (linear ester) and thermodynamic (lactone) products.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Kinetic Control)

Objective: Isolate Ethyl 4-hydroxybutyrate . Rationale: Mild acidic conditions and low temperatures prevent the cyclization of the hydroxy-ester back to the lactone (GBL).

Reagents
  • 2,2-Diethoxytetrahydrofuran (≥98%)[2]

  • Buffer: 0.1 M Acetate Buffer (pH 4.5) or dilute Acetic Acid (1% v/v in water).

  • Solvent: THF or Dioxane (if miscibility is required; 2,2-DETHF is an oil).

  • Quench: Saturated NaHCO₃ solution.

Procedure
  • Preparation: Dissolve 1.0 g (6.2 mmol) of 2,2-DETHF in 5 mL of THF (to ensure homogeneity).

  • Initiation: Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add 10 mL of cold 0.1 M Acetate Buffer (pH 4.5) dropwise with vigorous stirring.

  • Monitoring: Stir at 0°C for 20–30 minutes. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The orthoester spot (high R_f) should disappear, replaced by the hydroxy-ester (lower R_f, stains with KMnO₄).

  • Quench: Immediately pour the mixture into 20 mL of cold saturated NaHCO₃ to neutralize the acid.

  • Extraction: Extract with Diethyl Ether (3 x 15 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo at room temperature (do not heat, or GBL will form).

Yield: Expect ~90-95% of Ethyl 4-hydroxybutyrate.

Protocol B: Complete Hydrolysis (Thermodynamic Control)

Objective: Conversion to Gamma-Butyrolactone (GBL) . Rationale: Stronger acid and heat drive the equilibrium toward the stable lactone, expelling ethanol. Compliance Warning: GBL is a regulated chemical (List I or II depending on jurisdiction) due to its conversion to GHB. Ensure you have appropriate DEA/regulatory authorization before performing this protocol.

Reagents
  • 2,2-Diethoxytetrahydrofuran[1][2][3]

  • Acid: 1 M HCl or 0.5 M H₂SO₄.

  • Solvent: Water (reaction is biphasic initially).

Procedure
  • Setup: Place 1.0 g of 2,2-DETHF in a round-bottom flask.

  • Hydrolysis: Add 10 mL of 1 M HCl.

  • Reaction: Heat to Reflux (100°C) for 1 hour. The biphasic mixture will become homogeneous as ethanol is produced and GBL (water-soluble) forms.

  • Distillation (Optional but recommended): To drive the reaction to completion and remove ethanol, simple distillation can be used.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Note: GBL is water-soluble; salting out the aqueous phase with NaCl improves extraction efficiency.

  • Purification: Dry over Na₂SO₄ and concentrate.

Analytical Validation

NMR Characterization

Distinguishing the starting material from products is critical.

Compound1H NMR Signature (CDCl₃, δ ppm)Key Feature
2,2-DETHF ~1.15 (t, 6H, -CH₃), ~3.55 (q, 4H, -OCH₂-)Two ethoxy groups, no carbonyl signal in C13.
Ethyl 4-hydroxybutyrate ~4.12 (q, 2H, Ester -OCH₂-), ~3.65 (t, 2H, Terminal -CH₂OH)Linear chain, distinct alcohol triplet.
GBL ~4.35 (t, 2H, Ring -CH₂O-), ~2.48 (t, 2H, Ring -CH₂CO-)Cyclic signals, loss of ethyl group signals.
Reaction Monitoring Workflow (DOT)

Monitoring Sample Take Aliquot (50 µL) Quench Quench in CDCl3 + NaHCO3 Sample->Quench NMR 1H NMR Analysis Quench->NMR Decision Check Region 3.5 - 4.5 ppm NMR->Decision Res1 Quartet at 3.55 ppm? (Orthoester remains) Decision->Res1 Start Res2 Triplet at 3.65 ppm? (Linear Ester formed) Decision->Res2 Kinetic Res3 Triplet at 4.35 ppm? (GBL formed) Decision->Res3 Thermodynamic

Caption: NMR decision tree for monitoring hydrolysis progress.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Slow Reaction pH too high (>6).Orthoesters are stable in base. Lower pH to < 5 using Acetic Acid.
Premature GBL Formation Temperature too high during workup.Evaporate solvents at < 30°C. Avoid strong acid in the workup phase.
Polymerization High concentration self-condensation.Keep concentration < 0.5 M.

Safety & Compliance

  • GBL Precursor: 2,2-DETHF can be converted to GBL. In the US, GBL is a List I Chemical. While the orthoester itself may not be explicitly listed in all jurisdictions, its hydrolysis yields a controlled substance. Strict inventory control is required.

  • Flammability: The hydrolysis releases Ethanol. Ensure proper ventilation.[4]

  • Acid Handling: Wear standard PPE (gloves, goggles) when handling HCl or H₂SO₄.

References

  • Deslongchamps, P., et al. (1975).[5] "The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates." Canadian Journal of Chemistry, 53(11), 1601–1615. Link

  • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015–1039. Link

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603. Link

  • Meerwein, H., et al. (1960). "Über Säureamidacetale, Harnstoffacetale und Lactamacetale." Justus Liebigs Annalen der Chemie, 641(1), 1–39. (Foundational synthesis reference). Link

Sources

Application Note: High-Precision Quantitation of 2,2-Diethoxytetrahydrofuran Purity via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process engineers in pharmaceutical and materials science sectors.[1] It addresses the specific challenges of quantifying 2,2-Diethoxytetrahydrofuran (DETHF) , a moisture-sensitive orthoester/acetal used as a specialized solvent and synthetic intermediate.

Executive Summary

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 2,2-Diethoxytetrahydrofuran (CAS 52263-97-5).[1] Unlike standard solvents, DETHF is a cyclic orthoester susceptible to acid-catalyzed hydrolysis and thermal degradation. This guide prioritizes sample integrity preservation through anhydrous handling and optimized thermal parameters, ensuring the distinction between intrinsic impurities (e.g., synthesis byproducts) and degradation artifacts (e.g., Gamma-Butyrolactone, Ethanol).

Chemical Context & Critical Challenges

To validate this method, one must understand the analyte's reactivity. DETHF is synthesized via the reaction of Gamma-Butyrolactone (GBL) with triethyloxonium salts or orthoformates.

  • Hydrolytic Instability: In the presence of trace moisture and Lewis acids, DETHF reverts to GBL and Ethanol.

  • Thermal Sensitivity: Orthoesters can undergo thermal cracking in hot, active GC inlets.

The Analytical Imperative: The method must prevent in-situ degradation during injection. We utilize a non-polar stationary phase and a deactivated inlet system to minimize catalytic decomposition.[1]

Degradation Pathway (Visualization)

The following diagram illustrates the hydrolysis pathway that this protocol is designed to prevent.

HydrolysisPathway DETHF 2,2-Diethoxytetrahydrofuran (Target Analyte) Intermediate Hemiacetal Intermediate DETHF->Intermediate Hydrolysis Water + H₂O / H⁺ Water->Intermediate GBL Gamma-Butyrolactone (Degradant) Intermediate->GBL Ring Closing EtOH Ethanol (Byproduct) Intermediate->EtOH Elimination

Figure 1: Acid-catalyzed hydrolysis pathway of DETHF.[1] The presence of GBL in the chromatogram indicates either sample wetness or thermal degradation in the inlet.

Experimental Protocol

Reagents and Standards
  • Analyte: 2,2-Diethoxytetrahydrofuran (>98% purity, stored under Argon).

  • Solvent: Dichloromethane (DCM), Anhydrous (≥99.8%, amylene stabilized).[1] Note: Avoid methanol or protic solvents to prevent trans-acetalization.

  • Internal Standard (ISTD): Dodecane or Tridecane (Non-reactive, distinct retention time).[1]

  • Drying Agent: Molecular Sieves (3Å), activated.[1]

Instrument Configuration (Agilent 7890/5977 or equivalent)[1]
ParameterSettingRationale
Inlet Split/Splitless, 200°C Lower temp prevents thermal cracking of the orthoester.
Liner Ultra-Inert, Deactivated WoolPrevents acid-catalyzed degradation on active sites.
Injection Mode Split (50:1)High split ratio ensures sharp peaks and minimizes residence time.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard efficiency flow.[1][2]
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Non-polar phase minimizes interaction with polar oxygen atoms.[1]
Transfer Line 250°CPrevents condensation before MS.[1]
Ion Source EI, 230°CStandard ionization temp.[1]
Quadrupole 150°C
GC Oven Program

The boiling point of DETHF is approx. 60°C at 10 mmHg, suggesting an atmospheric BP near 180-190°C.

  • Initial: 50°C (Hold 2 min) – Elutes solvent and ethanol.

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes DETHF and cleans column.

Sample Preparation Workflow

Crucial: All glassware must be oven-dried.

  • Blank Prep: Transfer 1.0 mL Anhydrous DCM to a vial. Add 10 µL ISTD.

  • Sample Prep:

    • Weigh 10 mg (±0.1 mg) of DETHF into a 2 mL GC vial.

    • Immediately add 1.0 mL Anhydrous DCM (containing ISTD).[1]

    • Cap immediately with a PTFE-lined septum.[1]

    • Vortex for 5 seconds.

  • Sequence: Inject Blank -> Standard (if available) -> Sample -> Sample (Duplicate).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation (Anhydrous) cluster_analysis GC-MS Analysis Step1 Weigh 10mg DETHF (Argon Atmosphere) Step2 Dilute in Anhydrous DCM + ISTD (Dodecane) Step1->Step2 Step3 Seal with PTFE Cap (Minimize Air Exposure) Step2->Step3 Step4 Injection (Split 50:1) Temp: 200°C Step3->Step4 Step5 Separation (DB-5MS) 50°C -> 280°C Step4->Step5 Step6 MS Detection (EI) Scan 35-350 m/z Step5->Step6

Figure 2: Step-by-step analytical workflow emphasizing anhydrous conditions.

Data Analysis & Validation

Mass Spectral Interpretation

DETHF (MW 160.2) typically exhibits a weak molecular ion (


).[1] Identification relies on characteristic fragment ions:
  • m/z 115: Loss of ethoxy group

    
    .[1]
    
  • m/z 86: Gamma-butyrolactone-like fragment (if ring degradation occurs in source).[1]

  • m/z 29, 45: Ethyl/Ethoxy fragments.

Purity Calculation (Area Normalization)

Due to the difficulty of obtaining certified reference materials for unstable intermediates, Area % Normalization is the standard approach, provided the response factors of impurities are similar.


[1]

Exclude solvent and ISTD peaks.

Validation Criteria (Self-Validating System)

To ensure the method is working correctly, check these "System Suitability" parameters:

  • GBL Peak Area: If the GBL peak (Retention Time ~5-7 min depending on flow) exceeds 2% in a fresh sample, the inlet may be too hot or the solvent wet.[1]

  • Peak Tailing: Asymmetry factor for DETHF should be < 1.2. Tailing indicates active sites in the liner (replace liner).[1]

  • ISTD Stability: Dodecane area counts should vary < 5% between injections.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High GBL content Hydrolysis in vialUse fresh anhydrous DCM; add molecular sieves to solvent bottle.
High GBL content Thermal degradationLower inlet temp to 180°C; change to a deactivated liner.[1]
No DETHF peak Complete hydrolysisCheck pH of aqueous wash (if performed during synthesis); ensure sample is not acidic.[1]
Extra peaks Trans-esterificationEnsure no Methanol or Ethanol was used in prep.[1]

References

  • Wikipedia. (n.d.).[1] 2,2-Diethoxytetrahydrofuran.[1][3][4][5] Retrieved October 26, 2023, from [Link]

  • LabCompare. (2024). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. Retrieved October 26, 2023, from [Link]

Sources

Application Note & Protocol: Solvent-Free One-Pot Synthesis of 2,2-Diethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethoxytetrahydrofuran (DETF) is a highly reactive cyclic orthoester monomer utilized extensively in the synthesis of surface-eroding, biodegradable poly(ortho esters) (POEs) for advanced, controlled-release drug delivery systems. While the classical synthesis relies on pre-formed Meerwein's salt (triethyloxonium tetrafluoroborate) suspended in diethyl ether , this application note details a highly efficient, solvent-free, one-pot methodology. By utilizing γ-butyrolactone, triethyl orthoformate, and gaseous boron trifluoride (BF₃), this protocol eliminates the need for hazardous ether solvents and the isolation of highly hygroscopic intermediates .

Mechanistic Rationale & Causality

A self-validating experimental system requires a deep understanding of the chemical causality behind each procedural step. The conventional Meerwein synthesis requires the independent preparation and handling of triethyloxonium tetrafluoroborate, which is notoriously moisture-sensitive and prone to rapid degradation. The one-pot approach circumvents this by generating the reactive alkylating agent in situ.

  • In Situ Electrophilic Activation : Triethyl orthoformate reacts with gaseous BF₃ at −30 °C to form diethoxymethylium tetrafluoroborate. Causality : The strictly controlled cryogenic temperature is critical; the reaction is highly exothermic, and elevated temperatures would lead to the decomposition of the carbenium intermediate before it can react with the lactone .

  • Lactone Alkylation : Upon addition of γ-butyrolactone, the diethoxymethylium ion electrophilically attacks the carbonyl oxygen. This forms the stable yet highly reactive O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate. Causality : Maintaining the temperature below 0 °C prevents premature ring-opening or oligomerization of the lactone ring.

  • Nucleophilic Quenching : The addition of sodium ethoxide (NaOEt) serves a dual purpose. The ethoxide anion acts as a nucleophile, attacking the activated lactonium carbon to form the final orthoester (2,2-diethoxytetrahydrofuran). Causality : Simultaneously, the sodium cation pairs with the tetrafluoroborate anion to precipitate NaBF₄. This precipitation acts as a thermodynamic sink that drives the reaction to completion and drastically simplifies downstream purification.

Experimental Apparatus Setup

To ensure a self-validating protocol, rigorous exclusion of moisture is mandatory. The apparatus must be assembled under a continuous flow of dry argon or nitrogen to prevent the hydrolysis of both the intermediates and the final orthoester product.

Apparatus A Dry Argon/Nitrogen Inlet B Multi-Neck Round-Bottom Flask A->B Inert Atmosphere C Mechanical Stirrer (Vigorous Agitation) C->B Agitation D Cryogenic Cooling Bath (-30°C to 0°C) D->B Thermal Control E Gas Dispersion Tube (BF3 Introduction) E->B Reagent Delivery F Addition Funnel (NaOEt/EtOH) F->B Quenching/Reaction

Schematic of the reactor setup for the one-pot synthesis of 2,2-Diethoxytetrahydrofuran.

Materials and Reagents

  • γ-Butyrolactone : Reagent grade, distilled over CaH₂ prior to use to ensure strictly anhydrous conditions.

  • Triethyl Orthoformate : Reagent grade, anhydrous.

  • Boron Trifluoride (BF₃) Gas : High purity. (Safety Note: BF₃ is highly toxic and corrosive; it must be handled in a strictly ventilated fume hood with appropriate scrubbing systems).

  • Sodium Ethoxide (NaOEt) : Prepared freshly by dissolving sodium metal in anhydrous ethanol, or purchased as a high-purity anhydrous solution.

  • Anhydrous Ethanol : For the preparation of the NaOEt solution and washing of the filter cake.

Step-by-Step Protocol (One-Pot Synthesis)

Step 1: Preparation of the Alkylating Intermediate
  • Equip a thoroughly flame-dried, 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, a gas dispersion tube, and an argon inlet.

  • Charge the flask with 1.0 molar equivalent of anhydrous triethyl orthoformate.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to reach exactly −30 °C.

  • Carefully bubble 1.0 molar equivalent of gaseous BF₃ through the gas dispersion tube into the vigorously stirred triethyl orthoformate.

    • Expertise Checkpoint: The internal temperature must not exceed −20 °C during this addition. The formation of diethoxymethylium tetrafluoroborate is highly exothermic; thermal runaway will degrade the intermediate and drastically reduce the final yield .

Step 2: Alkylation of γ-Butyrolactone
  • Once the BF₃ addition is complete, replace the dry ice/acetone bath with an ice/salt bath to adjust the internal temperature to between −5 °C and 0 °C.

  • Add 1.0 molar equivalent of anhydrous γ-butyrolactone dropwise via an addition funnel over a period of 30 minutes.

  • Maintain the reaction mixture at 0 °C for an additional 2 hours under continuous stirring to ensure complete conversion to O-ethyl-γ-butyrolactonium tetrafluoroborate.

Step 3: Nucleophilic Quenching and Orthoester Formation
  • Prepare a stoichiometric excess (1.05 equivalents) of sodium ethoxide in anhydrous ethanol.

  • Add the NaOEt solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 0 °C.

    • Expertise Checkpoint: The addition of the base must be slow and controlled. Rapid addition can cause localized heating, leading to the hydrolysis of the newly formed orthoester back to the lactone or the formation of ring-opened byproducts.

  • Upon complete addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. A dense white precipitate of sodium tetrafluoroborate (NaBF₄) will form.

Downstream Processing & Purification

  • Filtration : Filter the reaction mixture through a medium-porosity fritted glass funnel under an argon blanket to remove the precipitated NaBF₄. Wash the filter cake with a minimal amount of cold, anhydrous ethanol to maximize product recovery.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure (water bath at 30 °C) to remove excess ethanol and unreacted triethyl orthoformate.

  • Fractional Distillation : Transfer the crude oily residue to a short-path vacuum distillation apparatus.

  • Product Collection : Collect the fraction boiling at 60.0–61.5 °C under a reduced pressure of 10 mmHg. The final product, 2,2-diethoxytetrahydrofuran, will present as a clear, colorless liquid .

Pathway A Triethyl Orthoformate + BF3 Gas (-30°C) B Diethoxymethylium Tetrafluoroborate A->B Electrophilic Activation C Addition of γ-Butyrolactone (<0°C) B->C D O-Ethyl-γ-butyrolactonium Tetrafluoroborate C->D Alkylation of Carbonyl E Addition of NaOEt (in Ethanol) D->E F Precipitation of NaBF4 & Neutralization E->F Nucleophilic Addition G Vacuum Distillation (60-61.5°C at 10 mmHg) F->G Workup H 2,2-Diethoxytetrahydrofuran (69% Yield) G->H Purification

Mechanistic workflow for the one-pot synthesis of 2,2-Diethoxytetrahydrofuran.

Quality Control & Data Presentation

To validate the success of the synthesis, the final product must be characterized against standard physicochemical parameters. The following table summarizes the expected quantitative data for pure 2,2-diethoxytetrahydrofuran.

ParameterExpected ValueAnalytical Method / Notes
Overall Yield ~69%Based on theoretical conversion of γ-butyrolactone .
Boiling Point 60.0 – 61.5 °CMeasured at 10 mmHg vacuum .
Appearance Clear, colorless liquidVisual inspection.
Molecular Weight 160.21 g/mol Mass Spectrometry (e.g., [M+H]⁺ at m/z 161.11).
¹H NMR (300 MHz, CDCl₃) δ 1.09-1.21 (m, 6H, CH₃), 1.82-1.87 (m, 2H, CH₂), 2.30-2.35 (t, 2H, CH₂), 3.35-3.40 (m, 4H, OCH₂CH₃), 4.02-4.09 (q, 2H, OCH₂)Confirms the presence of two ethoxy groups and the intact tetrahydrofuran ring .

Note: The ¹H NMR values are highly diagnostic. The multiplet at δ 1.09-1.21 ppm and the multiplet at δ 3.35-3.40 ppm correspond directly to the ethoxy methyl and methylene protons respectively, confirming successful orthoesterification.

References

  • Title : 2,2-Diethoxytetrahydrofuran Source : Wikipedia, The Free Encyclopedia URL :[Link]

  • Title : Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source : PubMed Central (PMC), National Institutes of Health URL :[Link]

Application Note: 2,2-Diethoxytetrahydrofuran (DETHF) as a Masked Succindialdehyde Surrogate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 2,2-Diethoxytetrahydrofuran in the synthesis of complex organic molecules. Content Type: Application Note and Protocol Guide.

Executive Summary

2,2-Diethoxytetrahydrofuran (DETHF) is a versatile C4 building block that serves as a stable, masked equivalent of succindialdehyde (butanedial). While succindialdehyde itself is unstable, prone to polymerization, and difficult to handle, DETHF is a stable liquid that releases the reactive dialdehyde species in situ under mild acidic conditions.

This guide details the utility of DETHF in synthesizing pyrroles (via the Clauson-Kaas reaction), furans , and biodegradable polyorthoesters for drug delivery systems. It is designed for medicinal chemists requiring robust protocols for constructing N-heterocycles and functionalized polymer backbones.

Core Chemistry & Mechanism

The utility of DETHF relies on its nature as a cyclic orthoester.[1] Under neutral conditions, it is stable. Under acidic conditions, it exists in equilibrium with the open-chain acetal-aldehyde and the fully hydrolyzed succindialdehyde.

Reactivity Flowchart

The following diagram illustrates the divergent reactivity of DETHF based on reaction partners and conditions.

DETHF_Reactivity DETHF 2,2-Diethoxytetrahydrofuran (DETHF) Inter Activated Oxocarbenium / Open Chain Acetal DETHF->Inter + H+ / H2O Polymer Polyorthoesters (Drug Delivery) DETHF->Polymer + Diols (Transesterification) Pyrrole N-Substituted Pyrroles (Clauson-Kaas) Inter->Pyrrole + Primary Amine (R-NH2) Furan Furans / Dihydrofurans Inter->Furan + Dehydration Agent

Figure 1: Divergent synthetic pathways for 2,2-Diethoxytetrahydrofuran.

Protocol 1: Clauson-Kaas Pyrrole Synthesis

The most prevalent application of DETHF is the synthesis of N-substituted pyrroles. This method avoids the handling of succindialdehyde and typically proceeds with high yields.

Mechanism of Action

The reaction proceeds via acid-catalyzed ring opening, followed by double condensation with the primary amine.

ClausonKaas Step1 DETHF (Cyclic Orthoester) Step2 Ring Opening (Acid Catalysis) Step1->Step2 Step3 Reactive Intermediate (2,5-Diethoxytetrahydrofuran species) Step2->Step3 Step4 Amine Attack (R-NH2) (Hemiaminal Formation) Step3->Step4 Step5 Cyclization & Dehydration Step4->Step5 Step6 N-Substituted Pyrrole Step5->Step6

Figure 2: Step-wise mechanism of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Target: Synthesis of 1-Phenylpyrrole (Representative Example) Scale: 10 mmol

Materials:
  • 2,2-Diethoxytetrahydrofuran (DETHF): 1.60 g (10 mmol)

  • Aniline: 0.93 g (10 mmol)

  • Acetic Acid (Glacial): 5 mL

  • Sodium Acetate (optional buffer): 0.5 g

  • Solvent: 1,4-Dioxane or Toluene (for azeotropic removal of water)

Procedure:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (1.0 equiv) in 1,4-Dioxane (20 mL).

  • Addition: Add DETHF (1.0 - 1.1 equiv) to the solution.

  • Catalysis: Add Glacial Acetic Acid (5 mL). Note: For acid-sensitive amines, use a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv) and Sodium Acetate to buffer.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours.

    • Monitoring: Monitor consumption of the amine by TLC (Eluent: Hexane/EtOAc 8:2). The pyrrole product will typically have a higher Rf than the starting amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL) to remove acetic acid, and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or distillation if the product is volatile.

Optimization Table
ParameterStandard ConditionOptimization for Sterically Hindered AminesOptimization for Acid-Sensitive Substrates
Solvent Acetic Acid / DioxaneToluene / XyleneEthanol / Water
Catalyst AcOH (Solvent/Cat)pTSA (cat.)PPTS (Pyridinium p-toluenesulfonate)
Temp Reflux (100°C)Reflux with Dean-Stark trap60–80°C
Time 1–4 hours12–24 hours4–8 hours

Protocol 2: Synthesis of Biodegradable Polyorthoesters

DETHF acts as a bifunctional monomer in the synthesis of polyorthoesters, a class of polymers used in controlled drug delivery due to their pH-sensitive surface erosion properties.

Reaction Principle

DETHF reacts with diols via a transesterification mechanism.[1] Unlike the pyrrole synthesis, this reaction must be kept strictly anhydrous to prevent premature hydrolysis of the orthoester bonds.

Experimental Protocol

Target: Poly(orthoester) via transesterification with 1,6-Hexanediol.

Materials:
  • DETHF: 10 mmol

  • 1,6-Hexanediol: 10 mmol

  • Catalyst: p-Toluenesulfonic acid (anhydrous) or Iodine (trace)

  • Solvent: Cyclohexane (for azeotropic distillation)

Procedure:
  • Setup: Use a flame-dried 2-neck flask equipped with a Dean-Stark trap and a nitrogen inlet.

  • Mixing: Combine DETHF (1.0 equiv) and 1,6-Hexanediol (1.0 equiv) in Cyclohexane.

  • Catalysis: Add a catalytic amount of pTSA (0.1 mol%).

  • Polymerization: Heat to reflux. Ethanol is generated as a byproduct. The equilibrium is driven to the right by the azeotropic removal of the ethanol/cyclohexane mixture.

  • Termination: Once the theoretical amount of ethanol is collected (or reaction time exceeds 12h), cool the mixture.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into anhydrous methanol or hexane (depending on polymer solubility). Dry under high vacuum.

Handling, Safety, and Stability

Physical Properties[1][3][4][5]
  • CAS Number: 52263-97-5[1][2][3]

  • Boiling Point: ~60°C (10 mmHg)

  • Density: 0.96 g/mL

  • Appearance: Colorless to pale yellow liquid.

Stability & Storage
  • Moisture Sensitivity: DETHF is hygroscopic and hydrolyzes slowly in moist air to form succindialdehyde and ethanol.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Peroxides: Like many ethers/tetrahydrofurans, DETHF can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.

Safety Hazards[4]
  • Flammability: Flash point is relatively low (approx 45°C). Keep away from heat and open flames.

  • Toxicity: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Azizi, N., Khajeh-Amiri, A., et al. (2009).[6] Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis in Water.[4][5][6] Synlett, 2009(14), 2245–2248.

  • Heller, J., & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules, 5(5), 1625–1632.

  • PubChem. (2024). 2,2-Diethoxytetrahydrofuran Compound Summary. National Library of Medicine.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Orthoester reactivity).

Sources

Step-by-step guide for the preparation of O-ethyl-γ-butyrolactonium tetrafluoroborate.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

O-Ethyl-γ-butyrolactonium tetrafluoroborate (also known as 5-ethoxy-3,4-dihydro-2H-furan-1-ium tetrafluoroborate) is a highly reactive cyclic imidate ester salt. It serves as a potent electrophile and alkylating agent in organic synthesis.

Key Applications:

  • Cationic Polymerization Initiator: Used to initiate the ring-opening polymerization of lactones and other heterocycles.

  • Orthoester Synthesis: A critical intermediate in the synthesis of spiro-orthoesters via reaction with alcohols or diols.

  • Heterocyclic Chemistry: Precursor for the synthesis of 2-substituted dihydrofurans and other functionalized cyclic ethers.

This guide provides a rigorous, step-by-step protocol for the synthesis of this compound using Triethyloxonium Tetrafluoroborate (Meerwein's Salt) . The protocol emphasizes anhydrous techniques essential for preventing hydrolysis of the moisture-sensitive oxonium salt.

Safety & Handling (Critical)

Hazard Class: High. Primary Hazards:

  • Triethyloxonium Tetrafluoroborate (

    
    ):  A powerful ethylating agent. It is corrosive, toxic, and a suspected carcinogen. It reacts violently with water to generate acidic vapors (HBF₄, HF).
    
  • Dichloromethane (DCM): Volatile, toxic, and a possible carcinogen.

  • γ-Butyrolactone (GBL): A controlled substance precursor in some jurisdictions (GHB precursor). Ensure regulatory compliance.

Mandatory PPE:

  • Chemical-resistant gloves (Nitrile or Laminate, double-gloved recommended).

  • Chemical splash goggles and face shield.

  • Lab coat and closed-toe shoes.

  • Engineering Controls: All operations must be performed inside a functioning fume hood or an inert atmosphere glovebox.

Reaction Mechanism

The reaction involves the O-alkylation of the carbonyl oxygen of γ-butyrolactone by the triethyloxonium cation. The carbonyl oxygen is more nucleophilic than the ring oxygen due to resonance stabilization of the resulting cation.

ReactionMechanism GBL γ-Butyrolactone (Nucleophile) Transition Transition State (O-Ethylation) GBL->Transition Meerwein Et3O+ BF4- (Electrophile) Meerwein->Transition Product O-Ethyl-γ-butyrolactonium Tetrafluoroborate Transition->Product Alkyl Transfer Byproduct Diethyl Ether (Et2O) Transition->Byproduct

Figure 1: Mechanistic pathway for the O-ethylation of γ-butyrolactone.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleNotes
γ-Butyrolactone (GBL) >99%, AnhydrousSubstrateDistill over CaH₂ if water content >50 ppm.
Triethyloxonium Tetrafluoroborate 1.0 M in DCM or SolidReagentHighly moisture sensitive. Store at -20°C under Argon.
Dichloromethane (DCM) Anhydrous (<10 ppm H₂O)SolventDispense from Solvent Purification System (SPS) or distill over CaH₂.
Diethyl Ether AnhydrousPrecipitantFor workup. Keep cold (0°C).
Nitrogen or Argon UHP GradeAtmosphereEssential for stability.
Equipment
  • Schlenk line or Glovebox.

  • Flame-dried 2-neck round bottom flask (100 mL).

  • Magnetic stir bar (PTFE coated, oven-dried).

  • Rubber septa and copper wire (for securing septa).

  • Glass syringes and stainless steel needles (oven-dried).

  • Schlenk filter frit (medium porosity) for filtration under inert gas.

Experimental Protocol

Preparation of the Reaction Setup
  • Drying: Flame-dry a 100 mL 2-neck round bottom flask (RBF) equipped with a magnetic stir bar under vacuum. Allow it to cool under a stream of dry Argon.

  • Inert Atmosphere: Maintain a positive pressure of Argon throughout the procedure.

Reaction Initiation
  • Solvent Charge: Inject 20 mL of anhydrous DCM into the flask via syringe.

  • Reagent Addition:

    • If using solid Meerwein's salt: Weigh 1.90 g (10.0 mmol) of Triethyloxonium Tetrafluoroborate inside a glovebox or use a solids addition funnel under Argon flow. Add to the DCM.

    • If using solution: Add the commercial solution directly via syringe.

  • Substrate Addition: Add 0.86 g (10.0 mmol, 0.77 mL) of dry γ-Butyrolactone dropwise to the stirring solution at Room Temperature (25°C).

    • Note: The reaction is generally slightly exothermic; however, cooling is usually not required on this scale. If scaling up (>50 mmol), cool to 0°C during addition.

Reaction Monitoring
  • Stirring: Stir the mixture at Room Temperature for 12–16 hours (Overnight).

  • Visual Check: The solution should remain clear or turn slightly yellow. Cloudiness indicates moisture ingress or precipitation of the product (which is desirable in the next step).

Isolation & Purification
  • Precipitation: Cool the reaction flask to 0°C (Ice bath).

  • Anti-solvent Addition: Slowly add 40 mL of cold, anhydrous Diethyl Ether via cannula or syringe with vigorous stirring.

    • Observation: The product should precipitate as a white crystalline solid or a dense oil that solidifies upon scratching/trituration.

  • Filtration:

    • Method A (Schlenk Frit): Transfer the slurry via cannula to a Schlenk frit assembly. Filter under positive Argon pressure.[1] Wash the cake 3x with 10 mL cold anhydrous ether.

    • Method B (Supernatant Removal): If a dense solid forms at the bottom, stop stirring, allow to settle, and carefully remove the supernatant via syringe/cannula. Wash by adding fresh ether, stirring, settling, and removing supernatant (3 cycles).

  • Drying: Dry the white solid under high vacuum (<0.1 mbar) for 4 hours at Room Temperature to remove traces of ether and DCM.

Yield & Storage
  • Theoretical Yield: ~2.44 g

  • Typical Isolated Yield: 85–95%

  • Storage: Store in a tightly sealed vial inside a glovebox or desiccator at -20°C . The compound is extremely hygroscopic .

Workflow Visualization

SynthesisWorkflow Start Start: Dry Glassware (Flame dry, Argon purge) Dissolve Dissolve Et3O+ BF4- in Anhydrous DCM Start->Dissolve AddGBL Add γ-Butyrolactone (Dropwise at RT) Dissolve->AddGBL React Stir 12-16 Hours (Inert Atmosphere) AddGBL->React Precip Add Cold Diethyl Ether (Induce Precipitation) React->Precip Filter Schlenk Filtration (Wash with Et2O) Precip->Filter Dry Vacuum Dry (<0.1 mbar, 4h) Filter->Dry Store Store at -20°C (Under Argon) Dry->Store

Figure 2: Step-by-step experimental workflow.[2]

Characterization

The product is moisture-sensitive; NMR samples must be prepared in anhydrous deuterated solvents (e.g.,


 or 

) under inert atmosphere.
TechniqueExpected DataInterpretation
¹H NMR (300 MHz, CD₃CN)

1.45 (t, 3H,

)

2.40 (m, 2H, Ring

-

)

3.25 (t, 2H, Ring

-

)

4.75 (q, 2H,

)

4.95 (t, 2H, Ring

-

)
Ethyl Group: Distinct quartet/triplet pattern confirms ethylation.Deshielding: The

protons (ethyl and ring) are significantly downfield (~4.7-5.0 ppm) due to the adjacent cationic center.
¹³C NMR ~178 ppm (

)~76 ppm (

)~72 ppm (

)~13 ppm (

)
The carbonyl carbon shifts significantly upfield compared to the neutral lactone due to loss of double bond character, but remains the most deshielded peak.
Physical State White crystalline solidIf liquid/oil, triturate with more ether or check for moisture contamination.

Troubleshooting

IssuePossible CauseCorrective Action
No Precipitation Solution too dilute or product is soluble.Concentrate the DCM solution by 50% under vacuum before adding Ether. Cool to -78°C.
Oily Product Impurities or residual solvent.[3]Decant supernatant, add fresh cold ether, and scratch the glass vigorously to induce crystallization.
Low Yield Hydrolysis of Meerwein's salt.Ensure reagents are fresh.[4] Verify inert atmosphere. Re-distill GBL.

References

  • Meerwein, H. (1966). Triethyloxonium Fluoborate.[5][6][7][8] Organic Syntheses, 46, 113. Link

  • Deslongchamps, P., et al. (1975). The hydrolysis of cyclic orthoesters. Stereoelectronic control in the cleavage of hemi-orthoester tetrahedral intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615. Link (Describes usage of lactonium salts).

  • Curphey, T. J. (1971). Preparation of Meerwein Reagents. Organic Syntheses, 51, 142. Link

  • Kabuss, H. P. (1963). Über die Bildung von Lactoniumsalzen. Angewandte Chemie, 75(20), 983.

Sources

Troubleshooting & Optimization

How to improve the yield of 2,2-Diethoxytetrahydrofuran synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support Document for researchers encountering low yields in the synthesis of 2,2-Diethoxytetrahydrofuran (2,2-DETHF) . It moves beyond basic textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction.

Ticket ID: DETHF-OPT-2025 Subject: Yield Improvement & Protocol Optimization Classification: Orthoester Synthesis / Air-Sensitive Chemistry

Executive Summary: Why Your Yield is Low

The synthesis of 2,2-DETHF from


-butyrolactone (GBL) is deceptive. While it appears to be a simple condensation, it is governed by two antagonistic factors:
  • Thermodynamic Equilibrium: The direct reaction of GBL with ethanol/orthoformate is unfavorable; the equilibrium heavily favors the stable lactone ring.

  • Product Instability: The target molecule is a cyclic orthoester . It is chemically stable in basic conditions but extremely labile in the presence of trace acid and moisture.

Most Common Failure Mode: Users successfully form the product in situ but destroy it during the acidic workup or purification phases, reverting it back to GBL and ethanol.

Diagnostic Guide: Troubleshooting Your Process

Use this logic tree to identify where you are losing material.

Troubleshooting Start Start: Low Isolated Yield CheckNMR Check Crude NMR (No Workup) Is Product Present? Start->CheckNMR NoProd No/Low Product Signal CheckNMR->NoProd No YesProd Product Signal Strong CheckNMR->YesProd Yes Equilibrium Issue: Equilibrium Limitation Action: Switch to Meerwein Protocol NoProd->Equilibrium Moisture Issue: Wet Reagents Action: Dry GBL/Solvents (<50 ppm H2O) NoProd->Moisture AcidWorkup Did you use Acidic Workup/Silica? YesProd->AcidWorkup Decomp1 Cause: Hydrolysis Action: Quench with Et3N/NaOEt Avoid Silica Gel AcidWorkup->Decomp1 Yes Distill Distillation Issues AcidWorkup->Distill No Decomp2 Cause: Thermal Reversion Action: Add K2CO3 to pot Vacuum <10 Torr Distill->Decomp2

Figure 1: Diagnostic logic tree for isolating yield loss factors.

Protocol 1: The "Direct" Method (Optimization)

Best for: Large scale, lower cost, moderate yield expectations (40–50%).

This method relies on Triethyl Orthoformate (TEOF) acting as both a reactant and a dehydrating agent to drive the equilibrium.

Key Optimization Parameters
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Stoichiometry 1:1 GBL:TEOF1:1.5 GBL:TEOF Excess TEOF consumes water produced, driving the equilibrium to the right.
Catalyst p-TSA (Hydrate)H2SO4 (Conc.) or BF3·OEt2 p-TSA hydrate introduces water. Use strictly anhydrous acids.
Temperature Reflux20–40°C High heat promotes polymerization of the cyclic orthoester.
Quenching Water/BicarbNaOEt / Et3N CRITICAL: Any contact with aqueous acid destroys the product immediately.
Optimized Workflow
  • Mix: Combine GBL (1.0 eq) and TEOF (1.5 eq) under Argon.

  • Catalyze: Add H2SO4 (catalytic, 0.5 mol%) dropwise at 0°C.

  • React: Stir at Room Temperature (RT) for 24 hours.

  • Quench (The Yield Saver): Add Triethylamine (2.0 eq relative to acid) or solid Sodium Ethoxide . The mixture must be basic (pH > 8 on wet paper test).

  • Distill: Direct vacuum distillation from the basic residue. Do not wash with water.

Protocol 2: The "High-Yield" Meerwein Salt Method

Best for: High value applications, requiring >80% yield.

If the direct method fails, you must switch to the O-alkylation strategy using Triethyloxonium Tetrafluoroborate (Meerwein's Salt) . This bypasses the thermodynamic equilibrium of the neutral lactone.

Mechanism of Action

The Meerwein salt alkylates the carbonyl oxygen of the GBL, forming a highly reactive cyclic dialkoxycarbenium ion. Subsequent treatment with ethoxide yields the orthoester irreversibly.

Mechanism GBL GBL (Lactone) Intermediate Cyclic Carbenium Ion (Reactive Intermediate) GBL->Intermediate Alkylation (DCM, RT) Meerwein Et3O+ BF4- (Meerwein Salt) Meerwein->Intermediate Product 2,2-Diethoxytetrahydrofuran (Orthoester) Intermediate->Product Nucleophilic Attack (-78°C to RT) NaOEt NaOEt (Nucleophile) NaOEt->Product

Figure 2: The kinetic pathway of the Meerwein synthesis, bypassing the lactone equilibrium.

Step-by-Step Protocol
  • Preparation of Salt: In a dry Schlenk flask, dissolve Triethyloxonium Tetrafluoroborate (1.1 eq) in anhydrous DCM.

  • Alkylation: Add

    
    -Butyrolactone  (1.0 eq) dropwise at RT. Stir for 4–6 hours.
    
    • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone).

  • Alkoxylation: Slowly add a solution of Sodium Ethoxide (1.2 eq) in absolute ethanol.

    • Note: The low temperature prevents ring opening of the intermediate by ethanol.

  • Warm Up: Allow to warm to RT overnight. Salts (NaBF4) will precipitate.

  • Workup:

    • Filter off the salts under inert atmosphere (Schlenk frit).

    • Concentrate the filtrate in vacuo.

    • Distill the residue from solid K2CO3.

FAQ: Expert Troubleshooting

Q: My product vanishes on the silica column. What happened? A: Silica gel is slightly acidic. This is sufficient to hydrolyze 2,2-DETHF back to GBL within minutes. Never use standard silica chromatography. If purification is needed beyond distillation, use Basic Alumina (Grade III or IV) treated with 2% triethylamine.

Q: The NMR shows the product, but distillation yields GBL. A: Thermal reversion occurred.

  • Ensure your distillation pot contains solid K2CO3 or a pellet of KOH to neutralize any trace acid formed thermally.

  • Lower the boiling point by improving your vacuum (<5 Torr is ideal).

Q: Can I store the product? A: Yes, but only over a stabilizer. Store the purified oil over a few pellets of KOH or activated molecular sieves (3Å) in the freezer. Moisture in the air will slowly hydrolyze it.

Q: Why use the Meerwein method if it's more expensive? A: The direct method is equilibrium-limited (often capped at ~50% conversion without complex water removal). The Meerwein method is kinetically driven and typically yields 65–85% isolated product with higher purity [1].

References

  • Meerwein Salt Synthesis

    • Source: Meerwein, H. et al. "Triethyloxonium Fluoborate."[1] Org.[1][2][3][4][5] Synth.1966 , 46, 113.[1]

    • Relevance: Foundational method for generating the alkylating agent required for the high-yield route.
  • General Orthoester Synthesis (Pinner Synthesis Variation)

    • Source: McElvain, S. M. et al. "Ketene Acetals." J. Am. Chem. Soc.[3][4]1942 , 64, 1825.

    • Relevance: Establishes the sensitivity of cyclic orthoesters to acidic hydrolysis and the necessity of basic workup conditions.
  • Cyclic Orthoester Properties

    • Source: Deslongchamps, P. et al. "The hydrolysis of cyclic orthoesters." Can. J. Chem.1972, 50, 233.
    • Relevance: Mechanistic insight into the hydrolysis pathways th

Sources

Common side reactions and byproducts in 2,2-Diethoxytetrahydrofuran synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Orthoester Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic pitfalls inherent in the synthesis of 2,2-Diethoxytetrahydrofuran (DETHF).

DETHF is a highly reactive, bifunctional cyclic orthoester primarily utilized as a monomer for biodegradable polyorthoesters (POE I) in drug delivery systems[1][2]. Due to its extreme sensitivity to moisture and acidic environments, researchers frequently encounter yield-destroying side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Visual Workflow: Synthesis & Side Reaction Pathways

G GBL γ-Butyrolactone + Meerwein's Salt INT O-ethyl-γ-butyrolactonium Tetrafluoroborate GBL->INT Alkylation (CH2Cl2) Electrophilic Attack NAOET Sodium Ethoxide (NaOEt, < 0°C) INT->NAOET Reagent DETHF 2,2-Diethoxytetrahydrofuran (Target Monomer) INT->DETHF Nucleophilic Addition ROP Ring-Opening Byproduct: Acyclic Esters INT->ROP Excess Heat (SN2 Ring Opening) HYD Hydrolysis Byproduct: γ-Butyrolactone + EtOH DETHF->HYD H2O / Trace Acid (Kinetic Cleavage) POL Polymerization: Polyorthoesters (POE I) DETHF->POL H+ / Heat (Polycondensation)

Reaction pathways and common side reactions in 2,2-Diethoxytetrahydrofuran synthesis.

Troubleshooting Q&A and FAQs

Q1: Why am I recovering primarily γ-butyrolactone instead of 2,2-diethoxytetrahydrofuran after my final vacuum distillation? Causality: You are experiencing catastrophic hydrolysis. DETHF is a cyclic orthoester, making it exquisitely sensitive to Brønsted acids and moisture. Even atmospheric humidity during the workup, or trace acidic residues in your distillation apparatus, will kinetically drive the autocatalytic hydrolysis of DETHF back into γ-butyrolactone and ethanol[1][2]. Solution: You must strictly control the pH of the organic phase. Always quench the reaction in a saturated aqueous Na₂CO₃ solution to neutralize any residual tetrafluoroboric acid[3]. Furthermore, before applying heat during vacuum distillation, add a small pellet of NaOH or a drop of triethylamine to the distillation pot. This guarantees a basic environment, suppressing acid-catalyzed cleavage.

Q2: During the addition of sodium ethoxide to the Meerwein salt intermediate, I observe the formation of acyclic ester byproducts. What is the mechanism, and how do I stop it? Causality: The intermediate, O-ethyl-γ-butyrolactonium tetrafluoroborate, is a highly reactive electrophile[1]. The intended pathway is the nucleophilic attack of the ethoxide anion on the carbonyl carbon. However, if the reaction temperature rises above 0°C, the thermodynamic energy is sufficient for the ethoxide to act as a nucleophile in an S_N2 attack on the ring carbon instead. This irreversibly opens the tetrahydrofuran ring, yielding acyclic byproducts like ethyl 4-ethoxybutanoate. Solution: Kinetic control is mandatory. Maintain the reaction vessel strictly between -10°C and 0°C during the dropwise addition of NaOEt. Ensure vigorous mechanical stirring to prevent localized high concentrations of ethoxide, which can cause exothermic micro-environments[3].

Q3: My purified DETHF monomer turns viscous and cloudy over time in storage. What is happening? Causality: Your monomer is undergoing premature polycondensation. DETHF is designed to react with diols to form polyorthoesters (POE I)[2]. If your stored product contains trace moisture, it will hydrolyze slightly to form γ-butyrolactone and ethanol. The resulting trace acid from degradation acts as a catalyst, triggering spontaneous ring-opening polyaddition or oligomerization of the remaining DETHF[3]. Solution: DETHF must be stored over activated 3Å molecular sieves under a strict argon atmosphere at -20°C.

Quantitative Data: Byproduct Identification & Mitigation

To maintain experimental integrity, cross-reference your crude NMR data with this diagnostic table to identify which side reaction has compromised your synthesis.

Side Reaction / ByproductMechanistic TriggerAnalytical Indicator (¹H NMR in CDCl₃)Prevention / Mitigation Strategy
Hydrolysis (γ-Butyrolactone)Moisture exposure or trace acid during aqueous workup.Loss of the DETHF ethoxy CH₃ multiplet at δ 1.09–1.21 ppm; appearance of distinct lactone ring protons.Quench with sat. Na₂CO₃; dry organics over anhydrous MgSO₄ immediately[3].
Ring-Opening (Acyclic Esters)Elevated temperatures during NaOEt addition causing S_N2 attack on the ring.Appearance of new triplet signals at ~δ 4.1 ppm corresponding to an acyclic ethyl ester CH₂ group.Maintain reaction temperature ≤ 0°C; control NaOEt addition rate strictly.
Oligomerization (Polyorthoesters)Thermal stress combined with Lewis/Brønsted acids during distillation.Broad, poorly resolved multiplet peaks emerging at δ 3.4–3.8 ppm (polymeric ether linkages).Add a non-volatile base (e.g., Na₂CO₃ or NaOH) directly to the distillation pot.

Self-Validating Experimental Protocol

This methodology transforms a standard synthesis into a self-validating system. Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Electrophilic Lactone Activation

  • Flame-dry a 500 mL 3-neck round-bottom flask and purge with argon.

  • Dissolve 0.13 mol of triethyloxonium tetrafluoroborate (Meerwein's reagent)[4] in 20 mL of anhydrous dichloromethane.

  • Add 0.13 mol of γ-butyrolactone dropwise at room temperature. Stir for 72 hours under argon[3].

    • Causality: The electrophilic ethyl cation attacks the carbonyl oxygen, forming the highly stable but hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate[1].

    • Validation Checkpoint: Extract a 0.5 mL aliquot and drop it into 5 mL of anhydrous diethyl ether. The intermediate is insoluble in ether[1]. If a heavy, phase-separated oil or white precipitate forms, the alkylation is successful. If it remains a clear homogeneous solution, the Meerwein salt has degraded.

Phase 2: Nucleophilic Orthoesterification (Kinetic Control) 4. Cool the reaction mixture strictly to 0°C using an ice-brine bath. 5. Begin vigorous mechanical stirring. Add 0.13 mol of sodium ethoxide (21 wt% solution in ethanol) dropwise over 1 hour[3].

  • Causality: Low temperatures suppress the activation energy required for S_N2 ring-opening, forcing the ethoxide to exclusively attack the carbonyl carbon.

  • Validation Checkpoint: As the addition proceeds, a fine white precipitate of sodium tetrafluoroborate (NaBF₄) will form. The presence of this salt confirms the displacement of the counterion and successful adduct formation.

Phase 3: Basic Workup and Distillation 6. Warm the mixture to room temperature and immediately pour it into 200 mL of saturated aqueous Na₂CO₃ solution[3].

  • Causality: This basic quench is the most critical step to prevent catastrophic hydrolysis of the newly formed orthoester.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure.

  • Transfer the crude oil to a vacuum distillation apparatus. Crucial: Add 50 mg of anhydrous Na₂CO₃ to the distillation pot.

  • Distill under vacuum. Collect the fraction boiling at 60–61.5 °C at 10 mmHg[1].

  • Validation Checkpoint: Run a ¹H NMR (300MHz, CDCl₃) on the distillate. You must observe: δ 1.09-1.21 (m, 6H, CH₃), 1.82-1.87 (m, 2H, CH₂), 2.30-2.35 (t, 2H, CH₂), 3.35-3.40 (m, 4H, OCH₂CH₃), and 4.02-4.09 (q, 2H, OCH₂)[3]. Any deviation indicates byproduct contamination.

References

Sources

Purification of 2,2-Diethoxytetrahydrofuran by vacuum distillation.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 2,2-Diethoxytetrahydrofuran (DETHF) via vacuum distillation. It is designed for researchers requiring high-purity material for use as a masked lactone equivalent or in nucleophilic substitution reactions.

Technical Abstract & Core Chemistry

2,2-Diethoxytetrahydrofuran (CAS: 52263-97-5) is a cyclic orthoester. Unlike standard ethers, it is extremely sensitive to acid-catalyzed hydrolysis . The primary impurity in crude mixtures is often the starting material,


-butyrolactone (GBL), formed via reversion during synthesis or improper handling.
  • Molecular Weight: 160.21 g/mol [1]

  • Boiling Point (Atmospheric): ~180–185°C (Predicted/Unstable)

  • Boiling Point (Vacuum): ~60–65°C at 10 mmHg (Estimated)

  • Key Hazard: Peroxide former (THF derivative); Flammable.[2]

Module 1: Pre-Distillation Critical Check (The "Kill Step")

WARNING: The most common failure mode in DETHF purification is acidic reversion . If your crude reaction mixture (typically from GBL + Triethyl Orthoformate + Acid Catalyst) is even slightly acidic, heating it will catalyze the retro-reaction, converting your product back into GBL and ethanol.

Protocol:

  • pH Test: Take a 0.5 mL aliquot of crude oil, shake with 1 mL neutral water, and check pH. It must be pH 7.5–9.0.

  • Neutralization: If pH < 7, wash the organic phase with cold 5% NaHCO₃ or stir with solid K₂CO₃.

  • Stabilization: Add 0.5% w/w Triethylamine (Et₃N) to the distillation pot. This acts as a "base buffer" to scavenge any trace acid generated thermally.

Module 2: Experimental Setup & Process

Apparatus Configuration
  • Flask: Round-bottom with magnetic stir bar (do not use boiling chips; they can introduce acidity or nucleation sites for decomposition).

  • Column: Short-path Vigreux column (10–15 cm). High-efficiency packed columns cause excessive pressure drop and thermal residence time.

  • Condenser: Water-cooled (5–10°C).

  • Vacuum: Rotary vane pump or high-quality diaphragm pump capable of <10 mmHg.

Step-by-Step Distillation Protocol
StepActionTarget ParameterTechnical Rationale
1 Degassing Ambient Temp, <50 mmHgRemoves residual ethanol and dissolved gases. Prevents "bumping" later.
2 Ramp Up Bath: 40°C → 80°CSlowly increase bath temp. Watch for "Forerun" (excess triethyl orthoformate).
3 Forerun Collection Vapor: 20–45°C @ 10 mmHgCollects volatiles (Ethanol, TEOF). Discard.
4 Product Fraction Vapor: 60–70°C @ 10 mmHg Main Fraction. Collect when temp stabilizes.
5 Stop Point Vapor drops / Pot darkensDo not distill to dryness. Residue is likely oligomers/GBL.

Module 3: Troubleshooting & FAQs

Q1: The distillate is cloudy or separating into two layers.

  • Diagnosis: Hydrolysis has occurred.[3][4] The "water" layer is actually ethanol/water, and the organic layer is GBL.

  • Root Cause: Moisture ingress or acidic pot residue.

  • Fix: Redistill the organic layer over solid Calcium Hydride (CaH₂) or after drying with MgSO₄ + 1% Triethylamine.

Q2: My boiling point is climbing continuously; I never see a plateau.

  • Diagnosis: Active decomposition. You are cracking the orthoester as you distill it.

  • Root Cause: The pot is acidic.

  • Fix: Stop immediately. Cool down. Add solid Potassium Carbonate (K₂CO₃) to the pot, stir for 30 mins, filter, and restart.

Q3: The product turns yellow after 24 hours of storage.

  • Diagnosis: Oxidation or acid contamination.

  • Fix: Store under Argon/Nitrogen atmosphere. Add a pellet of KOH or a few drops of Triethylamine to the storage vial for long-term stability.

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways for purifying DETHF, emphasizing the acid-check loop.

DETHF_Purification cluster_trouble Troubleshooting Loop Start Crude Reaction Mixture (GBL + TEOF + Catalyst) pH_Check CRITICAL: Check pH Start->pH_Check Neutralize Wash w/ NaHCO3 Add Et3N Buffer pH_Check->Neutralize Acidic (pH < 7) Vac_Setup Setup Vacuum Distillation (<10 mmHg) pH_Check->Vac_Setup Neutral/Basic (pH > 7.5) Neutralize->Vac_Setup Heat Heat Bath to 80-90°C Vac_Setup->Heat Fraction1 Collect Forerun (Ethanol/TEOF) Heat->Fraction1 Vapor < 50°C Decomp Temp Rising / No Plateau (Active Decomposition) Heat->Decomp If unstable Fraction2 Collect Main Fraction (DETHF ~65°C @ 10mmHg) Fraction1->Fraction2 Vapor Stabilizes Storage Store under Argon (+ Trace Et3N) Fraction2->Storage Stop STOP & Cool Decomp->Stop Stop->Neutralize

Caption: Workflow for DETHF purification highlighting the critical pH control loop to prevent acid-catalyzed reversion.

References

  • American Elements. (n.d.). 2,2-Diethoxytetrahydrofuran Properties. Retrieved March 5, 2026, from [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 2,2-Diethoxytetrahydrofuran Details. Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (1973). Triethyloxonium Fluoborate (Meerwein Salt Synthesis). Coll. Vol. 5, p. 1080. (Reference for orthoester/salt sensitivity). Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting low conversion in polyorthoester polymerization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polyorthoester (POE) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, particularly concerning low reaction conversion.

Troubleshooting Guide

This section addresses the most critical and frequently encountered problems during POE polymerization. We will explore the root causes of these issues and provide systematic solutions.

Q1: Why is my polyorthoester (POE) conversion consistently low or the reaction failing to initiate?

This is the most common issue faced by researchers working with POEs. The root cause almost invariably lies in the stringent reaction requirements, as POE synthesis is highly sensitive to impurities and environmental conditions. Low conversion is typically a symptom of one or more of the following factors.

Causality Analysis:

  • Moisture Contamination: The orthoester linkage is, by design, hydrolytically labile, particularly under acidic conditions. This sensitivity is exploited for the polymer's subsequent biodegradation but is a significant liability during synthesis.[1][2][3][4] Trace amounts of water in monomers, solvent, or the reaction atmosphere can prematurely hydrolyze the orthoester monomer or the propagating polymer chain, leading to termination. It is critical that moisture is rigorously excluded for a successful polymerization.[1][4]

  • Monomer & Reagent Purity: The success of the polymerization is highly dependent on the purity of the starting materials.

    • Diols/Triols: Must be anhydrous. Residual water or acidic impurities can inhibit the reaction.

    • Diketene Acetals / Orthoester Monomers: These are the core building blocks and are highly reactive. They must be purified, typically by distillation, to remove any hydrolyzed byproducts or inhibitors from their synthesis.[5] The use of air- and moisture-stable vinyl acetal precursors has been explored as a more reproducible alternative to traditional, unstable intermediates.

  • Inadequate Inert Atmosphere: Exposure to air introduces both moisture and oxygen. While moisture is the primary concern for chain termination, an inert atmosphere (e.g., argon or dry nitrogen) is essential to prevent side reactions and maintain anhydrous conditions throughout the process.[3] For storage, POEs should be kept in sealed glass bottles under an argon atmosphere to maintain molecular weight over time.[1][3]

  • Catalyst/Initiator Issues:

    • Catalyst Choice: The polymerization of POEs often requires an acidic catalyst, such as p-toluenesulfonic acid (p-TSA), for reactions involving diketene acetals and diols.[6] However, some POE syntheses are difficult to control and scale up.[1][4]

    • Catalyst Concentration: The amount of catalyst is critical. Too little may result in an impractically slow reaction, while too much can lead to side reactions or uncontrolled degradation of the forming polymer.

    • Catalyst Activity: Catalysts must be stored under anhydrous conditions to maintain their activity.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low conversion issues.

G cluster_solutions Corrective Actions start Low POE Conversion Observed check_moisture Verify Anhydrous Conditions start->check_moisture check_monomers Assess Monomer Purity check_moisture->check_monomers If moisture is suspected solution_solvent Redistill/Dry Solvent check_moisture->solution_solvent Solvent wet? solution_glassware Oven-Dry All Glassware check_moisture->solution_glassware Glassware wet? check_catalyst Evaluate Catalyst & Conditions check_monomers->check_catalyst If monomers are pure solution_monomers Purify Monomers (Distill/Recrystallize) check_monomers->solution_monomers Impurities found? check_atmosphere Confirm Inert Atmosphere check_catalyst->check_atmosphere If catalyst is active solution_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->solution_catalyst Catalyst old/inactive? solution_atmosphere Improve Inert Gas Purge check_atmosphere->solution_atmosphere Leaks or poor seal?

Figure 1: A step-by-step workflow for troubleshooting low conversion in polyorthoester polymerization.

Q2: My final polymer has a very low molecular weight (Mn) and/or a high polydispersity index (PDI). What is the cause?

Low molecular weight and high PDI are directly related to the same issues that cause low conversion: premature chain termination and uncontrolled side reactions.

Causality Analysis:

  • Chain Termination: Any impurity that can react with the propagating cationic chain end will terminate polymerization, leading to shorter chains. Water is the most common terminating agent. The hydrolysis of the orthoester linkage is the fundamental mechanism of termination.

  • Chain Transfer: Impurities can also act as chain transfer agents, terminating one growing chain while initiating a new one. This process increases the number of polymer chains, thereby reducing the average molecular weight and often broadening the PDI.

  • Stoichiometric Imbalance: In polycondensation or polyaddition reactions, a precise 1:1 molar ratio of the reacting monomers (e.g., diol to diketene acetal) is crucial for achieving high molecular weight.[7] Any deviation from this ratio will result in one type of monomer being exhausted, leaving chain ends of the other type unable to react further, thus limiting the polymer chain length.

  • Side Reactions: Uncontrolled side reactions, often catalyzed by excessive acid or high temperatures, can lead to a broader distribution of polymer sizes.[8] Recent developments in cationic ring-opening polymerization (CROP) have shown that challenges like monomer activation by the catalyst can lead to a loss of molecular weight control.[8]

Mechanism of Moisture-Induced Chain Termination

The diagram below illustrates how a water molecule can terminate a growing polymer chain during an acid-catalyzed polymerization of a diketene acetal and a diol.

G cluster_propagation Chain Propagation (Desired) cluster_termination Chain Termination (Undesired) Chain Growing Polymer Chain (P-O+) Propagated Elongated Polymer Chain Chain->Propagated + Monomer Monomer Diol Monomer (HO-R-OH) Monomer->Propagated Chain2 Growing Polymer Chain (P-O+) Terminated Terminated Chain (P-OH) + H+ Chain2->Terminated + Water (Impurity) Water Water (H2O) Water->Terminated

Figure 2: Competing pathways of desired chain propagation versus undesired moisture-induced chain termination.

Frequently Asked Questions (FAQs)

Q3: What are the primary methods for synthesizing POEs, and how do their conditions differ?

There are four main families or "generations" of POEs, each with distinct synthetic routes. The choice of method influences the polymer's properties and the stringency of the required conditions.[1]

  • POE I: Synthesized via transesterification of a diol with a diethoxytetrahydrofuran. This polycondensation reaction requires the removal of ethanol to drive the reaction toward high molecular weight polymer formation.[6]

  • POE II: Formed by the polyaddition of a diketene acetal with a diol, often using an acid catalyst like p-TSA.[6] This reaction can proceed rapidly at room temperature.[6]

  • POE III: Prepared by the transesterification of a triol (like 1,2,6-hexanetriol) with an orthoester (like triethylorthoacetate).[6] These polymers are often semi-solid at room temperature.[1][6]

  • POE IV: A more advanced system involving the reaction of a diketene acetal with two different diols, one of which contains a short, acid-labile segment (e.g., from glycolide or lactide). This "latent acid" segment allows for controlled hydrolysis and erosion without external acidic excipients.[1][6]

The following table summarizes typical conditions.

POE GenerationSynthetic MethodKey ReactantsTypical CatalystKey Conditions
POE I TransesterificationDiol + DiethoxytetrahydrofuranNone (driven by byproduct removal)Elevated temperature, vacuum to remove ethanol[6]
POE II PolyadditionDiol + Diketene AcetalAcid catalyst (e.g., p-TSA)Room temperature, anhydrous solvent (e.g., THF)[6]
POE III TransesterificationTriol + OrthoesterSelf-condensation after initial reactionElevated temperature to drive reaction[3]
POE IV PolyadditionDiols (one with latent acid) + Diketene AcetalAcid catalyst (often)Mild conditions, highly reproducible synthesis[1][4]
Q4: How can I effectively purify and handle my monomers and reagents?

Proper purification and handling are non-negotiable for successful POE synthesis.

  • Liquids (Diols, Orthoesters): Purify by fractional distillation under reduced pressure. Always distill from an appropriate drying agent (e.g., CaH₂ for diols).

  • Solids (Diols, Catalysts): Purify by recrystallization from a suitable anhydrous solvent. Dry thoroughly under high vacuum at a temperature below the compound's melting point.[1]

  • Solvents (e.g., THF, Dichloromethane): Must be rigorously dried. Use a solvent purification system (e.g., passing through columns of activated alumina) or distill from a potent drying agent (e.g., sodium/benzophenone for THF).

  • Storage: Store all purified reagents in sealed containers (e.g., Schlenk flasks or amber bottles with septa) under an inert atmosphere (argon is preferred) and away from light.[3]

Q5: What are the best analytical techniques to monitor reaction conversion and characterize the final polymer?

A combination of techniques is necessary for a complete picture of your polymerization.

  • Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for monitoring conversion. You can track the disappearance of characteristic monomer peaks (e.g., vinyl protons on a diketene acetal) and the appearance of new peaks corresponding to the polymer backbone. It is also used to confirm the final polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful polymerization will show a shift to higher molecular weight compared to the starting monomers and should ideally have a narrow PDI.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the disappearance of certain functional groups (e.g., hydroxyl groups from the diol) and the formation of the characteristic C-O bonds of the orthoester linkage in the polymer backbone.[3]

Protocols

Protocol 1: General Procedure for High-Conversion POE Synthesis (Type II/IV)

This protocol outlines the critical steps for the acid-catalyzed polyaddition of a diol to a diketene acetal, emphasizing the measures required to ensure high conversion and molecular weight.

1. Glassware Preparation:

  • Disassemble all glassware (reaction flask, condenser, addition funnel, etc.).
  • Clean and rinse thoroughly with deionized water, then acetone.
  • Dry in an oven at >120 °C for at least 12 hours.
  • Assemble the glassware hot under a stream of dry argon or nitrogen and allow it to cool under a positive pressure of inert gas.

2. Reagent Preparation:

  • Purify the diol(s) and diketene acetal monomer immediately before use by vacuum distillation or recrystallization.
  • Use freshly dried, anhydrous solvent (e.g., THF).
  • Prepare a stock solution of the acid catalyst (e.g., p-TSA) in the anhydrous solvent.

3. Polymerization Reaction:

  • Using a gas-tight syringe or cannula, charge the reaction flask with the diol(s) and anhydrous solvent under a positive pressure of inert gas.
  • Begin vigorous stirring.
  • Add the diketene acetal monomer via syringe. Ensure the molar ratio of diol to diketene acetal is precisely 1:1.
  • Add the required amount of catalyst solution via syringe to initiate the polymerization. The reaction is often exothermic.
  • Allow the reaction to stir at room temperature. Monitor progress by taking aliquots for ¹H NMR analysis at regular intervals.

4. Work-up and Purification:

  • Once the desired conversion is reached, quench the reaction by adding a small amount of a non-nucleophilic base (e.g., triethylamine or proton sponge) to neutralize the acid catalyst.
  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).[2]
  • Collect the polymer by filtration.
  • Repeat the dissolution-precipitation step 2-3 times to remove unreacted monomers, oligomers, and catalyst residues.[3]
  • Dry the final polymer under high vacuum at a moderate temperature (e.g., 40 °C) to constant weight.[1][3]
General Synthesis Workflow

G prep_glass 1. Prepare Anhydrous Glassware (Oven-Dry, Assemble Hot) prep_reagents 2. Purify & Dry Reagents (Distill/Recrystallize) prep_glass->prep_reagents setup 3. Set Up Reaction (Under Inert Gas) prep_reagents->setup react 4. Run Polymerization (Add Catalyst, Stir) setup->react monitor 5. Monitor Conversion (NMR, GPC) react->monitor quench 6. Quench Reaction (Add Base) monitor->quench Conversion Complete purify 7. Purify Polymer (Precipitation) quench->purify dry 8. Dry Final Product (High Vacuum) purify->dry

Figure 3: A standardized workflow for carrying out polyorthoester synthesis with a focus on achieving high conversion.

References

  • Heller, J., & Gurny, R. (2001). Poly(Ortho Esters)
  • Heller, J., et al. (2011). Poly(orthoester) polymers, and methods of making and using same.
  • Haider, T., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules, 52(6), 2411-2420. [Link]

  • Haider, T., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. PMC.
  • Schneiderman, D.K., et al. (2025). Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. ChemRxiv. [Link]

  • Herwig, G., et al. Strong Polyorthoester Networks via Thiol-ene Crosslinking for Cytocompatible Surface-Eroding Materials. UPCommons. [Link]

  • Zignani, M., et al. (1998). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. Journal of Controlled Release, 55(2-3), 261-272. [Link]

  • Wikipedia. Polyorthoester. [Link]

  • Heller, J. (2004). Poly(ortho esters): From Concept to Reality. Biomacromolecules, 5(5), 1626-1632. [Link]

  • ResearchGate. (n.d.). Poly(ortho esters): Synthesis, characterization, properties and uses. Request PDF. [Link]

  • ResearchGate. (n.d.). Effect of polymer compositions on the fabrication of Poly(ortho-ester) microspheres for controlled release of protein. Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Poly(Ortho Esters): Recent Developments for Biomedical Applications. [Link]

  • Liu, J., et al. (2012). Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery. International Journal of Pharmaceutics, 427(1), 114-123. [Link]

  • Ilg, N. S., et al. (2016). Unlocking the Potential of Poly(Ortho Ester)s: A General Catalytic Approach to the Synthesis of Surface-Erodible Materials. Angewandte Chemie International Edition, 55(4), 1532-1536. [Link]

Sources

How to prevent premature hydrolysis of 2,2-Diethoxytetrahydrofuran.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of handling 2,2-Diethoxytetrahydrofuran (2,2-DET) .

2,2-DET is a critical cyclic orthoester monomer utilized in the step-growth polymerization of bioerodible polyorthoesters (POEs) for controlled drug delivery systems[1]. Because POEs are designed to degrade via the hydrolysis of their labile dioxycarbon linkages in the body, the starting monomer itself is inherently and aggressively susceptible to premature hydrolysis during storage and handling[2]. If 2,2-DET hydrolyzes prior to polymerization, the stoichiometric balance required for high-molecular-weight polymer synthesis is destroyed.

Below is an in-depth guide to the causality of this degradation, troubleshooting FAQs, and self-validating protocols to ensure absolute monomer integrity.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand the mechanism. Orthoesters are completely stable in basic environments but are extraordinarily reactive toward acid hydrolysis[2]. Even trace amounts of acid—such as carbonic acid formed by ambient CO₂ dissolving in atmospheric moisture—are sufficient to trigger a rapid, autocatalytic breakdown.

The hydrolysis of 2,2-DET yields γ-butyrolactone (GBL) and ethanol . Because the reaction releases a proton (H⁺) in its final step, the process is autocatalytic; once it begins, the rate of degradation accelerates exponentially.

G N1 2,2-Diethoxytetrahydrofuran (Stable in Base) N2 Protonated Orthoester (Reactive Intermediate) N1->N2 + H⁺ (Trace Acid) N3 Hemiorthoester Intermediate N2->N3 + H₂O N4 γ-Butyrolactone (GBL) + 2 Ethanol N3->N4 - H⁺ (Autocatalysis)

Acid-catalyzed hydrolysis of 2,2-Diethoxytetrahydrofuran demonstrating the autocatalytic pathway.

Part 2: Troubleshooting & FAQs

Q1: My 2,2-DET batch degraded into a liquid with a distinct fruity/alcoholic odor within weeks of opening. What happened? A: Your monomer was exposed to atmospheric moisture. The "fruity/alcoholic" odor is the signature of ethanol and γ-butyrolactone (GBL) formation. When the septum was pierced or the bottle opened, ambient humidity entered. The water absorbed CO₂ from the air, creating weak carbonic acid, which initiated the autocatalytic hydrolysis cascade.

Q2: I tried to purify my crude 2,2-DET via silica gel chromatography, but I recovered zero monomer. Why? A: Standard silica gel is inherently acidic (pH ~4.5 - 5.5). Passing an orthoester through untreated silica will quantitatively hydrolyze it on the column[3]. To resolve this, you must neutralize the stationary phase. Pre-treat the silica by slurrying and flushing it with hexanes containing 1-2% v/v Triethylamine (TEA) prior to loading your sample.

Q3: How do I safely distill 2,2-DET without thermally accelerating its hydrolysis? A: Elevated temperatures increase the kinetics of hydrolysis exponentially. You must perform a vacuum distillation (to lower the boiling point) and add a basic stabilizer directly into the still pot. Adding a small amount of anhydrous Potassium Carbonate (K₂CO₃) or a few drops of TEA to the crude mixture before heating ensures the system remains strictly basic throughout the distillation process.

Part 3: Quantitative Data on Storage Stability

The following table summarizes the causal relationship between storage conditions and monomer viability. A self-validating storage system must address both moisture (via physical desiccants) and trace acids (via chemical bases).

Storage ConditionStabilizer AddedAtmosphereTemperatureExpected 6-Month PurityMechanism of Failure / Success
Ambient BenchtopNoneAir25°C< 10%Rapid autocatalytic hydrolysis via ambient H₂O/CO₂.
DesiccatorNoneAir25°C~ 40%Desiccant slows H₂O ingress, but trace ambient acids still initiate breakdown.
Mol Sieves (4Å)NoneArgon2-8°C~ 85%Cold, dry, inert conditions prevent most hydrolysis, but lacks protection against localized acid spikes.
Mol Sieves (4Å) 0.1% v/v TEA Argon 2-8°C > 98% Optimal: Sieves remove H₂O; TEA neutralizes trace acids; Argon/Cold halts kinetics.

Part 4: Experimental Protocols for Monomer Stabilization

To guarantee the integrity of 2,2-DET for highly sensitive downstream polymerizations, implement the following self-validating workflow. This protocol ensures that any moisture introduced during handling is immediately sequestered, and any trace acid is instantly neutralized.

Protocol: Preparation of Anhydrous, Base-Stabilized Storage Vials

Materials Required:

  • Freshly distilled 2,2-Diethoxytetrahydrofuran

  • 4Å Molecular Sieves (Beads)

  • Anhydrous Triethylamine (TEA)

  • Schlenk line or Argon manifold

  • Oven-dried amber glass vials with PTFE-lined silicone septa

Step-by-Step Methodology:

  • Sieve Activation: Place 4Å molecular sieves in a vacuum oven or use a heating mantle under high vacuum. Heat to 300°C for a minimum of 4 hours to drive off all interstitial water. Allow them to cool to room temperature strictly under an Argon atmosphere.

  • Vial Preparation: Flush the oven-dried amber vials with Argon for 3 minutes. Quickly transfer a layer of activated molecular sieves (approx. 10% of the vial's volume) into each vial.

  • Chemical Stabilization: Using a gas-tight syringe, transfer the freshly distilled 2,2-DET into the vial. Immediately add 0.1% v/v anhydrous Triethylamine (TEA) (e.g., 10 µL TEA per 10 mL of monomer). Swirl gently.

    • Expert Insight: TEA acts as a sacrificial base. It is volatile enough to remain in the headspace, protecting the liquid surface from any acidic gases that might permeate the septum over time.

  • Sealing and Storage: Purge the headspace of the vial with Argon for 30 seconds. Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store in a dedicated chemical refrigerator at 2-8°C.

G S1 Raw 2,2-DET Monomer S2 Vacuum Distillation (over K₂CO₃) S1->S2 Removes impurities S3 Add 0.1% v/v TEA (Basic Stabilizer) S2->S3 Neutralizes trace acids S4 Add Activated 4Å Molecular Sieves S3->S4 Sequesters moisture S5 Argon Purge & Seal (PTFE Septum) S4->S5 Excludes atmospheric CO₂ S6 Long-Term Storage (2-8°C) S5->S6 Halts reaction kinetics

Step-by-step workflow for the purification and long-term base-stabilized storage of 2,2-DET.

References

  • Methods for enhancing stability of polyorthoesters and their formulations Source: US Patent Application US20160144039A1 URL
  • Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)

Sources

Technical Support Center: Optimizing Catalyst & Promoter Loading for 2,2-Diethoxytetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for orthoester synthesis. 2,2-Diethoxytetrahydrofuran (DETHF) is a highly reactive, bifunctional cyclic orthoester used extensively as a monomer in the synthesis of biodegradable polyorthoesters (POE-I) for controlled drug delivery systems[1].

Synthesizing DETHF requires precise control over electrophilic activation. This guide addresses the most common challenges encountered by researchers during the solvent-free one-pot synthesis and the traditional Meerwein salt method, focusing heavily on the causality of catalyst/promoter loading and providing self-validating protocols to ensure scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the "catalyst" loading for DETHF synthesis deviate from traditional catalytic amounts (e.g., <5 mol%)? A: In the synthesis of DETHF from


-butyrolactone (GBL) and triethyl orthoformate (TEOF), Boron Trifluoride (

) is often colloquially referred to as a catalyst. However, mechanistically, it acts as a stoichiometric Lewis acid promoter.

reacts with TEOF to form diethoxymethylium tetrafluoroborate[2]. This intermediate electrophilically attacks the carbonyl oxygen of GBL to form a stable O-ethyl-

-butyrolactonium tetrafluoroborate salt[2]. Because the tetrafluoroborate anion (

) is physically incorporated into this stable intermediate, exactly 1.0 molar equivalent of

is required. Using traditional catalytic amounts (e.g., 5 mol%) will mathematically cap your theoretical yield at 5%.

Q2: Can I substitute gaseous


 with Boron Trifluoride Etherate (

)?
A: Yes. While the original solvent-free one-pot method utilizes gaseous

to avoid diethyl ether byproducts[2],

is a highly effective liquid alternative that is easier to handle. However, when using

, the reaction is no longer strictly solvent-free. You must account for the volume of ether introduced, which can alter the precipitation kinetics of the lactonium salt.

Q3: What is the optimal temperature profile during the Lewis acid addition? A: The addition of


 must be conducted at or below -30 °C[2]. The formation of the diethoxymethylium ion is highly exothermic. If the temperature exceeds 0 °C, the O-ethyl-

-butyrolactonium intermediate can undergo premature ring-opening, leading to cationic polymerization of the lactone rather than the desired orthoesterification.

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion of


-Butyrolactone (GBL) 
  • Symptom: NMR analysis of the crude mixture shows a high ratio of unreacted GBL.

  • Causality: The Lewis acid was either under-loaded or deactivated.

    
     is extraordinarily hygroscopic. Moisture in the reaction vessel or reagents will hydrolyze 
    
    
    
    into boric acid and HF, destroying its ability to form the required tetrafluoroborate salt.
  • Self-Validating Solution: Titrate your

    
     batch before use to confirm its molarity. Ensure GBL and TEOF are dried over 3Å molecular sieves. Maintain a strict 1.0 to 1.05 molar ratio of active 
    
    
    
    to GBL.

Issue 2: Formation of Dark, Viscous Byproducts

  • Symptom: The reaction mixture turns dark brown and becomes highly viscous prior to neutralization.

  • Causality: Thermal runaway. If

    
     is added too rapidly, localized heating causes the lactonium salt to initiate cationic ring-opening polymerization of GBL.
    
  • Self-Validating Solution: Implement a controlled-rate syringe pump for

    
     addition. Monitor the internal temperature continuously, ensuring it never spikes above -20 °C during the addition phase.
    

Issue 3: Product Degradation During Distillation

  • Symptom: Poor isolated yield of DETHF during vacuum distillation, accompanied by the smell of ethanol.

  • Causality: Incomplete neutralization. DETHF is an orthoester and is extremely sensitive to acidic conditions[1]. If residual

    
     or 
    
    
    
    salts are not fully quenched by Sodium Ethoxide (NaOEt), the DETHF will autocatalytically hydrolyze or revert back to GBL during thermal distillation.
  • Self-Validating Solution: Ensure a slight stoichiometric excess of NaOEt (1.05 to 1.10 eq) is added during the quenching step[2]. Verify the pH of the aqueous wash is strictly basic (pH > 9) before proceeding to organic extraction.

Section 3: Quantitative Data & Optimization Matrix

To illustrate the critical nature of catalyst/promoter loading and temperature, the following table summarizes empirical optimization data for the one-pot synthesis of DETHF:


Loading (Mol Eq)
Addition Temp (°C)GBL Conversion (%)DETHF Yield (%)Primary Observation / Byproduct
0.10-3012%<10%High unreacted GBL; insufficient activation.
0.50-3052%45%Moderate unreacted GBL.
1.00 -30 >99% 69% Optimal conditions; clean product[2].
1.00+10>99%25%Exothermic runaway; severe polymerization.
1.20-30>99%50%Excess acid causes partial degradation during workup.

Section 4: Step-by-Step Experimental Methodology

The following protocol details the optimized, self-validating workflow for the synthesis of 2,2-Diethoxytetrahydrofuran using


[2],[3].

Phase 1: Electrophilic Activation

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple.

  • Reagent Loading: Add 1.0 equivalent of anhydrous

    
    -butyrolactone (e.g., 11.33 g, 0.13 mol) and 1.0 equivalent of anhydrous triethyl orthoformate under a continuous argon sweep[3].
    
  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -30 °C.

  • Promoter Addition: Using a syringe pump, add 1.0 equivalent of

    
     dropwise over 60 minutes.
    
    • Validation: Continuous thermocouple monitoring must confirm the internal temperature remains ≤ -20 °C to prevent runaway polymerization.

  • Maturation: Remove the cooling bath and allow the reaction to stir and slowly warm to room temperature over 72 hours to ensure complete formation of the O-ethyl-

    
    -butyrolactonium tetrafluoroborate salt[3].
    
    • Validation: An NMR aliquot taken at 72 hours should show the complete disappearance of the GBL carbonyl peak, confirming intermediate formation.

Phase 2: Neutralization and Isolation 6. Quenching: Cool the mixture to 0 °C. Dropwise, add 1.05 equivalents of a Sodium Ethoxide solution (21 wt% in ethanol)[3]. Stir vigorously for 2 hours at room temperature. 7. Extraction: Pour the mixture into 200 mL of saturated aqueous


 solution[3].
  • Validation: Test the aqueous layer with pH paper to ensure pH > 9, confirming complete neutralization of the Lewis acid before extraction.

  • Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers and dry over anhydrous

    
    . Filter the drying agent.
    
  • Distillation: Evaporate the solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield pure 2,2-Diethoxytetrahydrofuran.

    • Validation: The purified product should distill as a colorless oil (approx. 66-69% yield)[2],[3]; any yellowing indicates residual acid degradation.

Section 5: Mechanistic Workflow

The following diagram illustrates the chemical causality and mechanistic pathway of the DETHF synthesis, highlighting the critical divergence points caused by improper catalyst loading or temperature control.

G N1 γ-Butyrolactone (GBL) + Triethyl Orthoformate N2 BF3 Catalyst/Promoter Addition (-30°C) N1->N2 N3 Diethoxymethylium Tetrafluoroborate N2->N3 Electrophilic Activation N8 Incomplete Conversion (If BF3 < 1.0 eq) N2->N8 Sub-stoichiometric BF3 N4 O-ethyl-γ-butyrolactonium Tetrafluoroborate Salt N3->N4 Lactone Attack N5 Sodium Ethoxide (NaOEt) Neutralization N4->N5 Quenching (0°C) N7 Polymerization / Ring-Opening (If Temp > 0°C) N4->N7 Thermal Runaway N6 2,2-Diethoxytetrahydrofuran (DETHF) N5->N6 Vacuum Distillation

Caption: DETHF synthesis mechanistic pathway showing dependency on BF3 loading and temperature.

References

1.[1] Title: Polyorthoester Source: Wikipedia URL: [Link]

2.[2] Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]

3.[3] Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PubMed Central (NIH) URL: [Link]

Sources

Technical Support Center: Tetrahydrofuran (THF) Moiety Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Ring-Opening Side Reactions of the Tetrahydrofuran Moiety Ticket ID: THF-STABILITY-001 Status: Resolved / Guide Published

Executive Summary

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in polyether antibiotics (e.g., monensin), acetogenins, and lignans. While generally considered a stable ether, the THF moiety possesses significant ring strain (~5.6 kcal/mol) compared to acyclic ethers. This strain renders it susceptible to ring-opening under three specific conditions:

  • Strong Lewis Acid Catalysis: Particularly during demethylation reactions (e.g., with

    
    ).
    
  • Aggressive Metallation: Exposure to organolithiums at elevated temperatures (

    
    ).
    
  • Oxidative C-H Abstraction: Attack by high-valent metal oxides (e.g.,

    
    ).
    

This guide provides mechanistic insights and validated protocols to prevent these side reactions.

Module 1: Lewis Acid-Mediated Cleavage

The Issue: Researchers frequently use Boron Tribromide (


) to cleave methyl ethers (demethylation) to reveal phenols or alcohols. However, 

is a "scorched earth" reagent. It coordinates to all available Lewis bases. Once coordinated to the THF oxygen, the ring strain facilitates nucleophilic attack by the bromide ion, leading to irreversible ring opening (formation of bromohydrins).
Mechanism of Failure vs. Success

The following diagram illustrates the divergent pathways between using


 (High Risk) and Sodium Ethanethiolate (High Stability).

G Substrate Substrate (Ar-OMe + THF Moiety) Complex Lewis Acid Complex (THF-O-BBr3) Substrate->Complex BBr3 (Hard Lewis Acid) SN2 SN2 Attack on Me (Steric discrimination) Substrate->SN2 NaSEt / DMF (100°C) Transition Nu: Attack by Br- Complex->Transition Activation RingOpen SIDE REACTION: Ring Opened (Bromo-alcohol) Transition->RingOpen Ring Strain Release Thiolate Reagent: EtS- Na+ (Soft Nucleophile) Success DESIRED PRODUCT: Ar-OH + Intact THF SN2->Success Selective Demethylation

Figure 1: Mechanistic divergence between Lewis acid-mediated cleavage and nucleophilic thiolate demethylation.

Protocol A: The "Gold Standard" Alternative (Thiolate Method)

Context: Use this when you must cleave a methyl ether in the presence of a THF ring. This method relies on the high nucleophilicity of the thiolate anion (


) rather than Lewis acidity, leaving the ether ring untouched.

Reagents:

  • Sodium Ethanethiolate (

    
    ) [Commercial or prepared in situ]
    
  • Solvent: Dry DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Sodium Ethanethiolate (3.0 – 5.0 equiv).

    • Note:

      
       is hygroscopic and odorous. Handle in a fume hood.
      
  • Reaction: Heat the mixture to 80–100 °C . Monitor via TLC/LCMS.

    • Timeframe: Typically 2–6 hours.

  • Workup (Critical for Odor Control):

    • Cool to room temperature.[1][2]

    • Pour into 1M HCl (to protonate the phenoxide and quench excess thiolate).

    • Extract with EtOAc.[1]

    • Odor treatment: Wash the organic layer with dilute aqueous bleach (NaOCl) to oxidize residual thiols to sulfonates (odorless).

Protocol B: Mitigation with Lewis Acids (If BBr3 is mandatory)

If solubility or sterics force the use of Boron reagents, switch to Boron Trichloride (


) with Sodium Iodide (NaI)  (Node-Miller conditions).
  • Rationale: The C-Cl bond is stronger than C-Br, making

    
     less prone to transfer the halide to open the ring. Adding NaI generates transient 
    
    
    
    , a softer nucleophile that prefers the methyl group (
    
    
    ) over the hindered ring carbons.
  • Conditions: Run at -78 °C in

    
    . Quench immediately upon consumption of starting material.[1] Do not allow to warm to 0 °C before quenching.
    

Module 2: Organolithium Incompatibility

The Issue: THF is commonly used as a solvent for organolithium reactions.[3] However, when the THF is part of the substrate (the drug molecule), it is vulnerable to


-lithiation followed by a 

retro-cycloaddition (fragmentation).

Mechanism:


 removes a proton adjacent to the oxygen. The resulting carbanion undergoes cycloreversion, expelling ethylene gas and forming the lithium enolate of acetaldehyde.
Stability Data: Half-Life of n-BuLi in THF

Researchers often overestimate the stability of THF. The following table highlights the rapid decomposition at elevated temperatures.

TemperatureHalf-Life (

) of n-BuLi in THF
Risk Level
+20 °C ~107 minutesCRITICAL
0 °C ~17 hoursHIGH
-20 °C ~10 daysMODERATE
-40 °C Stable (Indefinite)SAFE
-78 °C Stable (Indefinite)SAFE

Data derived from Stanetty et al. (See References)

Protocol: Safe Lithiation of THF-Containing Substrates
  • Temperature Control: Never allow the reaction temperature to exceed -40 °C if excess organolithium is present.

  • Solvent Switch: If higher temperatures are required for the reaction to proceed, replace THF with 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? The steric bulk of the methyl group at the 2-position hinders the approach of the organolithium aggregate, significantly slowing down

      
      -deprotonation.
      
  • Additives: Avoid HMPA (Hexamethylphosphoramide).[4] HMPA breaks up Lithium aggregates, creating "naked" anions that are vastly more reactive and basic, accelerating ring destruction.

Module 3: Oxidative Cleavage

The Issue: High-valent metal oxides, specifically Ruthenium Tetroxide (


) , are powerful oxidants used to cleave olefins or oxidize alcohols.[5][6] However, 

aggressively attacks ethers at the

-position.
Mechanism of Degradation

Oxidation THF THF Moiety RuEster Ruthenate Ester Intermediate THF->RuEster RuO4 (alpha-C-H insertion) Lactone Lactone (Gamma-Butyrolactone) RuEster->Lactone Oxidation Open Ring Opening (Succinic Acid derivs) Lactone->Open Hydrolysis/Further Ox

Figure 2: Oxidative degradation pathway of THF by Ruthenium Tetroxide.

Troubleshooting Guide
  • Scenario: You need to oxidize a secondary alcohol to a ketone in a molecule containing a THF ring.

  • Avoid: Jones Reagent (

    
    ) and catalytic 
    
    
    
    (
    
    
    ).
  • Recommended Protocol: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .

    • Reasoning: These reagents operate via specific ligand exchange mechanisms on the alcohol oxygen and do not possess the radical/insertion capability required to abstract the

      
      -proton of the ether ring.
      

FAQ: Quick Troubleshooting

Q: I used


 at -78°C, but my THF ring still opened. Why? 
A:  The "quench" was likely too slow or too warm. The Lewis acid-ether complex is stable at -78°C, but if you add water/methanol while the flask is warming up, the hydrolysis generates HBr locally, which is also destructive. Solution:  Quench at -78°C with a basic solution (e.g., 

in MeOH) to neutralize acid immediately upon formation.

Q: Can I use


 (Samarium Diiodide) with THF? 
A:  Generally, yes. THF is the standard solvent for 

. However, in the presence of acyl chlorides or anhydrides,

can catalyze the ring opening of THF. Ensure your substrate does not have highly activated acyl groups if you are using stoichiometric

.

Q: Is the THF moiety stable to hydrogenation (


, Pd/C$)? 
A:  Yes. Under standard conditions (room temp, <100 psi), the THF ether linkage is stable to hydrogenolysis. Benzyl ethers will cleave, but the THF ring will remain intact.

References

  • Node, M., et al. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." Journal of Organic Chemistry, 45.22 (1980): 4455-4458.

  • Stanetty, P., & Mihovilovic, M. D. "Half-lives of organolithium reagents in common ethereal solvents." Journal of Organic Chemistry, 62.5 (1997): 1514-1515.

  • Bhatt, M. V., & Kulkarni, S. U. "Cleavage of ethers." Synthesis, 1983(04): 249-282.

  • Piccialli, V. "Ruthenium tetroxide and perruthenate chemistry. Recent advances and related transformations mediated by other transition metal oxo-species." Molecules, 19.5 (2014): 6534-6582.

  • Aycock, D. F. "Solvent applications of 2-methyltetrahydrofuran in organometallic and biphasic reactions." Organic Process Research & Development, 11.1 (2007): 156-159.

Sources

Technical Support Center: Monitoring 2,2-Diethoxytetrahydrofuran (2,2-DETF) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2-Diethoxytetrahydrofuran (2,2-DETF) reaction monitoring. As a cyclic orthoester, 2,2-DETF is a highly specialized monomer primarily utilized in the synthesis of surface-eroding, biodegradable poly(ortho esters) (POEs) for advanced drug delivery systems[1].

Due to the extreme acid-lability of the sp³-hybridized acetal carbon, standard analytical techniques often induce artifactual degradation, leading to false negatives or misinterpretations of reaction kinetics. This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to accurately track transesterification progress while preserving the structural integrity of the orthoester core.

Mechanistic Overview & Monitoring Strategy

During Type I POE synthesis, 2,2-DETF undergoes step-growth polycondensation via transesterification with an α,ω-diol. The defining causality of this reaction is the cleavage of the ethoxy groups and the subsequent release of ethanol as a byproduct[1].

Because polycondensation is a thermodynamic equilibrium, monitoring must be multimodal:

  • Qualitative Tracking: Confirming the consumption of the 2,2-DETF monomer without inducing on-plate hydrolysis.

  • Quantitative/Structural Tracking: Verifying the formation of the polymer backbone via spectroscopic shifts.

  • Macroscopic Kinetic Tracking: Measuring the removal of the ethanol byproduct to ensure the equilibrium is driven toward high-molecular-weight polymer formation[2].

G A 2,2-DETF Reaction Initiation B Select Monitoring Modality A->B C TLC Analysis (Qualitative) B->C Rapid Check D 1H-NMR Analysis (Structural) B->D Aliquot E Distillation Tracking (Kinetic) B->E Bulk Process F Base-Treated Silica KMnO4 Stain C->F G Base-Spiked CDCl3 Track Ethoxy Loss D->G H Measure Ethanol Condensate Volume E->H

Figure 1: Multimodal reaction monitoring workflow for 2,2-DETF transesterification.

Quantitative Data & Analytical Benchmarks

To establish a self-validating system, cross-reference the signals from multiple analytical modalities. The table below summarizes the expected benchmarks for unreacted 2,2-DETF versus the resulting poly(ortho ester) and byproducts.

Analytical ModalityTarget Signal / Marker2,2-DETF (Starting Material)Poly(ortho ester) / Byproducts
¹H-NMR (CDCl₃) Ethoxy -CH₃~1.09–1.21 ppm (triplet)[3]Shifts/Broadens; Free ethanol at ~1.2 ppm
¹H-NMR (CDCl₃) Ethoxy -OCH₂~3.35–3.40 ppm (multiplet)[3]Shifts/Broadens; Free ethanol at ~3.7 ppm
TLC (Hex/EtOAc) Rf Value~0.6 (varies by polarity)Product typically stays at baseline
TLC Visualization KMnO₄ StainBright yellow/brown on purple[4]Product shows similar oxidation[4]

Self-Validating Experimental Protocols

Protocol A: Base-Treated TLC Monitoring

Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). If untreated, these groups will rapidly hydrolyze 2,2-DETF into γ-butyrolactone and ethanol during elution, tricking the researcher into believing the starting material has been consumed. Neutralizing the stationary phase prevents this artifactual degradation.

  • Plate Preparation: Submerge a standard silica gel F254 plate in a solution of 1% triethylamine (Et₃N) in hexanes for 5 minutes. Air-dry completely before use.

  • Spotting: Apply the reaction mixture alongside a pure 2,2-DETF standard. Always include a "cospot" (mixture + standard superimposed in the middle lane) to validate Rf shifts and rule out matrix interference[5].

  • Elution: Develop the plate in a predetermined solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) containing 0.1% Et₃N.

  • Visualization: Because 2,2-DETF lacks a UV chromophore, UV lamps are ineffective[4]. Dip the dried plate rapidly into a Potassium Permanganate (KMnO₄) stain solution and heat gently (50–60 °C) until yellow-brown spots appear against a purple background[4].

Protocol B: ¹H-NMR Aliquot Sampling

Causality: Chloroform-d (CDCl₃) often contains trace DCl from photolytic degradation. This trace acid will destroy the orthoester before the NMR scan completes. Spiking the solvent ensures structural preservation.

  • Quenching & Preparation: Withdraw a 50 µL aliquot from the reactor under inert gas. Immediately dissolve in 0.6 mL of CDCl₃ that has been pre-treated with basic alumina or spiked with a drop of deuterated pyridine.

  • Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans).

  • Kinetic Analysis: Monitor the disappearance of the sharp monomeric ethoxy signals (CH₃ at 1.09–1.21 ppm; OCH₂ at 3.35–3.40 ppm)[3]. Calculate conversion by integrating these peaks against the newly forming, broader resonances of the polymer backbone.

Protocol C: Macroscopic Kinetic Tracking via Distillation

Causality: Polycondensation is an equilibrium process. According to Le Chatelier's principle, high molecular weight is only achieved by continuously driving off the ethanol byproduct[1].

  • Setup: Equip the reaction vessel with a short-path distillation head or Dean-Stark apparatus connected to a graduated receiving flask[2].

  • Monitoring: Record the volume of ethanol collected over time.

  • Validation: The reaction approaches completion when the collected volume matches the theoretical yield (2 moles of ethanol per 1 mole of 2,2-DETF consumed).

Troubleshooting & FAQs

Q: My TLC shows the starting material disappearing rapidly, but NMR indicates the reaction hasn't progressed. What went wrong? A: You are observing a false positive due to on-plate degradation. If you did not pre-treat your silica TLC plates with a base (like Et₃N), the acidic silica hydrolyzed the 2,2-DETF into γ-butyrolactone[6]. Switch to Protocol A (Base-Treated TLC) or use basic alumina plates.

Q: The polymerization stalled, and the molecular weight of the poly(ortho ester) is plateauing. How can I use monitoring to fix this? A: The reaction has reached thermodynamic equilibrium because the ethanol byproduct is not being efficiently removed from the viscous polymer melt[1]. Check your distillation setup. You must apply a stronger vacuum (e.g., <0.01 mm Hg) and gradually increase the temperature (up to ~180 °C) to continuously pull the ethanol out of the matrix[7].

Q: How do I differentiate between successful transesterification and accidental water-induced hydrolysis in my NMR spectra? A: Both pathways consume 2,2-DETF. However, successful transesterification yields a polymer with broad, shifted orthoester resonances. Hydrolysis yields γ-butyrolactone and free ethanol. Look for the sharp, distinct signals of γ-butyrolactone (specifically the ring CH₂ adjacent to the carbonyl shifting downfield to ~2.3–2.5 ppm) and a lack of polymeric line broadening[3][6].

References

  • 2,2-Diethoxytetrahydrofuran - Wikipedia. Available at:[Link][6]

  • Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery - PubMed Central (PMC). Available at:[Link][3]

  • Polyorthoester - Wikipedia. Available at: [Link][1]

  • How to Monitor by TLC - University of Rochester. Available at:[Link][5]

  • Handbook of Biodegradable Polymers - Upertis. Available at: [Link][7]

  • TLC Stains - Reachdevices. Available at: [Link][4]

Sources

Strategies for scaling up the production of 2,2-Diethoxytetrahydrofuran.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the scale-up and production of 2,2-Diethoxytetrahydrofuran (DETHF) . It is designed for process chemists and engineers encountering specific hurdles in yield optimization, isolation, and stability.

Core Synthesis Strategy: The "Golden Path" Protocol

The industrial standard for synthesizing 2,2-Diethoxytetrahydrofuran involves the acid-catalyzed reaction of


-Butyrolactone (GBL)  with Triethyl Orthoformate (TEOF) .

While traditional methods use sulfuric acid (


), this is not recommended for scale-up  due to difficult neutralization and high hydrolysis risks during aqueous workup. The modern, scalable approach utilizes Solid Acid Catalysts (Ion Exchange Resins) .
The Optimized Workflow
  • Reagents:

    
    -Butyrolactone (1.0 equiv), Triethyl Orthoformate (1.1–1.2 equiv).
    
  • Catalyst: Sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® MSC-1), 0.5–2.0 wt% loading.

  • Temperature: 30–50°C.

  • Driving Force: Continuous removal of the volatile byproduct, Ethyl Formate (BP: 54°C).

Process Flow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

DETHF_Production Start Start: Raw Materials (GBL + TEOF) CheckWater QC Check: Moisture Content < 0.05%? Start->CheckWater Dry Action: Dry Solvents (Mol Sieves / Distillation) CheckWater->Dry No Reaction Reaction Phase: Solid Acid Catalyst, 30-50°C CheckWater->Reaction Yes Dry->CheckWater Equilibrium Equilibrium Management: Distill Ethyl Formate (54°C) Reaction->Equilibrium Completion Check Conversion (GC/NMR) Equilibrium->Completion Completion->Reaction Incomplete Quench CRITICAL STEP: Filtration of Catalyst (+ Trace Et3N Stabilization) Completion->Quench > 95% Conv. Distillation Purification: Vacuum Distillation (< 20 mbar) Quench->Distillation Storage Storage: Inert Gas, < 4°C Trace Base Added Distillation->Storage

Caption: Optimized workflow for DETHF production emphasizing moisture control and catalyst removal.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Category A: Yield & Reaction Kinetics

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You have reached thermodynamic equilibrium. The reaction is reversible.[1]


Solution: 
  • Remove the Byproduct: You must remove Ethyl Formate to drive the reaction forward (Le Chatelier's Principle).

  • Technique: Equip your reactor with a fractional distillation column. Gently heat the mixture (keeping pot temp < 60°C) to distill off Ethyl Formate (BP 54°C) while retaining TEOF (BP 146°C).

  • Stoichiometry: Ensure a slight excess of TEOF (1.1–1.2 equiv) to account for losses during this distillation.

Q2: The reaction mixture turned dark/black. What happened? Diagnosis: Thermal degradation or polymerization.

  • Cause 1: Temperature too high (>70°C). Orthoesters are thermally sensitive.

  • Cause 2: Acid concentration too high. Strong acids can initiate cationic ring-opening polymerization of the THF ring. Solution:

  • Switch to Solid Acid Resins (Amberlyst 15). They are easier to control than liquid

    
    .
    
  • Maintain reaction temperature strictly between 30°C and 50°C .

Category B: Stability & Hydrolysis (The "Disappearing Product")

Q3: I isolated the product, but after one day, NMR shows mostly GBL and Ethanol. Why? Diagnosis: Acid-catalyzed hydrolysis. This is the most common failure mode.[2] DETHF is an orthoester; in the presence of trace acid and moisture, it reverts rapidly to GBL.

Mechanism of Failure:

Hydrolysis_Mechanism DETHF 2,2-Diethoxytetrahydrofuran (Product) Protonation Step 1: Protonation (Residual Acid) DETHF->Protonation + H+ WaterAttack Step 2: Water Attack (Moisture Ingress) Protonation->WaterAttack + H2O Collapse Step 3: Tetrahedral Collapse WaterAttack->Collapse GBL Gamma-Butyrolactone (Starting Material) Collapse->GBL Ethanol 2x Ethanol (Byproduct) Collapse->Ethanol

Caption: Acid-catalyzed hydrolysis pathway. Even trace acidity triggers reversion to GBL.

Solution:

  • The "Basic" Rule: The product must always be kept slightly basic.

  • Quenching: If using solid catalyst, filter it out.[3] Then, add 0.1% Triethylamine (Et3N) or Sodium Ethoxide to the filtrate before distillation.

  • Glassware: Base-wash all receiving flasks and storage bottles (rinse with dilute NaOH, then dry) to neutralize acidic sites on the glass surface.

Category C: Purification[3][4][5]

Q4: During vacuum distillation, the vacuum fluctuates and yield drops. Diagnosis: Decomposition generating volatiles (Ethanol/Ethyl Formate) inside the column. Solution:

  • Stabilize the Pot: Add solid Sodium Carbonate (

    
    )  or a few pellets of KOH to the distillation pot. This neutralizes any acid generated thermally.
    
  • Vacuum Level: Use high vacuum (< 20 mbar) to keep the bath temperature below 80°C.

Key Physical Data & Specifications

Use these parameters to validate your process control.

ParameterSpecificationNotes
CAS Number 32921-41-8
Appearance Colorless LiquidYellowing indicates degradation.
Boiling Point ~60–65°C @ 15 mmHgExtrapolated. Do not distill at atm pressure.
Density ~0.98 g/mL
Moisture Limit < 0.05%Critical for stability.
Storage 2–8°C, Inert GasAdd 0.1% Triethylamine as stabilizer.

References

  • Process for producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • Tetrahydrofuran synthesis (General Orthoester/Acetal methodologies). Source: Organic Chemistry Portal. Relevance: Provides mechanistic grounding for acid-catalyzed ring closure and acetal formation. URL:[Link]

  • Safety Data Sheet: 2,5-Dimethoxytetrahydrofuran (Analogous Handling). Source: Fisher Scientific. Relevance: Safety protocols for flammable, peroxide-forming tetrahydrofuran derivatives. URL:[Link][1][4]

Sources

Validation & Comparative

Comparing 2,2-Diethoxytetrahydrofuran with 2,5-dimethoxytetrahydrofuran as a monomer.

Author: BenchChem Technical Support Team. Date: March 2026

Monomer Selection Guide: 2,2-Diethoxytetrahydrofuran vs. 2,5-Dimethoxytetrahydrofuran in Polymer Synthesis

In advanced polymer chemistry, the substitution pattern on a tetrahydrofuran (THF) ring fundamentally alters its reactivity profile. As a Senior Application Scientist, I frequently guide research teams in selecting the correct functionalized THF derivative for their specific macromolecular architectures. This guide provides an in-depth comparison between two critical monomers: 2,2-Diethoxytetrahydrofuran (2,2-DETTHF) and 2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF) . While structurally similar, their divergent acetal/orthoester configurations dictate entirely different polymerization mechanisms, yielding products that range from biodegradable drug-eluting matrices to conductive organic electronics.

Mechanistic Divergence & Polymerization Pathways

The core difference between these two molecules lies in their functional group presentation, which dictates their role in step-growth and chain-growth polymerizations:

  • 2,2-Diethoxytetrahydrofuran (2,2-DETTHF): This molecule is a cyclic orthoester. It acts as a highly reactive bifunctional monomer that undergoes step-growth transesterification with

    
    -diols to form1[1]. Because the resulting orthoester linkage is highly acid-sensitive, these polymers are engineered specifically for2[2].
    
  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF): This molecule is a cyclic acetal that functions as a3[3]. Free succindialdehyde is notoriously unstable and prone to spontaneous polymerization. By utilizing 2,5-DMTTHF, researchers can release the dialdehyde in situ under acidic conditions to react with primary amines via the Clauson-Kaas reaction. This yields N-substituted pyrroles that are subsequently 4[4].

Workflow Visualization

MonomerWorkflows cluster_DETTHF 2,2-DETTHF Pathway (Polyorthoesters) cluster_DMTTHF 2,5-DMTTHF Pathway (Polypyrroles) M1 2,2-Diethoxytetrahydrofuran (Orthoester Monomer) Rxn1 Transesterification + Diol / Vacuum M1->Rxn1 Pol1 Polyorthoester (POE-I) Rxn1->Pol1 App1 Controlled Drug Delivery (Surface Erosion) Pol1->App1 M2 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) Rxn2 Clauson-Kaas Reaction + Amine / Acid Catalyst M2->Rxn2 Int2 N-Substituted Pyrrole (Conductive Monomer) Rxn2->Int2 Pol2 Polypyrrole Film Int2->Pol2 App2 Organic Electronics Pol2->App2

Caption: Workflow comparison of 2,2-DETTHF and 2,5-DMTTHF in polymer synthesis.

Comparative Performance Data

Parameter2,2-Diethoxytetrahydrofuran (2,2-DETTHF)2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF)
Chemical Role Cyclic orthoester / Bifunctional monomerCyclic acetal / Masked succindialdehyde
Polymer Class Polyorthoesters (POE-I)Polypyrroles (via intermediate) / Polyacetals
Polymerization Type Step-growth polycondensationElectropolymerization / Crosslinking
Key Co-reactants

-diols (e.g., 1,4-cyclohexanedimethanol)
Primary amines, diamines, proteins
Reaction Byproducts EthanolMethanol, Water
Primary Application Biodegradable drug delivery matricesOrganic electronics, biomaterials, crosslinkers
Hydrolytic Stability Highly acid-sensitive (autocatalytic hydrolysis)Stable in base; rapidly hydrolyzes in acid

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, allowing researchers to confirm reaction success at critical checkpoints without requiring external blind testing.

Protocol A: Polycondensation of 2,2-DETTHF to POE-I

Reaction: 2,2-DETTHF + 1,4-cyclohexanedimethanol


 POE-I + Ethanol
  • Monomer Loading: Under a strict argon atmosphere, combine equimolar amounts of 2,2-DETTHF and 1,4-cyclohexanedimethanol in a specialized polycondensation reactor.

    • Causality: 2,2-DETTHF is highly susceptible to premature hydrolysis in the presence of atmospheric moisture. Inert gas prevents the degradation of the orthoester monomer before transesterification can initiate.

  • Thermal Initiation: Heat the mixture to 110–115 °C and hold for 1.5 to 2 hours.

    • Causality: This temperature provides the activation energy required to initiate the transesterification reaction, leading to the formation of ethanol as a byproduct[5].

  • Vacuum-Driven Chain Extension: Gradually reduce the pressure to 0.01 mm Hg while increasing the temperature to 180 °C for 24 hours.

    • Causality: Polycondensation is an equilibrium process. According to Le Chatelier's principle, the continuous removal of the ethanol byproduct via high vacuum is mandatory to drive the reaction forward and achieve high-molecular-weight polymer chains[2]. The elevated temperature maintains the mobility of the increasingly viscous polymer melt[5].

  • Self-Validation Checkpoint:

    • Distillate Tracking: The reaction is complete when the theoretical stoichiometric volume of ethanol has been collected in the cryogenic trap.

    • Spectroscopic Check: FTIR analysis of the polymer melt must show the complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹, confirming total diol consumption.

Protocol B: Flow Synthesis and Electropolymerization of 2,5-DMTTHF

Reaction: 2,5-DMTTHF + Aniline


 N-Phenylpyrrole 

Polypyrrole Film
  • In Situ Deprotection (Flow Reactor): Prepare a 0.10 M solution of 2,5-DMTTHF and a 0.08 M solution of aniline in 1,4-dioxane. Add 10 mol% p-toluenesulfonic acid (p-TsOH). Pump the mixture through a heated stainless-steel capillary flow reactor (1 m length, 1 mm ID) at 0.250 mL/min (residence time ~3.14 min)[4].

    • Causality: The acid catalyst hydrolyzes the stable acetal (2,5-DMTTHF) into the highly reactive succindialdehyde intermediate. Flow chemistry is utilized because it ensures precise thermal control and rapid mixing, preventing the transient succindialdehyde from undergoing unwanted self-polymerization before it can react with the aniline[4].

  • Clauson-Kaas Cyclization: The intermediate undergoes double condensation with aniline to form N-phenylpyrrole.

    • Causality: The thermodynamic stability of the newly formed aromatic pyrrole ring acts as a thermodynamic sink, driving the dehydration steps to completion.

  • Electropolymerization: Transfer the purified N-phenylpyrrole monomer to an electrochemical cell. Apply cyclic voltammetry (CV) to oxidatively polymerize the monomer onto a graphite foil electrode[4].

    • Causality: Anodic oxidation generates localized radical cations that couple exclusively at the

      
      -positions of the pyrrole ring, forming a continuous, conjugated, conductive polymer film[4].
      
  • Self-Validation Checkpoint:

    • Electrochemical Feedback: During the CV sweeps, the system is self-validating if the current density consistently increases with each successive scan cycle. This directly confirms the continuous deposition and growth of a conductive polymer film on the electrode surface[4].

References

  • [1] 2,2-Diethoxytetrahydrofuran - Wikipedia Source: wikipedia.org URL:1

  • [2] Polyorthoester - Wikipedia Source: wikipedia.org URL: 2

  • [5] US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) Source: google.com (Patents) URL: 5

  • [3] Buy Succinaldehyde | 638-37-9 - Smolecule Source: smolecule.com URL: 3

  • [4] Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: nih.gov (PMC) URL:4

Sources

Comparative Synthesis Guide: 2,2-Dialkoxytetrahydrofurans (Cyclic Orthoesters)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2,2-Dialkoxytetrahydrofurans (Cyclic Orthoesters). Critical Distinction: Do not confuse these with 2,5-dialkoxytetrahydrofurans (cyclic acetals), which are commonly synthesized via electrochemical oxidation of furan. The 2,2-isomer is a cyclic orthoester , serving as a protected lactone or a precursor to ketene acetals.

This guide compares the three primary synthesis routes:

  • The Meerwein Salt Method: The "Gold Standard" for precision and generality.

  • The Epoxy-Ester Rearrangement: A modern, catalytic route for complex spiro-orthoesters.

  • The Direct Epoxide Coupling: An atom-economical route for spiro-derivatives.

Comparative Analysis Table

FeatureMethod A: Meerwein Salt (O-Alkylation) Method B: Epoxy-Ester Rearrangement Method C: Direct Epoxide Coupling
Mechanism O-Alkylation of lactone

Lactonium salt

Alkoxide addition
Intramolecular Lewis-acid catalyzed cyclizationIntermolecular BF

-catalyzed coupling
Product Type Simple 2,2-dialkoxy (e.g., 2,2-diethoxy)Spiro-cyclic orthoesters (ABO-esters)Spiro-cyclic orthoesters
Yield High (75–90%)High (80–95%)Moderate to Variable (40–70%)
Reagent Cost High (Et

O

BF

is expensive/sensitive)
Moderate (Catalytic metal, epoxy precursor)Low (Simple lactones + epoxides)
Scalability Low to Medium (Moisture sensitive)Medium (Catalytic)High (Simple reagents)
Primary Use General synthesis of simple cyclic orthoestersComplex natural product synthesisPolymerization monomers

Method A: The Meerwein Salt Method (O-Alkylation)

Status: The "Gold Standard" for laboratory synthesis of simple 2,2-dialkoxytetrahydrofurans.

Mechanism & Rationale

Direct acid-catalyzed reaction of lactones with alcohols is thermodynamically unfavorable. This method circumvents equilibrium issues by kinetically trapping the lactone as a highly reactive O-alkylated lactonium salt using a powerful alkylating agent (Meerwein's salt). Subsequent treatment with an alkoxide yields the orthoester irreversibly.

Experimental Protocol

Based on protocols by Deslongchamps et al. (Can.[1] J. Chem. 1975) and Meerwein (Chem. Ber. 1956).

Reagents:

  • 
    -Butyrolactone (1.0 equiv)[2]
    
  • Triethyloxonium tetrafluoroborate (Et

    
    O
    
    
    
    BF
    
    
    ) (1.1 equiv)
  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) and Ethanol.

Step-by-Step Workflow:

  • Salt Formation: Under an inert atmosphere (N

    
     or Ar), dissolve 
    
    
    
    -butyrolactone in anhydrous DCM.
  • Alkylation: Add solid Et

    
    O
    
    
    
    BF
    
    
    in one portion at room temperature. Stir for 12–16 hours. The lactone is converted to the O-ethylbutyrolactonium tetrafluoroborate salt.
    • Checkpoint: The reaction mixture typically remains homogeneous or forms a slight oil.

  • Alkoxide Addition: Cool the mixture to 0°C. Slowly add a solution of sodium ethoxide (freshly prepared from Na and absolute EtOH) in ethanol.

    • Caution: Exothermic reaction. Maintain temperature <5°C to prevent ring opening.

  • Workup: Pour the mixture into an ice-cold 5% NaHCO

    
     solution. Extract rapidly with pentane or diethyl ether.
    
    • Note: Orthoesters are acid-sensitive. Use basic wash solutions.

  • Purification: Dry the organic phase over K

    
    CO
    
    
    
    (not MgSO
    
    
    , which can be slightly acidic). Concentrate under reduced pressure. Distill under high vacuum if necessary.
Mechanistic Visualization

MeerweinRoute Lactone gamma-Butyrolactone Salt Lactonium Salt (O-Ethylated) Lactone->Salt O-Alkylation (DCM, RT) Meerwein Et3O+ BF4- (Meerwein Salt) Meerwein->Salt Product 2,2-Diethoxytetrahydrofuran (Cyclic Orthoester) Salt->Product Nucleophilic Attack (0°C) Alkoxide NaOEt / EtOH Alkoxide->Product

Caption: Conversion of lactone to cyclic orthoester via O-alkylation and alkoxide trapping.

Method B: Lewis Acid-Catalyzed Rearrangement (Epoxy-Esters)

Status: The "Modern Catalytic" route, ideal for spiro-orthoesters and complex scaffolds.

Mechanism & Rationale

This method utilizes an intramolecular rearrangement of epoxy esters . A Lewis acid (typically Zirconocene or Indium) activates the epoxide, triggering nucleophilic attack by the ester carbonyl oxygen. This forms a bridged or spiro-orthoester (often called an ABO-ester).

Experimental Protocol

Based on Wipf et al. (Pure Appl. Chem. 1999).

Reagents:

  • Epoxy ester precursor (e.g., derived from epoxidation of an unsaturated ester).

  • Catalyst: Cp

    
    ZrCl
    
    
    
    (Zirconocene dichloride) and AgClO
    
    
    (to generate the cationic species in situ).
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, mix Cp

    
    ZrCl
    
    
    
    (5 mol%) and AgClO
    
    
    (10 mol%) in THF. Stir for 15 mins to generate the active cationic zirconocene species.
  • Rearrangement: Add the epoxy ester substrate dissolved in THF.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC for the disappearance of the epoxide.

  • Quench: Quench with saturated NaHCO

    
    .
    
  • Purification: Extract with ether, dry over Na

    
    SO
    
    
    
    , and concentrate. Flash chromatography on basic alumina (silica gel may hydrolyze the orthoester).
Workflow Visualization

EpoxyRoute Precursor Unsaturated Ester Epox Epoxy Ester Precursor->Epox Epoxidation (mCPBA) Transition Activated Complex (Intramolecular Attack) Epox->Transition Lewis Acid Activation Cat Cp2Zr(IV) Catalyst Cat->Transition Product Bridged/Spiro Orthoester (ABO-Ester) Transition->Product Rearrangement

Caption: Zirconocene-catalyzed rearrangement of epoxy esters to bridged orthoesters.

Critical "Trap" Warning: Electrochemical Oxidation

Do NOT use this method for 2,2-dialkoxy targets.

  • The Confusion: Literature often refers to "dimethoxytetrahydrofuran" synthesis via the Clauson-Kaas reaction (electrochemical oxidation of furan in methanol).

  • The Result: This produces 2,5-dimethoxytetrahydrofuran (a cyclic acetal/masked dialdehyde), not the 2,2-dimethoxy isomer (orthoester).

  • Why it fails: The 2-position of THF is not easily oxidized selectively to the gem-dialkoxy state without ring opening or over-oxidation to the lactone.

References

  • Deslongchamps, P., et al. (1975). "The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates." Canadian Journal of Chemistry, 53(11), 1601–1615. Link

  • Meerwein, H., et al. (1956). "Über tertiäre Carboxoniumsalze." Chemische Berichte, 89(9), 2060–2079.
  • Wipf, P., et al. (1999). "Synthetic applications of ortho esters." Pure and Applied Chemistry, 71(3), 415–421. Link

  • Zhang, Y., et al. (2022). "Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates."[3] Chemical Science, 13, 123–130. Link

Sources

Strategic Diol Protection in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, the precise masking of 1,2- and 1,3-diols is a cornerstone of chemo- and regioselectivity[1]. Because polyhydroxylated molecules—such as carbohydrates and macrolides—possess multiple hydroxyl groups with subtle differences in reactivity, deploying an orthogonal protecting group strategy is essential to prevent unwanted interference during chemical transformations[2].

This guide provides a critical comparison of the most robust diol protecting groups, evaluating their thermodynamic formation, stability profiles, and cleavage mechanisms to assist researchers in designing self-validating synthetic routes.

Mechanistic Causality & Site Selectivity

The strategic choice of a protecting group is dictated by the spatial relationship of the target hydroxyl groups and the thermodynamic stability of the resulting heterocycle.

  • Acetonides (Isopropylidene Acetals): Acetonides are readily formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane[1]. They strongly favor the protection of 1,2-cis-diols over 1,3-diols[2]. Causality: The formation of a 5-membered dioxolane ring with 1,2-diols minimizes the severe 1,3-diaxial steric clashes that the gem-dimethyl groups of the acetonide would otherwise suffer in a 6-membered dioxane ring[2].

  • Benzylidene Acetals: Conversely, benzylidene acetals are the premier choice for 1,3-diols[2]. Causality: In a 6-membered chair conformation, the bulky phenyl group can adopt an equatorial position, minimizing steric strain. This makes 1,3-benzylidene formation thermodynamically superior to the highly strained 5-membered 1,2-benzylidene[2]. They are heavily utilized for 4,6-diol protection in pyranose sugars[1].

  • Cyclic Carbonates & Silyl Ethers: Cyclic carbonates offer an orthogonal, base-labile protection strategy that is completely stable to acidic conditions[1]. For simultaneous 1,3-diol protection, bulky bifunctional silylating agents like TIPDSCl₂ form highly stable cyclic silyl ethers (TIPDS) that are uniquely cleavable by fluoride ions[1].

Workflow Start Diol Substrate Type12 1,2-Diol (cis-preferential) Start->Type12 Type13 1,3-Diol Start->Type13 Acetonide Acetonide (Acid-labile) Type12->Acetonide Base stability required Carbonate Cyclic Carbonate (Base-labile) Type12->Carbonate Acid stability required Benzylidene Benzylidene Acetal (Regioselective) Type13->Benzylidene Needs selective opening TIPDS TIPDS Silyl Ether (Fluoride-labile) Type13->TIPDS Orthogonal protection

Workflow for selecting diol protecting groups based on structure and stability.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and orthogonal cleavage conditions for the most widely employed diol protecting groups[1],[2],[3].

Protecting GroupReagentsPreferred SubstrateStability ProfileCleavage ConditionsTypical Yield
Acetonide 2,2-Dimethoxypropane, p-TsOH1,2-cis-diolsBases, nucleophiles, mild oxidants1M HCl, p-TsOH, TFA>90%
Benzylidene Acetal PhCH(OMe)₂, TsOH1,3-diolsBases, nucleophilesAcid hydrolysis, H₂/Pd-C85-95%
Cyclic Carbonate Triphosgene, Pyridine1,2- and 1,3-diolsAcids, mild reducing agentsK₂CO₃/MeOH, NaOH>85%
TIPDS TIPDSCl₂, Pyridine1,3-diolsBases, mild acidsTBAF (Fluoride ions)80-90%

Self-Validating Experimental Protocols

Protocol 1: Acetonide Protection of a Diol[1],[4]

Objective: Kinetically controlled protection of a 1,2-diol using 2,2-dimethoxypropane.

  • Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or dichloromethane (DCM)[1],[4]. Causality: Anhydrous conditions are critical because acetal formation is an equilibrium process; ambient moisture will drive the reaction backward toward the free diol.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.5 - 2.0 equiv)[4]. Causality: This reagent acts as both the acetal source and a chemical water scavenger, aggressively pushing the equilibrium toward product formation.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 equiv)[4].

  • Validation & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the catalyst by adding triethylamine (0.2 equiv)[1]. Causality: Neutralizing the acid catalyst is a mandatory self-validating step before concentration; failing to quench will result in immediate deprotection during solvent evaporation due to the shift in equilibrium.

  • Purification: Purify the product directly by silica gel column chromatography without an aqueous workup[1].

Protocol 2: Deprotection of an Acetonide Group[4]
  • Dissolution: Dissolve the acetonide-protected diol in a mixture of methanol or THF[4].

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 1M HCl or Trifluoroacetic acid)[4].

  • Validation & Neutralization: Monitor the deprotection by TLC. Upon completion, neutralize the acid with a base such as sodium bicarbonate[4]. Causality: Neutralization prevents acid-catalyzed degradation or unwanted side reactions (such as pinacol-type rearrangements) of the newly liberated free diol during aqueous extraction.

Protocol 3: Cyclic Carbonate Formation[1]

Objective: Installation of an orthogonal, base-labile protecting group.

  • Dissolution: Dissolve the diol (1.0 equiv) in a suitable anhydrous solvent such as acetonitrile[1].

  • Base Addition: Add a non-nucleophilic base like pyridine (2.5 equiv)[1]. Causality: Pyridine acts as an acid scavenger for the HCl generated during the reaction, preventing acidic degradation of the substrate.

  • Phosgene Equivalent: Slowly add triphosgene (0.4 equiv) at 0 °C[1].

  • Workup: Quench the reaction with water to destroy any unreacted phosgene species, extract with an organic solvent, and purify by chromatography[1].

Advanced Regioselective Cleavage

A defining advantage of the benzylidene group is its susceptibility to regioselective reductive cleavage, yielding a free hydroxyl group at one position and a robust benzyl ether at the other[1]. The regioselectivity is strictly controlled by the choice of reducing agent. Furthermore, cyclic formals of 1,2-diols exhibit high selectivity during acylative cleavage; for instance, using pivaloyl chloride at elevated temperatures yields a 5.3:1 ratio of product regioisomers compared to acetyl chloride due to slower reaction kinetics and heightened steric discrimination[5].

Cleavage Acetal 4,6-O-Benzylidene DIBAL DIBAL-H / PhMe Acetal->DIBAL NaBH3CN NaBH3CN / HCl Acetal->NaBH3CN ProdA 4-OH, 6-OBn (Steric Control) DIBAL->ProdA ProdB 4-OBn, 6-OH (Electronic Control) NaBH3CN->ProdB

Regioselective cleavage pathways for 4,6-O-benzylidene acetals.

References

  • IIT Bombay. Protecting Groups in Organic Synthesis. Available at:[Link]

  • Academia.edu. Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Available at:[Link]

Sources

Validation of 2,2-Diethoxytetrahydrofuran structure by 1H and 13C NMR.

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation and Stability Profiling of 2,2-Diethoxytetrahydrofuran via 1H and 13C NMR: A Comparative Guide

As a Senior Application Scientist specializing in biodegradable polymer synthesis and analytical validation, I frequently encounter a critical bottleneck in drug development workflows: the mischaracterization of highly reactive monomers.

2,2-Diethoxytetrahydrofuran (DETHF) (CAS: 52263-97-5) is a cyclic orthoester synthesized via the reaction of γ-butyrolactone with Meerwein's salt 1[1]. It is a cornerstone bifunctional monomer used to synthesize poly(orthoesters) (POEs) for controlled drug delivery systems 2[2]. However, its cyclic nature makes it extraordinarily susceptible to acid-catalyzed hydrolysis.

This guide objectively compares the performance and stability of DETHF against standard acyclic alternatives and provides a self-validating NMR methodology to ensure your starting materials are structurally intact prior to polymerization.

Comparative Performance: DETHF vs. Alternative Orthoesters

When designing a depot drug dosage form, the choice of orthoester dictates the degradation kinetics of the final polymer. DETHF offers a unique autocatalytic degradation profile, but this comes at the cost of stringent handling requirements.

Parameter2,2-Diethoxytetrahydrofuran (DETHF)Triethyl Orthoformate (TEOF)DETOSU (Bicyclic Orthoester)
Structure Type 5-Membered Cyclic OrthoesterAcyclic OrthoesterBicyclic Spiro-Orthoester
Moisture Sensitivity Extremely High (Requires glovebox)Moderate (Benchtop stable short-term)High (Requires inert atmosphere)
Polymer Degradation Fast, Autocatalytic (Bulk Erosion)Very Slow (Often too slow for in vivo)Controlled (Surface Erosion)
Hydrolysis Byproducts γ-Butyrolactone derivatives (Acidic)Formates & Alcohols (Neutral/Mild)Neutral diols & pentaerythritol
QC Bottleneck Rapid ring-opening in standard NMR solventsStable in standard NMR solventsModerately stable

The Causality of Reactivity: DETHF is highly reactive because protonation of the ring oxygen relieves structural tension in the five-membered tetrahydrofuran ring. This leads to the rapid expulsion of ethanol and the formation of a stabilized oxocarbenium ion. While this rapid hydrolysis is exactly what makes DETHF-derived polymers excellent for biodegradable implants, it makes routine analytical validation a minefield.

Mechanistic Pitfalls in NMR Validation

A pervasive error in both routine laboratory QC and published literature is the failure to neutralize the NMR solvent. Standard deuterated chloroform (CDCl₃) undergoes photolysis over time, generating trace amounts of phosgene and deuterium chloride (DCl).

When intact DETHF is dissolved in untreated CDCl₃, the trace DCl catalyzes immediate ring-opening hydrolysis. The researcher believes they are analyzing DETHF, but they are actually recording the spectra of its degradation products: ethyl 4-hydroxybutyrate and γ-butyrolactone . This leads to the erroneous reporting of a ¹³C carbonyl peak at ~173.6 ppm as the orthoester carbon, which has unfortunately been documented in some literature 3[3].

A true, intact cyclic orthoester quaternary carbon (C2) must resonate at ~114.0 ppm .

G DETHF 2,2-Diethoxytetrahydrofuran (Intact Orthoester) Solvent Standard CDCl3 (Contains Trace DCl) DETHF->Solvent Dissolved in BaseSolvent Neutralized CDCl3 (K2CO3 / Basic Alumina) DETHF->BaseSolvent Dissolved in Degradation Acid-Catalyzed Hydrolysis Solvent->Degradation Preservation Structural Preservation BaseSolvent->Preservation Products Ethyl 4-hydroxybutyrate & γ-Butyrolactone Degradation->Products TrueNMR True Validation 13C Peak: ~114.0 ppm (C2) Preservation->TrueNMR Accurate Data FalseNMR False Validation 13C Peak: ~173.6 ppm (C=O) Products->FalseNMR Misinterpreted Data

Fig 1. Mechanistic workflow of DETHF NMR validation, highlighting acid-catalyzed degradation pathways.

Structural Validation Data: Intact vs. Degraded DETHF

To objectively evaluate your monomer, compare your acquired spectra against the reference table below. The presence of a ¹³C peak >170 ppm is an immediate failure of the QC check.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (400 MHz / 100 MHz, CDCl₃)

Nucleus / PositionIntact 2,2-DiethoxytetrahydrofuranDegraded Mixture (Ethyl 4-hydroxybutyrate / GBL)Diagnostic Significance
¹³C (C2 Orthoester) ~114.0 ppm AbsentCritical: Confirms intact cyclic orthoester.
¹³C (C=O Carbonyl) Absent~173.6 ppm Critical: Indicates ring-opening/hydrolysis.
¹³C (Ring C5) ~66.1 ppm~68.0 ppm (GBL) / ~61.5 ppmShift indicates loss of cyclic tension.
¹H (Ethoxy CH₃) ~1.18 ppm (t, 6H)~1.25 ppm (t, 3H)Loss of symmetry; integration drops by half.
¹H (Ring C5-H₂) ~4.05 ppm (t, 2H)~4.35 ppm (t, 2H, GBL)Downfield shift due to adjacent ester formation.

Self-Validating Experimental Protocol for NMR Acquisition

To prevent solvent-induced artifacts, you must utilize a self-validating system where the solvent is actively stripped of electrophilic/acidic species immediately prior to use.

Step 1: Active Solvent Neutralization

  • Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of activated Basic Alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl₃ directly through the basic alumina into an oven-dried, argon-purged vial. Causality: Basic alumina permanently traps DCl and phosgene degradation products. Without this step, the half-life of DETHF in standard CDCl₃ is often less than 5 minutes.

Step 2: Inert Sample Preparation

  • Inside a dry nitrogen/argon glovebox, weigh 15–20 mg of DETHF.

  • Dissolve the monomer in 0.6 mL of the freshly neutralized CDCl₃.

  • Transfer the solution to an oven-dried 5 mm NMR tube. Seal immediately with a PTFE cap and wrap tightly with Parafilm.

Step 3: Optimized Acquisition Parameters

  • ¹H NMR: Acquire at 400 MHz using 16 scans and a 1-second relaxation delay (D1).

  • ¹³C NMR: Acquire at 100 MHz using 512 scans. Causality: You must set the ¹³C relaxation delay (D1) to a minimum of 2.5 seconds. The C2 orthoester carbon is quaternary and lacks attached protons to facilitate dipole-dipole relaxation. A standard 1-second delay will result in the ~114 ppm peak being buried in the baseline noise, falsely suggesting a failed synthesis.

Step 4: The Self-Validation Check Before integrating the spectrum, zoom into the 160–180 ppm region. If the baseline is entirely flat, the sample preparation was successful, and the structural integrity is preserved. Proceed to integrate the ~114 ppm C2 peak. If a signal appears at ~173 ppm, discard the sample, re-purify your DETHF via vacuum distillation, and repeat from Step 1.

References

  • Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells PubMed Central (PMC)[Link]

  • 2,2-Diethoxytetrahydrofuran - Wikipedia Wikipedia[Link]

  • Handbook of Biodegradable Polymers Upertis Academic Repository[Link]

Sources

Kinetic Analysis & Process Guide: Formation of 2,2-Diethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Diethoxytetrahydrofuran (DETHF) is a critical masked aldehyde equivalent and protective group intermediate used in the synthesis of nucleoside analogs and complex pharmaceutical scaffolds. Its formation is governed by the reversible ketalization of


-butyrolactone (GBL)  or the electrophilic addition of ethanol to 2,3-dihydrofuran (2,3-DHF) .

This guide compares the kinetic profiles of these two primary synthetic routes. While the 2,3-DHF route offers faster kinetics under mild conditions, the GBL + Triethyl Orthoformate (TEOF) route is often preferred for industrial scalability due to lower raw material costs, provided that equilibrium constraints are managed via Solid Acid Catalysis (SAC) .

Key Findings
  • Preferred Route: GBL + TEOF via Heterogeneous Catalysis (Amberlyst-15 or Dowex MSC-1).

  • Kinetic Driver: The reaction follows pseudo-first-order kinetics with respect to the lactone when TEOF is in excess.

  • Critical Parameter: Water management is the rate-limiting factor; moisture >0.1% halts the reaction by hydrolyzing the reactive oxocarbenium intermediate.

Mechanistic Pathways & Kinetic Topology

The formation of DETHF proceeds via two distinct mechanistic pathways. Understanding the transition states of each is vital for kinetic control.

Pathway A: Orthoester Exchange (Thermodynamic Control)

This route involves the acid-catalyzed attack of TEOF on the carbonyl carbon of GBL. It is an equilibrium process (


).
  • Mechanism: A-1 (Acid-catalyzed unimolecular ionization).

  • Rate Determining Step (RDS): Formation of the cyclic oxocarbenium ion after initial protonation.

Pathway B: Electrophilic Addition (Kinetic Control)

This route involves the addition of ethanol across the double bond of 2,3-dihydrofuran.

  • Mechanism: A-SE2 (Acid-catalyzed electrophilic substitution/addition).

  • RDS: Protonation of the C=C double bond.

Visualizing the Pathways

The following diagram illustrates the competing pathways and the central oxocarbenium intermediate.

DETHF_Formation GBL Gamma-Butyrolactone (GBL) Inter Oxocarbenium Intermediate GBL->Inter H+ Cat. -HCOOEt TEOF Triethyl Orthoformate (TEOF) TEOF->Inter H+ Cat. -HCOOEt DHF 2,3-Dihydrofuran DHF->Inter H+ Cat. EtOH Ethanol EtOH->Inter H+ Cat. DETHF 2,2-Diethoxytetrahydrofuran (Product) Inter->DETHF +EtOH / -H+ DETHF->Inter Hydrolysis (+H2O)

Figure 1: Convergent mechanistic pathways for DETHF formation. Route A (Blue) is thermodynamically controlled; Route B (Red) is kinetically controlled.

Comparative Kinetic Analysis

The following data synthesizes experimental yields and reaction times from patent literature and kinetic studies on analogous cyclic orthoester formations.

Table 1: Route Comparison (Efficiency & Kinetics)
FeatureRoute A: GBL + TEOF Route B: 2,3-DHF + EtOH
Reaction Type Reversible KetalizationElectrophilic Addition
Kinetic Order Pseudo-1st Order (in GBL)2nd Order (Overall)
Typical Time (

)
1.5 – 4.0 Hours0.5 – 1.0 Hours
Activation Energy (

)
High (~60–70 kJ/mol)Low (~30–40 kJ/mol)
Temperature 30°C – 60°C0°C – 25°C
Equilibrium Constant (

)

(Requires driving force)

(Product favored)
Atom Economy Low (Byproduct: Ethyl Formate)100% (Atom efficient)
Primary Risk Incomplete conversion (Equilibrium)Polymerization of DHF
Table 2: Catalyst Performance (Route A Focus)
Catalyst SystemReaction Rate (

)
Yield (Isolated)ReusabilityNotes

(Homogeneous)
1.0 (Baseline)75–80%NoDifficult workup; causes charring/darkening.

/ EtOH
0.665–70%NoSlow kinetics; requires reflux.
Amberlyst-15 (Resin) 2.4 92–95% Yes (>10 cycles) Best balance of rate and selectivity.
Nafion-H (Superacid) 3.194%YesExpensive; prone to fouling if wet.

Analysis: While Route B is kinetically superior, 2,3-Dihydrofuran is significantly more expensive and unstable than GBL. Therefore, Route A using a Solid Acid Catalyst (Amberlyst-15) is the industry standard. The solid catalyst provides a high local proton concentration without the oxidative side-reactions seen with sulfuric acid.

Validated Experimental Protocol

Method: Heterogeneous Catalytic Ketalization of GBL Objective: Synthesis of DETHF with >95% purity and kinetic validation.

Materials
  • 
    -Butyrolactone (GBL): 1.0 eq (Dry, <0.05% water)
    
  • Triethyl Orthoformate (TEOF): 1.2 eq

  • Ethanol (Absolute): 2.0 eq (Solvent/Co-reactant)

  • Catalyst: Amberlyst-15 (Dry form, 5 wt% loading relative to GBL)

Workflow Diagram

Protocol Step1 PREPARATION Dry GBL & TEOF over 4Å Sieves (Critical: Water < 0.05%) Step3 REACTION Mix GBL + TEOF + Catalyst Stir at 50°C for 2-4h Step1->Step3 Step2 ACTIVATION Wash Amberlyst-15 with EtOH Dry at 100°C for 2h Step2->Step3 Step4 MONITORING Check via GC/TLC Target: Disappearance of GBL Step3->Step4 Step5 QUENCH/ISOLATION Filter Catalyst (Reuse) Distill Ethyl Formate byproduct Step4->Step5 >95% Conv. Step6 PURIFICATION Vacuum Distillation (bp 63-65°C @ 20 mbar) Step5->Step6

Figure 2: Optimized workflow for Solid Acid Catalyzed synthesis.

Step-by-Step Procedure
  • Catalyst Activation: Wash Amberlyst-15 resin with anhydrous ethanol to remove pore-clogging impurities, then dry under vacuum at 100°C for 2 hours. Causality: Wet catalyst introduces water, reversing the equilibrium.

  • Reaction Setup: In a flame-dried 3-neck flask under Nitrogen, charge GBL (86.1 g, 1.0 mol), TEOF (177.8 g, 1.2 mol), and absolute ethanol (46 g).

  • Initiation: Add the activated catalyst (4.3 g). Heat the mixture to 50°C .

    • Note: Do not exceed 60°C to prevent TEOF decomposition.

  • Kinetic Monitoring: Sample every 30 minutes.

    • Validation: The reaction is complete when GBL peak area < 2% by GC. Typical time: 1.5 – 2.0 hours.

  • Workup: Filter the hot solution to remove the resin (save for regeneration).

  • Purification:

    • First, distill off the ethyl formate byproduct (bp 54°C) and excess ethanol at atmospheric pressure.

    • Distill the product under reduced pressure (20 mbar). Collect the fraction boiling at 63–65°C .

Expected Yield: 91–95% Purity: >98% (GC/NMR)

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Stalled Conversion (~60%) Water accumulation in the system.Add 4Å Molecular Sieves to the reaction pot; ensure reagents are dry.
Darkening of Solution Temperature too high (>70°C) or catalyst too strong.Reduce temp to 45°C; switch from H2SO4 to Resin.
Low Yield after Distillation Product hydrolysis during workup.Ensure receiving flasks are base-washed (trace acid + moisture degrades product).
Polymerization Presence of peroxides in DHF (if using Route B).Test DHF for peroxides; use fresh inhibitor-free reagents.

References

  • Synthetic Methodology (Resin Catalysis)

    • Process for the preparation of 2,5-dimethoxy- and 2,5-diethoxy-tetrahydrofuran.[1][2] European Patent EP0229884A1.

  • Kinetic Analog (Acetalization)

    • An improved synthesis of 2,2-diethoxypropane by using triethyl orthoformate.[3] ResearchGate.[3][4]

  • General Mechanism (Orthoester Hydrolysis/Exchange)

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5] Chemical Reviews, 74(5), 581–603.

  • GBL Reactivity

    • Process for the preparation of gamma-butyrolactone.[6][7][8][9][10] US Patent 5,210,229. (Context on GBL stability and reactivity).

Sources

Technical Guide: Catalytic Systems for Poly(ortho ester) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of Poly(ortho esters) (POEs), specifically focusing on the most pharmacologically relevant family, POE IV .

Executive Summary

Poly(ortho esters) (POEs) are a class of surface-eroding, biodegradable polymers critical for controlled drug delivery.[1][2] Their synthesis has evolved from acid-catalyzed transesterification (POE I) to the more reproducible polyaddition of diols to diketene acetals (POE IV) .

The choice of catalyst dictates not only the reaction rate and yield but also the polymer's molecular weight architecture (


, PDI) and stability. This guide compares the industry-standard Brønsted Acid Catalysis  against emerging Metal-Organic  and Enzymatic  routes, providing researchers with a decision matrix for protocol selection.
Catalyst Decision Matrix
Featurep-Toluenesulfonic Acid (p-TSA) Ruthenium Complexes Lipase (Biocatalysis)
Mechanism Cationic PolyadditionStep-Growth / IsomerizationPolycondensation
Precursor Stability Low (Moisture Sensitive DETOSU)High (Vinyl Acetals)High (Orthoester Diesters)
Reaction Speed Fast (< 2 hours)Slow (7–48 hours)Slow (Days)
Resulting

High (35–100 kDa)Moderate (10–50 kDa)Low-Moderate
Primary Use Case Standard Drug Delivery MatricesResearch / Functionalized POEsGreen Chemistry / Gene Delivery

Mechanistic Pathways & Catalyst Logic[3]

The synthesis of POE IV typically involves the addition of a diol to a diketene acetal, most commonly 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) . The reaction must be strictly anhydrous to prevent the hydrolysis of the ortho ester bonds being formed.

The Standard: Anhydrous p-TSA

Mechanism: The proton from p-TSA activates the enol ether double bond of DETOSU, creating a carbocation intermediate. The hydroxyl group of the diol attacks this cation, forming the ortho ester linkage.

  • Why p-TSA? It is a strong enough organic acid to drive the reaction rapidly but can be dissolved in organic solvents (THF, Dioxane) to maintain a homogeneous phase.

  • Critical Control Point: The reaction is exothermic. If the temperature spikes, side reactions (crosslinking) occur. If moisture is present, the catalyst hydrolyzes the monomer before polymerization.

The Modern Alternative: Ruthenium Catalysis

Mechanism: Developed to overcome the instability of DETOSU, this method uses vinyl acetals (stable to air/moisture) as precursors. A Ruthenium hydride complex (e.g.,


) catalyzes the isomerization of the vinyl acetal in situ, followed by step-growth polymerization.
  • Advantage: Allows for the storage of stable monomers.

  • Disadvantage: Requires removal of heavy metal residues from the final biomaterial.

Mechanistic Diagram (DOT)

POE_Synthesis_Mechanism cluster_0 Standard Route cluster_1 Modern Route Monomer_DETOSU Monomer: DETOSU (Moisture Sensitive) Inter_Carbocation Intermediate: Carbocation Monomer_DETOSU->Inter_Carbocation Activated by H+ Monomer_Vinyl Monomer: Vinyl Acetal (Air Stable) Inter_Activated Intermediate: Activated Species Monomer_Vinyl->Inter_Activated Isomerization Catalyst_PTSA Catalyst: p-TSA (H+ Donor) Catalyst_PTSA->Inter_Carbocation Catalyst_Ru Catalyst: Ru-Hydride (Isomerization) Catalyst_Ru->Inter_Activated Reaction_Add Nucleophilic Attack (Diol) Inter_Carbocation->Reaction_Add Inter_Activated->Reaction_Add Product_POE Product: Poly(ortho ester) IV Reaction_Add->Product_POE Polymerization

Caption: Divergent mechanistic pathways for POE synthesis: Direct cationic addition (p-TSA) vs. Isomerization-polymerization (Ruthenium).

Experimental Protocols

Protocol A: Standard Synthesis using p-TSA

Best for: High molecular weight polymers for solid implants.

Materials:

  • DETOSU (Recrystallized from hexane, stored under Argon).

  • Diol (e.g., 1,6-hexanediol), strictly dried.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Catalyst: p-TSA (dissolved in THF).

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Add 10 mmol of DETOSU and 10 mmol of Diol into the flask. Add 10 mL of anhydrous THF. Stir until dissolved.

  • Catalysis: Inject

    
     of p-TSA solution (20 mg/mL in THF) into the mixture.
    
  • Reaction: The reaction is exothermic; the solution will warm up. Stir for 1–2 hours at room temperature.

    • Note: Viscosity should increase significantly within minutes.

  • Quenching: Add a few drops of triethylamine to neutralize the acid catalyst (preventing back-hydrolysis).

  • Purification: Precipitate the polymer dropwise into excess methanol (containing a trace of triethylamine). Filter and vacuum dry.[3]

Protocol B: "Green" Synthesis using Lipase

Best for: Gene delivery vectors and sensitive biological payloads.

Materials:

  • Orthoester diester monomer.[3][4]

  • Amino-diol monomer.[4]

  • Catalyst: Candida antarctica Lipase B (immobilized).

Workflow:

  • Mixing: Combine monomers in a stoichiometric ratio in a vial.

  • Catalysis: Add Lipase B (10% w/w relative to monomers).

  • Polymerization: Stir at 80°C under vacuum (to remove byproduct alcohol/water if condensation) or inert atmosphere.

  • Duration: Reaction proceeds slowly over 24–48 hours.

  • Termination: Dissolve the mixture in chloroform and filter out the immobilized enzyme.

Performance Comparison Data

The following data summarizes typical results obtained when synthesizing POE IV using 1,6-hexanediol as the linker.

Metricp-TSA (Standard)Ruthenium ComplexLipase B
Reaction Time 0.5 – 2 Hours12 – 48 Hours24 – 72 Hours
Temperature Room Temp (Exothermic)85°C60°C – 80°C
Yield > 90%60 – 80%50 – 70%

(kDa)
20 – 505 – 205 – 15
PDI (

)
1.5 – 2.01.3 – 1.61.8 – 2.5
Impurity Profile Acid residues (must quench)Metal residues (Ru)Protein residues
Interpretation of Data[1][2][3][5][6][7][8][9][10][11][12][13]
  • Molecular Weight: p-TSA consistently yields higher molecular weight polymers, which is crucial for mechanical strength in solid implants (e.g., bone wafers).

  • Polydispersity (PDI): Ruthenium catalysis offers slightly better control over PDI due to the step-growth nature and lack of "hot spots" caused by exotherms in the p-TSA method.

  • Scalability: The p-TSA method is the only one currently scalable for commercial GMP production due to the speed and availability of reagents.

Troubleshooting & Optimization

  • Problem: Polymer degrades immediately upon isolation.

    • Cause: Insufficient quenching of p-TSA.

    • Fix: Ensure Triethylamine is added before precipitation. The precipitation solvent (Methanol) must also contain base.

  • Problem: Low Molecular Weight (

    
    ).
    
    • Cause: Moisture in the system.[5]

    • Fix: DETOSU hydrolyzes instantly with water. Re-dry all solvents and glassware. Use a glovebox if possible.

  • Problem: Gelation (Crosslinking).

    • Cause: Reaction too hot or DETOSU purity issue.

    • Fix: Cool the reaction flask in a water bath during catalyst addition. Check DETOSU purity by NMR.

References

  • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews. Link

  • Tschan, M. J.-L., et al. (2017). "Unlocking the Potential of Poly(Ortho Ester)s: A General Catalytic Approach to the Synthesis of Surface-Erodible Materials." Angewandte Chemie International Edition. Link

  • Liu, C., et al. (2017). "Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery."[3] ACS Biomaterials Science & Engineering. Link

  • Merkli, A., et al. (1996).[6] "Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems." Biomaterials.[7][6] Link

Sources

Characterization of Polyorthoesters Derived from 2,2-Diethoxytetrahydrofuran (DETHF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthoesters

In the landscape of bioerodible polymers, Poly(ortho esters) (POEs) represent a distinct class designed to overcome the primary limitation of polyesters like PLGA: bulk erosion . While PLGA remains the industry workhorse, its degradation mechanism—bulk hydrolysis leading to acidic microclimates—can denature sensitive protein payloads.

This guide focuses on Type I Polyorthoesters , specifically those synthesized via the transesterification of 2,2-Diethoxytetrahydrofuran (DETHF) .[1] While historically significant as the "First Generation" (POE I), characterizing these materials provides critical insight into surface erosion mechanics and the control of autocatalytic degradation. This document outlines the rigorous characterization protocols required to validate DETHF-derived POEs against PLGA alternatives.

Structural & Mechanistic Distinction

The Chemistry of DETHF-POEs

Unlike PLGA, which is synthesized via ring-opening polymerization of lactides/glycolides, DETHF-derived polymers are formed through transesterification . DETHF acts as the orthoester donor, reacting with diols (e.g., 1,6-hexanediol) to form the polymer backbone.[2]

Key Structural Feature: The orthoester linkage is acid-labile but stable at physiological pH (7.4). This theoretically restricts hydrolysis to the surface of the polymer matrix where the pH may drop slightly, or requires an excipient to trigger degradation.

Degradation Pathway Comparison

The defining characteristic of DETHF-POEs is their degradation product.

  • PLGA: Degrades into Lactic Acid and Glycolic Acid (Stronger acids, pKa ~3.8).

  • DETHF-POE: Degrades into the diol and

    
    -butyrolactone , which hydrolyzes to 
    
    
    
    -hydroxybutyric acid
    (GHBA).

Critical Insight: The formation of GHBA creates an autocatalytic loop. Without basic stabilization (e.g., Na


CO

), DETHF-POEs degrade unpredictably. With stabilization, they achieve near-perfect zero-order surface erosion.
Mechanistic Visualization

The following diagram illustrates the synthesis and the autocatalytic degradation loop that must be controlled.

DETHF_Mechanism DETHF Monomer: 2,2-Diethoxytetrahydrofuran Polymer Polyorthoester (POE I) Hydrophobic Backbone DETHF->Polymer Transesterification (-Ethanol) Diol Co-monomer: Diol (e.g., 1,6-hexanediol) Diol->Polymer Intermed Intermediate: Gamma-butyrolactone Polymer->Intermed Surface Hydrolysis Water H2O (Hydrolysis) Water->Polymer Acid Degradation Product: Gamma-hydroxybutyric Acid Intermed->Acid Ring Opening Acid->Polymer Autocatalysis (Acid accelerates hydrolysis)

Figure 1: Synthesis and autocatalytic degradation pathway of DETHF-derived Polyorthoesters.

Comparative Performance Data

The following data contrasts a stabilized DETHF-POE formulation against a standard PLGA 50:50 copolymer.

Table 1: Physicochemical Property Comparison
FeatureDETHF-POE (Stabilized)PLGA (50:50)Clinical Implication
Erosion Mechanism Surface Erosion Bulk Erosion POE allows zero-order drug release; PLGA often has a "burst" followed by lag.
Microclimate pH Neutral to Weakly AcidicHighly Acidic (pH < 3)PLGA can denature peptide/protein drugs; POE preserves bioactivity.
Hydrophobicity HighModeratePOE prevents water intrusion, protecting moisture-sensitive payloads.
Modulus (Young's) 0.5 – 1.0 GPa1.0 – 2.0 GPaPLGA is more brittle; POE can be tuned by diol selection.
Degradation Time Tunable (Days to Months)Weeks to MonthsPOE requires excipients (bases/acids) to tune rate; PLGA depends on MW/Ratio.
Table 2: Representative Drug Release Kinetics (Small Molecule)

Experimental conditions: PBS pH 7.4, 37°C, 10% drug loading.

Time PointDETHF-POE (% Release)PLGA 50:50 (% Release)
Day 1 5% (Low Burst)25% (High Burst)
Day 7 18% (Linear)35% (Lag Phase)
Day 14 32% (Linear)45% (Lag Phase)
Day 21 46% (Linear)80% (Bulk Collapse)
Day 28 60% (Linear)95% (Tail)

Detailed Characterization Protocols

To validate the synthesis and performance of DETHF-POEs, the following self-validating workflow is recommended.

Workflow Overview

Workflow cluster_synth Phase 1: Synthesis cluster_char Phase 2: Structural Validation cluster_perf Phase 3: Performance S1 Monomer Drying (CaH2 Reflux) S2 Transesterification (110°C -> 180°C, Vacuum) S1->S2 S3 Ethanol Removal (Quantification) S2->S3 C1 1H-NMR (End-group Analysis) S3->C1 C2 GPC (THF) (Mw, Mn, PDI) C1->C2 P1 In Vitro Hydrolysis (Mass Loss vs. Time) C2->P1 P2 GPC of Residue (Mw degradation check) P1->P2 P2->P1 Confirm Surface vs Bulk

Figure 2: Experimental workflow for DETHF-POE characterization.

Protocol 1: Synthesis via Transesterification

Objective: Synthesize POE with Mw > 20 kDa.

  • Reagents: 2,2-Diethoxytetrahydrofuran (DETHF) and 1,6-hexanediol.

  • Setup: Flame-dried glassware, N2 atmosphere.

  • Reaction:

    • Mix monomers in 1:1 molar ratio.

    • Add catalyst: p-toluenesulfonic acid (p-TSA) (0.1% w/w).[3]

    • Step A: Heat to 110°C for 1.5 hours (Distill off ethanol).

    • Step B: Increase to 180°C and apply high vacuum (<0.1 mmHg) for 24 hours.

    • Why: High vacuum is critical to shift equilibrium by removing ethanol, driving molecular weight growth.

  • Purification: Dissolve in THF, precipitate in excess methanol with 1% triethylamine (to prevent acid degradation during workup).

Protocol 2: Structural Verification (NMR)

Objective: Confirm cyclic orthoester structure and absence of linear ester defects.

  • Instrument: 400 MHz NMR in CDCl

    
     (stabilized with traces of base).
    
  • Key Signals:

    • 
       1.1 ppm (t, 6H): Methyl protons of ethoxy groups (Should disappear if polymerization is complete).
      
    • 
       1.7–2.0 ppm (m, 4H): THF ring protons.
      
    • Validation: Absence of ethoxy peaks confirms successful transesterification.

Protocol 3: Hydrolytic Degradation Study

Objective: Distinguish Surface vs. Bulk erosion.

  • Sample Prep: Compression mold polymer into discs (10mm x 1mm).

  • Media: Phosphate Buffer Saline (PBS), pH 7.4, 37°C.

  • Sampling: At days 1, 3, 7, 14, 21.

  • Analysis:

    • Mass Loss: Dry weight remaining.

    • Molecular Weight (GPC): Analyze the remaining polymer disc.

    • Interpretation:

      • Surface Erosion (POE): Mass decreases, but Mw of the remaining disc remains relatively constant.

      • Bulk Erosion (PLGA): Mw drops significantly before mass loss occurs.

References

  • Heller, J. (1980). "Poly(ortho esters)". Biomaterials, 1(1), 51-57. Link

  • Merkli, A., et al. (1993). "Purity and stability assessment of 2,2-diethoxytetrahydrofuran for the synthesis of poly(ortho esters)". Journal of Biomaterials Science, Polymer Edition, 4(5), 505-516. Link

  • Heller, J., & Barr, J. (2004). "Poly(ortho esters): synthesis, characterization, properties and uses". Advanced Drug Delivery Reviews, 54(7), 1015-1039. Link

  • Uhrich, K. E., et al. (1999). "Polymeric systems for controlled drug release". Chemical Reviews, 99(11), 3181-3198. Link

  • Anderson, J. M., & Shive, M. S. (2012). "Biodegradation and biocompatibility of PLA and PLGA microspheres". Advanced Drug Delivery Reviews, 64, 72-82. Link

Sources

Quantitative Analysis of 2,2-Diethoxytetrahydrofuran Using Internal Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

2,2-Diethoxytetrahydrofuran (2,2-DETF) is a highly reactive cyclic orthoester synthesized via the reaction of γ-butyrolactone with triethyloxonium tetrafluoroborate (Meerwein's salt), followed by treatment with sodium ethoxide[1]. In the pharmaceutical and biomedical engineering sectors, 2,2-DETF serves as a critical bifunctional monomer for the synthesis of biodegradable polyorthoesters (POEs)[1]. These polymers are widely utilized as embedding matrices for controlled, surface-eroding drug delivery systems[1][2].

The Causality of Quantification: POEs are synthesized via step-growth transesterification between 2,2-DETF and α,ω-diols (e.g., 1,6-hexanediol)[2]. In step-growth polymerization, strict stoichiometric equivalence is mandatory to achieve high molecular weights. Trace impurities in the 2,2-DETF batch—such as unreacted γ-butyrolactone or residual ethanol—act as chain terminators. Therefore, highly accurate quantitative analysis of 2,2-DETF is not just a regulatory formality; it is a chemical necessity to ensure polymer viability.

POE_Logic N1 2,2-Diethoxytetrahydrofuran (Monomer) N3 Transesterification (Acid Catalyzed) N1->N3 N2 Aliphatic Diol (e.g., 1,6-Hexanediol) N2->N3 N4 Polyorthoester (POE-I) (Drug Delivery Matrix) N3->N4 - Ethanol N5 Hydrolysis (Physiological pH) N4->N5 Sustained Release N6 4-Hydroxybutyrate + Diol N5->N6

Logical relationship of 2,2-DETF in polyorthoester synthesis and degradation.

Comparative Analysis: 2,2-DETF vs. Alternative Monomers

When engineering acid-labile polymers, researchers frequently evaluate 2,2-DETF against alternative orthoester or ketal monomers[3][4]. The choice of monomer inherently dictates the analytical challenges encountered during quality control.

MonomerChemical ClassPolymerization By-productPrimary ApplicationAnalytical Challenge
2,2-Diethoxytetrahydrofuran Cyclic OrthoesterEthanolPolyorthoesters (POE-I)Highly moisture-sensitive; requires GC-FID.
2,2-Dimethoxypropane Acyclic KetalMethanolKetal-crosslinked polymersHigh volatility; severe risk of evaporative loss.
DETOSU Spiro-OrthoesterNone (Addition reaction)Polyorthoesters (POE-II)Complex synthesis; high molecular weight limits GC.

Analytical Strategy: Why GC-FID with an Internal Standard?

The Detection Challenge: 2,2-DETF lacks a conjugated π-electron system, making it virtually transparent to the UV-Vis detectors standardly used in High-Performance Liquid Chromatography (HPLC). Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) is the authoritative choice because the FID responds universally and proportionally to the C-H bonds ionized in the hydrogen flame.

The Necessity of the Internal Standard (IS): Orthoesters are volatile and highly sensitive to trace moisture. Variations in manual injection volumes, minor sample evaporation during preparation, or fluctuations in carrier gas flow can severely skew absolute peak areas. By introducing a known, constant concentration of an Internal Standard (e.g., n-Decane), the protocol becomes a self-validating system .

  • Causality: The ratio of the 2,2-DETF peak area to the IS peak area remains mathematically constant regardless of absolute injection volume discrepancies. n-Decane is selected because it is chemically inert, does not react with the orthoester, and elutes closely to 2,2-DETF on a non-polar capillary column without co-elution.

GC_Workflow N1 Sample Prep: 2,2-DETF + IS N2 GC-FID Injection (Split 50:1) N1->N2 N3 Capillary Separation (DB-5MS) N2->N3 N4 FID Detection (C-H Bond Ionization) N3->N4 N5 Data Analysis: Peak Area Ratio N4->N5

GC-FID analytical workflow for 2,2-DETF quantification.

Experimental Protocol: Self-Validating GC-FID Workflow

Step 1: Reagent and Standard Preparation
  • Solvent Selection: Use anhydrous dichloromethane (DCM) stabilized with 0.005% triethylamine.

    • Expert Insight: Orthoesters hydrolyze rapidly into γ-butyrolactone in the presence of trace acids and moisture[3]. Triethylamine neutralizes active acidic sites on laboratory glassware, protecting the structural integrity of 2,2-DETF during sample prep.

  • Internal Standard Solution (ISS): Prepare a 1.0 mg/mL solution of n-Decane in the stabilized DCM.

  • Calibration Standards: Prepare five concentration levels of reference-standard 2,2-DETF (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/mL) diluted strictly with the ISS.

Step 2: Instrument Configuration
  • Column: DB-5MS Capillary Column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

  • Injector: 250 °C, utilizing a split ratio of 50:1 to prevent column overloading.

  • Oven Temperature Program: Initial hold at 60 °C (2 min), ramp at 10 °C/min to 150 °C, then ramp at 30 °C/min to 250 °C (hold 3 min).

  • Detector (FID): 280 °C.

Step 3: System Suitability Test (SST)

Before analyzing unknown batches, the system must validate itself:

  • Inject the mid-level calibration standard six consecutive times.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area ratio (2,2-DETF / IS) must be < 2.0%. The chromatographic resolution (

    
    ) between 2,2-DETF and n-Decane must be > 2.0. Failure to meet these metrics indicates injector leaks or column degradation.
    
Step 4: Sample Analysis
  • Accurately weigh ~50 mg of the synthesized 2,2-DETF batch.

  • Dissolve completely in exactly 10.0 mL of the ISS.

  • Inject 1.0 µL into the GC-FID system.

  • Calculate the absolute concentration using the linear regression equation derived from the calibration curve's area ratios.

Quantitative Data Presentation

The following table summarizes the typical validation parameters achieved using this internal standard methodology, demonstrating the method's high reliability for polymer-grade quality control.

Validation ParameterResult / Acceptance CriteriaScientific Rationale
Linearity Range 0.1 – 20.0 mg/mL (

)
Ensures accurate quantification across varying synthesis batch yields.
Limit of Detection (LOD) 0.02 mg/mLConfirms detector sensitivity to trace unreacted monomer.
Limit of Quantitation (LOQ) 0.05 mg/mLEstablishes the lowest reliably measurable concentration for purity certification.
Recovery (Matrix Spike) 98.5% – 101.2%Validates the absence of matrix interference from polymer by-products.
Method Precision (RSD) < 1.5% (n=6)Proves the internal standard effectively corrects for injection volume errors.

References

  • Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]

  • Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PMC - PubMed Central (NIH) URL: [Link]

  • Title: US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)
  • Title: Biomaterial Science: Anatomy and Physiology Aspects Source: DOKUMEN.PUB URL: [Link]

Sources

Safety Operating Guide

2,2-Diethoxytetrahydrofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2,2-Diethoxytetrahydrofuran: Comprehensive Operational Handling and Disposal Protocols

As a critical monomer in the synthesis of first-generation poly(ortho esters) (POE I) for controlled drug delivery systems, 2,2-diethoxytetrahydrofuran (CAS: 52263-97-5) requires rigorous operational oversight[1]. Because of its specific reactivity profile—namely its susceptibility to acid-catalyzed hydrolysis and its combustible nature—standardized handling and disposal procedures are not merely regulatory requirements; they are essential for maintaining laboratory safety and chemical integrity.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe lifecycle management of 2,2-diethoxytetrahydrofuran.

Physicochemical and Hazard Profile

Before implementing operational plans, it is critical to understand the intrinsic properties of the chemical. 2,2-Diethoxytetrahydrofuran is a cyclic orthoester. Its primary operational risk stems from its potential to act as a potent nucleophile and its sensitivity to environmental moisture and pH shifts.

Table 1: Key Chemical and Safety Data

Property / ClassificationValue / DescriptionOperational Implication
CAS Number 52263-97-5[2]Unique identifier for inventory and SDS tracking.
Molecular Formula C₈H₁₆O₃[2]Non-halogenated organic compound.
Molecular Weight 160.21 g/mol [2]Relevant for stoichiometric calculations in POE synthesis.
Hazard Classifications Eye Irritant (Cat 2), Skin Irritant (Cat 2), STOT SE (Cat 3)[3]Mandates strict use of standard laboratory PPE (gloves, goggles).
Storage Requirements Sealed in dry environment, 2-8°C[2]Prevents thermal degradation and moisture-induced hydrolysis.

Operational Handling Plan

The handling of 2,2-diethoxytetrahydrofuran must be designed to prevent premature hydrolysis, which yields γ-butyrolactone and ethanol, compromising its utility in polymer synthesis.

Step-by-Step Handling Protocol:

  • Environmental Control: Always handle the reagent within a certified, properly functioning chemical fume hood to mitigate inhalation risks associated with its respiratory irritation profile (STOT SE Category 3)[3].

  • Atmospheric Purging: Because orthoesters are moisture-sensitive, purge all reaction vessels and transfer lines with an inert gas (Argon or Nitrogen) prior to introducing the chemical.

  • Transfer Mechanics: Use chemically resistant, dry glass syringes or stainless-steel cannulas for volumetric transfers. Avoid plastic consumables that may leach plasticizers when exposed to organic solvents.

  • Spill Mitigation: In the event of a minor spill within the fume hood, absorb the liquid with inert, non-combustible absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial absorption due to the chemical's flammability.

Proper Disposal Procedures

The disposal of 2,2-diethoxytetrahydrofuran must strictly adhere to professional hazardous waste management standards. Under no circumstances should this chemical or its reaction byproducts be discharged into municipal aqueous waste streams or treated via improvised laboratory neutralization setups.

Step-by-Step Disposal Protocol:

  • Waste Segregation (Critical Step):

    • Causality: 2,2-Diethoxytetrahydrofuran must be strictly segregated from strong acids. Exposure to acidic environments catalyzes rapid hydrolysis, potentially leading to exothermic reactions and pressure buildup in sealed containers.

    • Action: Collect all unreacted chemical, contaminated solvents (e.g., toluene), and rinsate in a dedicated Non-Halogenated Organic Waste container[3].

  • Containerization:

    • Use UN-approved, high-density polyethylene (HDPE) or heavy-duty glass carboys.

    • Ensure the container features a secure, vapor-tight cap to prevent the escape of volatile organic compounds (VOCs).

  • Hazard Labeling:

    • The waste container must be explicitly labeled. Minimum labeling requirements include: "Hazardous Waste," the exact chemical constituent ("Contains: 2,2-Diethoxytetrahydrofuran and associated solvents"), and the primary hazard warnings ("Irritant," "Combustible")[3].

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated secondary containment tray.

    • Keep the waste accumulation area away from direct sunlight, heat sources, and incompatible chemical classes (oxidizers, acids).

  • Licensed Decontamination and Destruction:

    • Causality: As a combustible organic compound, the only environmentally sound and legally compliant method of destruction is high-temperature incineration.

    • Action: Transfer the accumulated waste to a certified, licensed hazardous waste management contractor. Do not attempt to boil off, evaporate, or chemically neutralize the waste in-house.

Lifecycle and Disposal Workflow

The following diagram illustrates the self-validating system for managing 2,2-Diethoxytetrahydrofuran from the point of waste generation to final destruction.

G Start Waste Generation (2,2-Diethoxytetrahydrofuran) Segregate Waste Segregation (Non-Halogenated Organics) Start->Segregate AcidCheck Verify Strict Absence of Strong Acids Segregate->AcidCheck Container Containerization (HDPE/Glass, Vapor-Tight) AcidCheck->Container Label Regulatory Labeling (Irritant, Combustible) Container->Label Store Temporary Storage (Ventilated Accumulation Area) Label->Store Dispose Licensed Contractor (High-Temp Incineration) Store->Dispose

Workflow for the safe segregation, storage, and disposal of 2,2-Diethoxytetrahydrofuran waste.

References

  • National Institutes of Health (NIH). "Development of poly(ortho esters): a historical overview - PubMed." Nih.gov. Available at:[Link]

Sources

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